Product packaging for Quercetin 3-neohesperidoside(Cat. No.:CAS No. 29662-79-1)

Quercetin 3-neohesperidoside

Katalognummer: B10831703
CAS-Nummer: 29662-79-1
Molekulargewicht: 610.5 g/mol
InChI-Schlüssel: FYBMGZSDYDNBFX-GXPPAHCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Quercetin 3-neohesperidoside is a flavonoid glycoside derivative of the well-studied polyphenol quercetin. In this compound, the quercetin aglycone is conjugated to a disaccharide moiety, neohesperidose, which consists of glucose and rhamnose . This specific glycosylation pattern is significant as it can profoundly influence the compound's bioavailability, biological activity, and interaction with cellular targets compared to other quercetin glycosides or the aglycone form itself . Recent in silico molecular docking studies have identified this compound as a high-affinity inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. The study reported a binding affinity of -8.8 kcal/mol, which was significantly higher than the affinity observed for the reference antiviral drug remdesivir with the same target . This suggests its potential as a valuable compound for antiviral research, particularly in the context of coronavirus studies. Like other quercetin derivatives, this compound is also of interest for investigating antioxidant and anti-inflammatory pathways . The broader quercetin class is known to exhibit biological activities by modulating key signaling pathways, including tyrosine kinase and phosphoinositide 3-kinase inhibition, and by regulating the Nrf2-mediated cellular defense mechanism . This compound is presented to the research community as a high-purity, well-characterized chemical tool to further explore these and other potential biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B10831703 Quercetin 3-neohesperidoside CAS No. 29662-79-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952123
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32453-36-4, 29662-79-1
Record name Quercetin 3-O-neohesperidoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32453-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-rhamnosylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin-3-O-neohesperidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quercetin 3-neohesperidoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Quercetin 3-neohesperidoside, a significant flavonoid glycoside with notable biological activities. Tailored for researchers, scientists, and professionals in drug development, this document delves into its natural origins, distribution within the plant kingdom, biosynthetic pathways, and detailed methodologies for its extraction, isolation, and quantification.

Introduction to this compound: A Bioactive Flavonoid

This compound, a flavonoid glycoside, is composed of the aglycone quercetin linked to the disaccharide neohesperidose at the 3-hydroxyl position.[1][2] This glycosylation significantly influences its bioavailability and biological activity. Possessing a molecular formula of C27H30O16 and a molecular weight of 610.52 g/mol , this compound has garnered scientific interest due to its potential therapeutic applications.[1]

Extensive research has highlighted its diverse pharmacological effects, including potent anti-inflammatory, antioxidant, and antiplatelet aggregation properties.[1] These activities underscore its potential in the development of novel therapeutic agents for a range of health conditions.

Natural Abundance and Distribution in the Plant Kingdom

This compound is found in a variety of plant species, with its distribution spanning across different families and plant organs. While its presence is not as ubiquitous as its aglycone, quercetin, it is a significant constituent in several dietary and medicinal plants.

Documented Natural Sources

The following table summarizes the known plant sources of this compound, detailing the plant part in which it has been identified and, where available, its concentration.

Plant SpeciesFamilyPlant PartConcentration (dry weight, unless specified)
Diospyros cathayensisEbenaceaeNot specifiedDetected
Zea mays (Corn)PoaceaeNot specifiedDetected[1][2]
Vicia faba (Faba bean)FabaceaeRoot nodules> 120 µg/g
Vitis vinifera (Grape)VitaceaeLeaves6.2 ± 0.8 mg/g (June) to 18.3 ± 2.1 mg/g (September)
Solanum tuberosum (Potato)SolanaceaeNot specifiedDetected
Glycine max (Soybean)FabaceaeNot specifiedDetected
Pinus spp.PinaceaeNot specifiedDetected in family
Distribution in Plant Tissues

The concentration and localization of this compound within a plant can vary significantly depending on the species, environmental conditions, and developmental stage. In Vitis vinifera, for instance, the concentration in leaves demonstrates a seasonal dependency, with levels tripling from June to September. This suggests a potential role in protecting the plant from environmental stressors that are more prevalent later in the growing season. In Vicia faba, its accumulation in root nodules points towards a function in symbiotic relationships.

Biosynthesis of this compound: A Two-Step Glycosylation

The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid pathway, leading to the formation of the quercetin aglycone. The subsequent glycosylation occurs in a specific, sequential manner, catalyzed by UDP-glycosyltransferases (UGTs).

The formation of the neohesperidose moiety attached to the quercetin backbone involves a two-step enzymatic reaction:

  • Glucosylation: The initial step is the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase, resulting in the formation of quercetin-3-O-glucoside (isoquercitrin).

  • Rhamnosylation: Subsequently, a specific flavonoid 3-O-glucoside (1→2) rhamnosyltransferase catalyzes the transfer of a rhamnose unit from UDP-rhamnose to the 2-hydroxyl group of the glucose moiety on quercetin-3-O-glucoside. This specific 1→2 linkage is the defining feature of the neohesperidoside disaccharide.

Quercetin_3_neohesperidoside_Biosynthesis Quercetin Quercetin Quercetin_3_glucoside Quercetin-3-O-glucoside (Isoquercitrin) Quercetin->Quercetin_3_glucoside UDP UDP_Glucose UDP-Glucose UDP_Glucose->Quercetin_3_glucoside UDP_Rhamnose UDP-Rhamnose Quercetin_3_neohesperidoside This compound UDP_Rhamnose->Quercetin_3_neohesperidoside Quercetin_3_glucoside->Quercetin_3_neohesperidoside UDP UGT1 Flavonol 3-O-glucosyltransferase UGT1->Quercetin_3_glucoside UGT2 Flavonoid 3-O-glucoside (1→2) rhamnosyltransferase UGT2->Quercetin_3_neohesperidoside

Caption: Biosynthetic pathway of this compound.

Methodologies for Extraction, Purification, and Quantification

The accurate analysis of this compound from plant matrices requires robust and validated methodologies. The following sections provide a detailed protocol for its extraction, purification, and quantification.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoid glycosides, which can be optimized for specific plant materials.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: a. Add 100 mL of 80% methanol to the plant material in a flask. b. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. e. Repeat the extraction process on the pellet two more times with fresh solvent.

  • Concentration: a. Combine the supernatants and filter through Whatman No. 1 filter paper. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Extraction_Workflow Start Start: Dried Plant Material Extraction Extraction with 80% Methanol (Ultrasonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Pellet Centrifugation->Pellet Combine Combine Supernatants Supernatant->Combine Repeat Repeat Extraction (2x) Pellet->Repeat Repeat->Extraction Filter Filtration Combine->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate End Crude Extract Concentrate->End

Caption: Workflow for the extraction of this compound.

Purification using Solid-Phase Extraction (SPE)

For cleaner samples and to reduce matrix interference, the crude extract can be further purified using Solid-Phase Extraction (SPE).

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase for HPLC analysis and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elution: Elute the flavonoid glycosides with 10 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Gradient Example: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the purified and reconstituted sample extract.

  • Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. Quantify the amount in the sample using the calibration curve.

For enhanced specificity and sensitivity, especially in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications.

  • Anti-inflammatory Effects: It has been shown to possess significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[1]

  • Antioxidant Activity: As a potent antioxidant, it can scavenge free radicals, thereby reducing oxidative stress, which is implicated in numerous chronic diseases.[1]

  • Antiplatelet Aggregation: The compound has demonstrated the ability to inhibit platelet aggregation, suggesting a potential role in cardiovascular health.[1]

These properties highlight the potential of this compound as a lead compound for the development of new drugs and as a bioactive ingredient in functional foods and dietary supplements.

Conclusion

This compound is a valuable natural product with a defined distribution in the plant kingdom and significant biological potential. The methodologies outlined in this guide provide a robust framework for its extraction, purification, and quantification, enabling further research into its therapeutic applications and facilitating its potential use in the pharmaceutical and nutraceutical industries. A deeper understanding of its natural sources and biosynthesis will be crucial for its sustainable production and exploitation.

References

A Technical Guide to the Biosynthesis of Quercetin 3-neohesperidoside in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the intricate world of plant secondary metabolism, flavonoid glycosides stand out for their profound impact on plant physiology and human health. Among these, Quercetin 3-neohesperidoside, a key bioactive compound found in various plant species, presents a fascinating case study in enzymatic specificity and metabolic engineering potential.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek not just a description of a biosynthetic pathway, but a deeper, mechanistic understanding coupled with actionable, field-proven methodologies. We move beyond simple diagrams to explain the causality behind each molecular transformation and the logic underpinning the experimental workflows used to elucidate them. Our focus is on building a self-validating system of knowledge, where understanding the pathway and knowing how to investigate it become one and the same.

Part I: The Genesis of the Aglycone - The Phenylpropanoid and Flavonoid Core Pathways

The journey to this compound begins with the synthesis of its flavonoid core, quercetin. This process is a well-conserved cascade within the plant kingdom, originating from the essential amino acid L-phenylalanine.[2][3]

The General Phenylpropanoid Pathway: Committing Carbon to Phenolics

The initial phase channels carbon from primary metabolism into the vast array of phenolic compounds.[3] This foundational pathway involves three key enzymatic steps that convert L-phenylalanine into 4-coumaroyl-CoA, the pivotal precursor for all flavonoids.[4][5]

  • Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, marking the entry point into phenylpropanoid metabolism.[6]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[5]

  • 4-coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA.[4] This molecule is a critical branch-point metabolite, standing at the crossroads of numerous metabolic fates.[4]

Flavonoid-Specific Pathway: Building the Quercetin Scaffold

With the precursor secured, the pathway enters the flavonoid-specific branch, characterized by a series of condensation, isomerization, and hydroxylation reactions that construct the characteristic C6-C3-C6 flavonoid skeleton.[7]

  • Chalcone Synthase (CHS): As the first committed enzyme of the flavonoid pathway, CHS catalyzes a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][6] This reaction establishes the foundational structure of all flavonoids.

  • Chalcone Isomerase (CHI): Naringenin chalcone rarely accumulates; it is rapidly and stereospecifically isomerized by CHI to form the flavanone (2S)-naringenin, closing the central C-ring.[4]

  • Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase introduces a hydroxyl group at the 3-position of naringenin, converting it into dihydrokaempferol.[4][5]

  • Flavonoid 3'-hydroxylase (F3'H): To achieve the specific hydroxylation pattern of quercetin (a di-hydroxylated B-ring), the enzyme F3'H hydroxylates dihydrokaempferol at the 3'-position of the B-ring, yielding dihydroquercetin (also known as taxifolin).[5]

  • Flavonol Synthase (FLS): The final step in forming the aglycone is catalyzed by FLS, another 2-oxoglutarate-dependent dioxygenase. It introduces a double bond between C2 and C3 of the C-ring, converting dihydroquercetin into the flavonol, quercetin.[5][6]

Caption: Biosynthesis pathway of the quercetin aglycone.

Part II: The Glycosylation Cascade - Attaching the Neohesperidoside Moiety

Glycosylation is a critical modification step that enhances the solubility, stability, and bioactivity of flavonoids.[8][9] The formation of this compound from quercetin is a two-step enzymatic process catalyzed by distinct UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated UDP-sugar donors.[10][11]

Step 1: 3-O-Glucosylation

The first committed step in the glycosylation of quercetin to its neohesperidoside derivative is the attachment of a glucose molecule to the 3-hydroxyl group of the C-ring.

  • Enzyme: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or F3GT).

  • Sugar Donor: UDP-glucose (UDP-Glc).

  • Reaction: This enzyme specifically recognizes the 3-OH position of flavonols like quercetin and catalyzes the transfer of glucose from UDP-Glc, forming Quercetin 3-O-glucoside (also known as isoquercitrin).[11][12]

  • Significance: This initial glucosylation is often a prerequisite for subsequent glycosylation events and significantly alters the molecule's properties.

Step 2: 2''-O-Rhamnosylation

The defining feature of the neohesperidoside moiety is the rhamnose sugar linked to the 2-position of the initial glucose. This requires a highly specific, secondary UGT.

  • Enzyme: UDP-rhamnose:flavonoid 3-O-glucoside-2''-O-rhamnosyltransferase.

  • Sugar Donor: UDP-rhamnose (UDP-Rha).

  • Reaction: This enzyme recognizes Quercetin 3-O-glucoside as its substrate. It facilitates the transfer of rhamnose from UDP-Rha to the 2-hydroxyl group of the glucose moiety (the 2'' position), forming the final product, this compound.

  • Specificity: The evolution of such specific UGTs is a primary driver of the immense chemical diversity of flavonoid glycosides observed in nature. The sequential action of two different UGTs with distinct substrate (aglycone vs. glycoside) and sugar donor specificities is a common theme in the biosynthesis of complex glycosides.[9]

Glycosylation_Pathway cluster_0 cluster_1 quercetin Quercetin q3g Quercetin 3-O-glucoside (Isoquercitrin) quercetin->q3g UFGT (Flavonoid 3-O-glucosyltransferase) q3n This compound q3g->q3n Flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase udp_out UDP q3g->udp_out q3n->udp_out 2x udp_glc UDP-Glucose udp_glc->q3g UFGT (Flavonoid 3-O-glucosyltransferase) udp_rha UDP-Rhamnose udp_rha->q3n Flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase

Caption: Sequential glycosylation of quercetin to form the 3-neohesperidoside.

Part III: Methodologies for Pathway Elucidation and Characterization

Validating the proposed biosynthetic pathway requires a multi-faceted approach that integrates transcriptomics, enzymology, and metabolomics. This section provides a logical workflow and detailed protocols for characterizing the genes and enzymes responsible for this compound synthesis.

Experimental Workflow Overview

The process begins with identifying candidate genes through transcriptomic analysis, followed by validating their expression patterns. The functional role of these candidate genes is then confirmed through in vitro enzymatic assays using recombinant proteins. Finally, metabolite profiling confirms the presence of the substrate, intermediate, and final product in the plant tissue, correlating their abundance with gene expression levels.

Workflow A 1. Candidate Gene Identification (Transcriptome Analysis - RNA-Seq) - Co-expression with known flavonoid genes B 2. Gene Expression Validation (Quantitative RT-PCR) - Correlate expression with metabolite accumulation A->B C 3. Heterologous Protein Expression - Clone candidate UGTs into E. coli/yeast - Purify recombinant enzymes B->C F 6. Metabolite Profiling in Planta (UPLC-MS/MS) - Quantify pathway compounds in tissues B->F D 4. In Vitro Enzyme Assay - Test activity with Quercetin & Q-3-G - Use UDP-Glc and UDP-Rha donors C->D E 5. Product Identification (HPLC / LC-MS) - Confirm formation of Q-3-G and Q-3-N D->E G Pathway Validation E->G F->G

Caption: Experimental workflow for validating the biosynthetic pathway.
Protocol: Gene Expression Analysis by qRT-PCR

This protocol validates the expression of candidate UGTs identified from transcriptome data. The causality is clear: if a gene is involved, its transcript levels should correlate with the timing and location of this compound accumulation.[13][14]

Objective: To quantify the transcript abundance of candidate glycosyltransferase genes in plant tissues known to produce this compound.

Methodology:

  • RNA Extraction:

    • Harvest plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol, including a DNase treatment step to eliminate genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and gel electrophoresis (intact ribosomal bands).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher) with oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design gene-specific primers for each candidate UGT and a stable reference gene (e.g., Actin, Ubiquitin) using software like Primer3. Aim for amplicons of 100-200 bp.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction will have a slope of approximately -3.32.

  • Quantitative RT-PCR Reaction:

    • Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers (final concentration 200-500 nM), and nuclease-free water.

    • Aliquot the master mix into a 96-well qPCR plate.

    • Add diluted cDNA template to each well. Include no-template controls (NTC) for each primer pair.

    • Run the reaction on a qPCR instrument with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative expression of target genes using the 2-ΔΔCq method, normalizing to the reference gene.[15]

Protocol: In Vitro Glycosyltransferase Enzyme Assay

This is a self-validating protocol designed to unequivocally determine the function of a candidate UGT protein. By providing the purified enzyme with specific substrates and sugar donors, its precise catalytic activity can be directly observed and quantified.[11][16]

Objective: To confirm the enzymatic activity of a recombinant UGT protein as either a flavonoid 3-O-glucosyltransferase or a flavonoid 3-O-glucoside-2''-O-rhamnosyltransferase.

Methodology:

  • Recombinant Protein Expression and Purification:

    • Clone the coding sequence of the candidate UGT into an expression vector (e.g., pET-28a for His-tagged protein in E. coli).

    • Transform the construct into an expression host strain like E. coli BL21(DE3).

    • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Confirm protein purity and size using SDS-PAGE.

  • Enzyme Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube. A typical 50 µL reaction includes:

      • 50 mM Tris-HCl buffer (pH 7.5-8.0)

      • 1-5 µg purified recombinant UGT protein

      • 100 µM acceptor substrate (Quercetin for the first step; Quercetin 3-O-glucoside for the second step)

      • 1 mM UDP-sugar donor (UDP-glucose or UDP-rhamnose)

      • (Optional) 5 mM MgCl₂, 1 mM DTT

    • Prepare control reactions: a "no enzyme" control and a "no UDP-sugar" control to check for non-enzymatic conversion or substrate degradation.

  • Incubation and Reaction Termination:

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile, which precipitates the enzyme.

  • Product Analysis by HPLC:

    • Centrifuge the terminated reaction at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject 10-20 µL onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the eluate with a PDA or UV detector at ~350 nm (the absorbance maximum for flavonols).

  • Interpretation:

    • Compare the chromatogram of the full reaction to the controls. The appearance of a new peak with a different retention time from the substrate indicates product formation.

    • Confirm the identity of the product peak by co-elution with an authentic standard (if available) or by collecting the peak and analyzing its mass via LC-MS. A successful glucosylation will show a mass increase of 162 Da, while rhamnosylation will show an increase of 146 Da.[17]

Data Presentation: Enzyme Kinetic Parameters

To fully characterize a validated UGT, its kinetic parameters should be determined. This is achieved by running the enzyme assay with varying concentrations of one substrate while keeping the other saturated. The data provides crucial insights into the enzyme's efficiency and substrate preference.

ParameterDescriptionTypical Range for Flavonoid UGTs
Km (Michaelis Constant) Substrate concentration at which the reaction rate is half of Vmax. Indicates enzyme-substrate affinity.1 - 100 µM
Vmax (Maximum Velocity) The maximum rate of reaction when the enzyme is saturated with substrate.Varies with enzyme purity and activity
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit time.0.1 - 50 s-1
kcat/Km (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate to product.103 - 106 M-1s-1

Note: These values are illustrative and can vary significantly between different enzymes and plant species.

Conclusion

The biosynthesis of this compound is a model example of how plants generate chemical complexity through a modular and sequential pathway. It begins with the conserved phenylpropanoid pathway to produce the quercetin aglycone, which is then decorated by a cascade of specific glycosyltransferase enzymes. Elucidating this pathway is not merely an academic exercise; it provides a roadmap for metabolic engineering. By identifying and characterizing the rate-limiting enzymatic steps—particularly the specific UGTs—researchers can develop strategies to enhance the production of this valuable bioactive compound in plants or microbial hosts, opening new avenues for drug development and functional food production.

References

A Comparative Analysis of the Bioavailability of Quercetin and its Glycoside, Quercetin 3-Neohesperidoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Quercetin and its Glycosides

Quercetin is a prominent dietary flavonoid ubiquitously found in fruits, vegetables, and grains, lauded for its potent antioxidant and anti-inflammatory properties.[1] However, its therapeutic efficacy is intrinsically linked to its bioavailability, which is notoriously poor in its pure, or aglycone, form.[2][3] In nature, quercetin predominantly exists as glycosides, where it is attached to one or more sugar molecules.[1][3] This glycosylation is a critical determinant of its absorption and metabolic fate.[4][5] This guide provides a technical deep-dive into the comparative bioavailability of quercetin aglycone and a specific, complex glycoside, Quercetin 3-neohesperidoside.

1.1 Quercetin: A Prominent Flavonoid

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a lipophilic compound, a characteristic that theoretically suggests it could cross intestinal membranes by simple diffusion.[6] Despite this, its bioavailability is generally low and exhibits high inter-subject variability.[1]

1.2 Quercetin Glycosides: The Role of the Sugar Moiety

The attachment of a sugar moiety to the quercetin aglycone fundamentally alters its physicochemical properties, including solubility, and dictates the mechanisms of its absorption.[1] The type and position of the sugar are paramount. For instance, quercetin attached to glucose (glucosides) is more readily absorbed than quercetin attached to rutinose (rutinosides) or rhamnose (rhamnosides).[7][8]

1.3 Focus: this compound

This compound is a flavonoid-3-O-glycoside where the quercetin aglycone is linked at the C3-position to a neohesperidose disaccharide (a rhamnose and a glucose unit).[9][10] This specific glycosidic linkage, particularly the presence of rhamnose, significantly impacts its bioavailability, differentiating it from simpler quercetin glucosides.

The Concept of Bioavailability in Flavonoid Research

2.1 Defining Bioavailability: Beyond Simple Absorption

For flavonoids, bioavailability is not merely the fraction of the ingested dose that reaches systemic circulation. It encompasses a complex interplay of absorption, distribution, extensive metabolism, and ultimately, excretion.[11] After oral administration, quercetin and its glycosides are primarily absorbed in the intestine, undergo significant phase II metabolism in the small intestine and liver, and are further catabolized by the gut microbiota into smaller phenolic acids.[11]

2.2 Key Factors Influencing Flavonoid Bioavailability

  • Chemical Structure (Aglycone vs. Glycoside): The presence and type of sugar moiety are arguably the most critical factors. While quercetin aglycone can be absorbed via passive diffusion due to its lipophilicity, many of its glycosides utilize different transport mechanisms.[4][6]

  • Gut Microbiota Metabolism: The intestinal microbiome plays a crucial role in flavonoid metabolism.[12] For complex glycosides not absorbed in the small intestine, microbial enzymes in the colon are essential for hydrolyzing the sugar moieties, releasing the aglycone for subsequent absorption or further catabolism into phenolic acids.[12][13]

  • Host-Related Factors: Host enzymes, such as lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase (CBG) in the small intestine, can hydrolyze certain glycosides, primarily glucosides, but not others.[12] Efflux transporters in intestinal cells can also limit net absorption.[14]

Comparative Bioavailability: Quercetin vs. This compound

The fundamental difference in the bioavailability of quercetin aglycone and this compound lies in the site and mechanism of absorption, which is dictated by the neohesperidose moiety.

3.1 Absorption Mechanisms

  • Quercetin (Aglycone): Being lipophilic, quercetin aglycone is primarily absorbed via passive diffusion across the enterocytes of the small and large intestines.[4][6]

  • This compound: The presence of the neohesperidose sugar, particularly the rhamnose unit, prevents its absorption in the small intestine.[4][7][8] Unlike quercetin glucosides, which can be hydrolyzed by brush border enzymes or transported intact by glucose transporters like SGLT1, the rhamnose-glucose linkage of neohesperidose is resistant to these host enzymes.[7][12] Consequently, this compound must transit to the colon to be metabolized.

3.2 The Critical Role of Gut Microbiota in Deglycosylation

In the colon, the gut microbiota becomes the central player. Bacterial enzymes, such as α-L-rhamnosidases and β-D-glucosidases, are required to cleave the neohesperidose moiety.[13] This enzymatic hydrolysis releases the quercetin aglycone, which can then be absorbed by the colonic epithelium or further metabolized by the microbiota into smaller, more readily absorbable phenolic acids like 3,4-dihydroxyphenylacetic acid.[12][13] This reliance on colonic microbial activity leads to a significant delay in the appearance of quercetin metabolites in the plasma compared to more readily absorbed forms.[15]

3.3 Metabolic Fate and Systemic Circulation

Once absorbed, quercetin aglycone (whether ingested directly or released from its glycoside) undergoes extensive phase I and phase II metabolism in the enterocytes and liver.[11] The primary circulating forms in human plasma are not free quercetin but its glucuronidated and sulfated conjugates.[16][17] The metabolic profile of quercetin appearing in the plasma after administration of either the aglycone or its various glycosides is generally similar, consisting of these conjugated forms.[7] However, the concentration and time to reach peak concentration (Tmax) differ dramatically.

The delayed, microbiota-dependent absorption of this compound results in a lower peak plasma concentration (Cmax) and a longer Tmax compared to quercetin aglycone or quercetin-3-glucoside.[15]

G cluster_small_intestine Small Intestine cluster_colon Colon cluster_circulation Systemic Circulation Q_aglycone Quercetin Aglycone Enterocyte_SI Enterocyte Q_aglycone->Enterocyte_SI Passive Diffusion Q3N This compound Q3N->Colon No Absorption Q3N_Colon This compound Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Enterocyte_SI->Metabolites Phase II Metabolism Microbiota Gut Microbiota (Rhamnosidases, Glucosidases) Q_aglycone_released Quercetin Aglycone Microbiota->Q_aglycone_released Phenolic_Acids Phenolic Acids Microbiota->Phenolic_Acids Metabolism Enterocyte_C Colonocyte Enterocyte_C->Metabolites Phase II Metabolism Q3N_Colon->Microbiota Hydrolysis Q_aglycone_released->Enterocyte_C Absorption Phenolic_Acids->Enterocyte_C Absorption Ingestion Oral Ingestion Ingestion->Q_aglycone Ingestion->Q3N

Caption: Metabolic pathways of Quercetin vs. This compound.

3.4 Summary of Comparative Bioavailability Data

The nature of the sugar moiety profoundly impacts pharmacokinetic parameters. Studies comparing quercetin aglycone, quercetin-3-glucoside (a readily absorbed form), and quercetin-3-rutinoside (which, like neohesperidoside, contains rhamnose) provide a clear picture of this effect.

Compound Typical Site of Absorption Relative Bioavailability Time to Peak Plasma Concentration (Tmax) Key Absorption Mechanism
Quercetin Aglycone Small & Large IntestineModerateRelatively Fast (e.g., 1.9-4.8 h)[15]Passive Diffusion[4][6]
Quercetin-3-Glucoside Small IntestineHigh (often higher than aglycone)[7][8]Fast (e.g., ~0.7 h)[17]Enzymatic hydrolysis / SGLT1 transport[12]
This compound ColonLowSlow / Delayed (comparable to rutin, e.g., >6 h)[15]Microbial Hydrolysis[4][7]

This table synthesizes data from studies on various quercetin forms to illustrate the principles governing their bioavailability. Specific values can vary between studies.

Experimental Methodologies for Assessing Bioavailability

To rigorously evaluate the bioavailability of compounds like quercetin and its glycosides, a multi-tiered approach combining in vitro and in vivo models is essential.

4.1 In Vitro Models

The primary in vitro model for predicting intestinal absorption is the Caco-2 cell permeability assay.[18] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer exhibiting morphological and functional characteristics similar to intestinal enterocytes, including a brush border and tight junctions.[19]

4.1.1 Caco-2 Cell Permeability Assay Protocol

This protocol outlines the key steps for assessing the apical-to-basolateral permeability of a test compound.

  • Step 1: Cell Culture and Seeding

    • Culture Caco-2 cells under standard conditions (37°C, 5% CO2).

    • Seed cells onto permeable Transwell® inserts at a high density.

    • Maintain the culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer.[18]

  • Step 2: Monolayer Integrity Verification

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value above 300-400 Ω·cm² typically indicates good monolayer integrity.[18][20]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Step 3: Permeability Experiment

    • Wash the cell monolayer gently with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable transport buffer.

    • Add the test compound (e.g., quercetin or this compound dissolved in buffer) to the apical (upper) chamber.

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Step 4: Sampling and Analysis

    • At predetermined time points, take samples from the basolateral chamber.

    • At the end of the experiment, take a sample from the apical chamber.

    • Analyze the concentration of the test compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Step 5: Calculation of Apparent Permeability Coefficient (Papp)

    • Calculate the Papp value using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of appearance of the compound in the basolateral chamber.

        • A is the surface area of the membrane (cm²).

        • C0 is the initial concentration in the apical chamber.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture Verify Verify monolayer integrity (Measure TEER) Culture->Verify Wash Wash monolayer with buffer Verify->Wash Add_AP Add Test Compound to Apical chamber Wash->Add_AP Add_BL Add fresh buffer to Basolateral chamber Wash->Add_BL Incubate Incubate at 37°C Add_AP->Incubate Add_BL->Incubate Sample Sample from Basolateral chamber Incubate->Sample Analyze Analyze concentration (HPLC, LC-MS) Sample->Analyze Calculate Calculate Papp value Analyze->Calculate

Caption: Workflow for a Caco-2 Cell Permeability Assay.

4.2 In Vivo Animal Models

Pharmacokinetic studies in rodents (rats or mice) are crucial for understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

4.2.1 Pharmacokinetic Study Protocol Outline

  • Animal Acclimatization and Diet Control: House animals in a controlled environment and provide a flavonoid-free diet for a period before the study to ensure low baseline levels.

  • Dosing: Administer the test compounds (quercetin or this compound) orally via gavage at a specified dose. Include a vehicle control group.

  • Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood to obtain plasma. To measure total quercetin, plasma samples are typically treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[7]

  • Bioanalysis: Quantify the concentration of quercetin (as the aglycone) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which represents total drug exposure.

4.3 Human Clinical Trials

Human studies are the gold standard for determining bioavailability. A crossover study design is often employed, where each participant receives each test compound on separate occasions with a washout period in between.[16][17] This design minimizes inter-individual variability. Endpoints are the same pharmacokinetic parameters (Cmax, Tmax, AUC) derived from plasma analysis.

Conclusion and Future Directions

The bioavailability of quercetin is unequivocally dependent on its chemical form. Quercetin aglycone exhibits moderate bioavailability governed by passive diffusion. In stark contrast, the bioavailability of this compound is significantly lower and delayed, being entirely reliant on initial hydrolysis by the colonic microbiota. This fundamental difference has profound implications for research and development. When studying the biological effects of quercetin-rich foods or extracts containing complex glycosides like neohesperidoside, researchers must consider the delayed absorption profile and the critical role of the gut microbiome. Future research should focus on the specific microbial species and enzymes responsible for this deglycosylation and how inter-individual variations in the gut microbiome may impact the bioavailability and ultimate health effects of these important dietary compounds.

References

Potential Therapeutic Targets of Quercetin 3-Neohesperidoside: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quercetin 3-neohesperidoside, a flavonoid glycoside abundant in various medicinal plants and dietary sources, is emerging as a compound of significant pharmacological interest. While its aglycone, quercetin, has been extensively studied, the unique therapeutic potential of the glycosidic form is now gaining recognition. This technical guide provides an in-depth analysis of the known and potential molecular targets of this compound, offering a scientific foundation for researchers and drug development professionals. We will delve into its multifaceted mechanisms of action, including its anti-inflammatory, antioxidant, and antiplatelet properties, and explore its potential applications in cardiovascular, metabolic, and neurodegenerative diseases. This guide will also present detailed experimental workflows for target identification and validation, aiming to accelerate the translation of this promising natural compound into novel therapeutic strategies.

Introduction to this compound: Beyond the Aglycone

This compound, also known as quercetin 3-O-neohesperidoside, is a molecule where the flavonoid quercetin is attached to a neohesperidose sugar moiety.[1] This glycosidic linkage is not merely a passive modification; it significantly influences the compound's bioavailability, metabolic fate, and, crucially, its interaction with biological targets. While many of its effects are attributed to the in vivo hydrolysis to quercetin, emerging evidence suggests that the intact glycoside may possess unique activities and target specificities.

Chemical Structure and Properties:

PropertyValue
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Molecular Formula C27H30O16
Molecular Weight 610.52 g/mol
CAS Number 29662-79-1
Synonyms Quercetin 3-O-neohesperidoside, Calendoflavobioside

Key Biological Activities and Associated Therapeutic Areas

This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for therapeutic development in several key areas.

  • Anti-inflammatory Effects: The compound has demonstrated potent anti-inflammatory properties, suggesting its utility in chronic inflammatory diseases.[1][2]

  • Antioxidant Activity: As a flavonoid, it is a powerful antioxidant, capable of scavenging free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases.[1]

  • Antiplatelet Aggregation: It has been shown to inhibit platelet aggregation, indicating a potential role in the prevention and treatment of cardiovascular diseases.[1][3]

  • Cardiovascular Protection: Beyond its antiplatelet effects, it is being explored for broader cardiovascular benefits.[1]

  • Metabolic Regulation: There is growing interest in its potential to modulate pathways involved in metabolic disorders like diabetes.[1]

Identified and Putative Molecular Targets

While research specifically on this compound is still evolving, studies on its aglycone, quercetin, and related glycosides provide a strong foundation for identifying its potential molecular targets. The neohesperidose moiety may influence binding affinity and specificity for these targets.

Enzymes

A primary mode of action for many flavonoids is the direct inhibition of key enzymes involved in disease pathology.

  • Protein Disulfide Isomerase (PDI): Studies on the related glycoside, quercetin-3-rutinoside, have shown potent inhibition of PDI, an enzyme crucial for thrombus formation. This suggests that this compound may also target PDI, contributing to its antiplatelet and antithrombotic effects.

  • Phosphoinositide 3-kinase (PI3K): Quercetin is a known inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases. The glycoside form may modulate this activity.

  • Cyclooxygenases (COX) and Lipoxygenases (LOX): These enzymes are central to the inflammatory cascade. Quercetin has been shown to inhibit both COX and LOX, and it is plausible that this compound shares this activity, contributing to its anti-inflammatory properties.

  • Kinases in Signaling Cascades: Quercetin can inhibit various protein kinases, including those in the MAPK/ERK pathway, which are involved in cell proliferation and inflammation.

Transcription Factors

By modulating the activity of transcription factors, this compound can exert broad effects on gene expression.

  • Nuclear Factor-kappa B (NF-κB): This is a master regulator of inflammation. Quercetin is a well-documented inhibitor of NF-κB activation, and this is likely a key mechanism for the anti-inflammatory effects of its glycosides.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): Quercetin can activate the Nrf2 antioxidant response pathway, leading to the upregulation of protective enzymes. This contributes significantly to its antioxidant effects.

Receptors and Ion Channels

Direct interaction with cell surface and intracellular receptors is another potential mechanism of action.

  • Platelet Receptors: The antiplatelet activity of this compound likely involves interaction with platelet surface receptors, such as those for collagen and ADP, or downstream signaling molecules.

  • AhR (Aryl Hydrocarbon Receptor): Quercetin can modulate the activity of the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

Mechanistic Insights into Therapeutic Applications

Understanding the interplay between this compound and its molecular targets provides a clearer picture of its therapeutic potential.

Anti-inflammatory and Immune Modulation

The anti-inflammatory effects of this compound are likely mediated through a multi-pronged approach.

  • Inhibition of Pro-inflammatory Mediators: By targeting enzymes like COX and LOX, and transcription factors like NF-κB, the compound can reduce the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Signaling Pathway: NF-κB Inhibition by this compound

G cluster_0 LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB_p65_p50 Releases Q3N Quercetin 3-neohesperidoside Q3N->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antioxidant and Cellular Protection

The antioxidant activity of this compound is central to its protective effects.

  • Direct Radical Scavenging: The phenolic hydroxyl groups in the quercetin backbone can directly donate electrons to neutralize reactive oxygen species (ROS).

  • Upregulation of Endogenous Antioxidants: By activating the Nrf2 pathway, it can enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).

Workflow: Nrf2-Mediated Antioxidant Response

G Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative_Stress->Keap1_Nrf2 Induces Q3N Quercetin 3-neohesperidoside Q3N->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, GSTs) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Activation of the Nrf2 antioxidant pathway.

Cardiovascular Health

The potential cardiovascular benefits of this compound stem from its combined antiplatelet, antioxidant, and anti-inflammatory actions.

  • Inhibition of Platelet Aggregation: By potentially targeting PDI and other signaling molecules in platelets, it can prevent the formation of blood clots.

  • Improved Endothelial Function: By reducing oxidative stress and inflammation in blood vessels, it may improve endothelial function and promote vasodilation.

Experimental Workflows for Target Identification and Validation

For researchers aiming to elucidate the precise molecular targets of this compound, a systematic approach is essential.

Target Identification
  • Affinity Chromatography-Mass Spectrometry (AC-MS):

    • Immobilization: Covalently link this compound to a solid support (e.g., Sepharose beads).

    • Incubation: Incubate the immobilized compound with a cell lysate or tissue extract.

    • Washing: Wash away non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins.

    • Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Chemical Proteomics:

    • Synthesize a probe molecule by attaching a photoreactive group and a tag (e.g., biotin) to this compound.

    • Incubate the probe with live cells or cell lysates.

    • Induce covalent cross-linking to target proteins using UV light.

    • Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin beads.

    • Identify the captured proteins by mass spectrometry.

Target Validation
  • Enzymatic Assays: If a target is an enzyme, perform in vitro kinetic assays to determine the inhibitory constant (Ki) of this compound.

  • Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the interaction between this compound and a purified target protein.

  • Cell-Based Assays:

    • Use specific cell lines to investigate the effect of the compound on the activity of the target protein in a cellular context.

    • Employ techniques like Western blotting to assess the phosphorylation status of downstream signaling molecules.

    • Utilize reporter gene assays to measure the impact on transcription factor activity.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein and assess whether this abolishes the cellular effects of this compound.

Experimental Workflow: Target Validation

G Putative_Target Putative Target (from AC-MS or Chemical Proteomics) Enzyme_Assay Enzymatic Assay (Determine Ki) Putative_Target->Enzyme_Assay SPR Surface Plasmon Resonance (SPR) (Determine Kd) Putative_Target->SPR Cell_Assay Cell-Based Assay (e.g., Western Blot, Reporter Assay) Putative_Target->Cell_Assay Knockdown Gene Knockdown/Out (siRNA/CRISPR) Putative_Target->Knockdown Q3N Quercetin 3-neohesperidoside Q3N->Enzyme_Assay Q3N->SPR Q3N->Cell_Assay Q3N->Knockdown Validated_Target Validated Therapeutic Target Enzyme_Assay->Validated_Target SPR->Validated_Target Cell_Assay->Validated_Target Knockdown->Validated_Target

Caption: A comprehensive workflow for validating potential targets.

Future Perspectives and Conclusion

This compound represents a promising natural product with a rich pharmacology. While much of the current understanding is extrapolated from its aglycone, quercetin, the distinct properties conferred by the neohesperidose moiety warrant dedicated investigation. Future research should focus on:

  • Elucidating Glycoside-Specific Targets: Employing unbiased, large-scale screening methods to identify proteins that preferentially bind to the glycosidic form.

  • Pharmacokinetic and Metabolism Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and the formation of active metabolites.

  • In Vivo Efficacy Studies: Conducting well-designed animal studies to evaluate the therapeutic efficacy of this compound in relevant disease models.

References

The Emergence of a Flavonoid Glycoside: A Technical History of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical account of the discovery, isolation, and characterization of Quercetin 3-neohesperidoside, a significant flavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document elucidates the historical context and the evolution of analytical methodologies that have been pivotal in understanding this compound.

Introduction to this compound

This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It consists of the flavonol quercetin linked to the disaccharide neohesperidose at the 3-hydroxyl position.[2][3] Flavonoids, in general, are widely distributed throughout the plant kingdom and are recognized for their diverse biological activities.[4] this compound has been identified in various plant species, including Diospyros cathayensis and Zea mays (corn).[2][3] The intricate structure of this glycoside, featuring a complex sugar moiety, presented significant challenges for its initial isolation and characterization, driving the development of more sophisticated analytical techniques.

Part 1: Discovery and Early Isolation - A Tale of Evolving Chromatographic Techniques

The history of this compound is intrinsically linked to the broader history of flavonoid research. Early investigations into plant constituents relied on classical methods of extraction and separation.

The Pre-Chromatographic Era:

Initial studies on plant extracts containing flavonoids were largely descriptive, focusing on color changes with different reagents. The realization that many of these color principles were glycosides of flavonols like quercetin was a major step forward. However, separating individual glycosides from the complex mixtures present in plant tissues was a formidable task.

The Dawn of Chromatography:

The advent of chromatographic techniques revolutionized natural product chemistry. Paper chromatography and, later, thin-layer chromatography (TLC) provided the first effective means to separate different flavonoid glycosides.[4] The choice of solvent systems was critical and determined empirically. A typical early workflow would involve:

  • Extraction: Maceration of plant material with solvents like ethanol or methanol to extract a broad range of compounds.

  • Solvent Partitioning: The crude extract would then be partitioned between immiscible solvents, such as ethyl acetate and water, to achieve a preliminary separation based on polarity. Flavonoid glycosides, being more polar, would preferentially remain in the aqueous or alcoholic phase.[4]

  • Column Chromatography: The enriched fraction would be subjected to column chromatography, often using silica gel or polyamide as the stationary phase. Elution with a gradient of solvents of increasing polarity would further separate the components.

The causality behind these choices lies in the fundamental physicochemical properties of flavonoid glycosides. The polar sugar moieties render them more soluble in polar solvents, while the less polar aglycone backbone allows for some interaction with non-polar solvents. The selection of specific solvent systems was, and still is, a process of optimization to achieve the best separation for a particular plant matrix.

Part 2: Modern Isolation and Purification - Precision and Efficiency

Contemporary approaches to the isolation of this compound have built upon these foundational techniques, incorporating technological advancements for greater speed, resolution, and purity.

High-Performance Liquid Chromatography (HPLC):

The development of High-Performance Liquid Chromatography (HPLC) marked a paradigm shift in the isolation of natural products.[5] Reversed-phase HPLC, in particular, has become the workhorse for flavonoid analysis.[6]

A Modern Protocol for the Isolation of this compound:

  • Optimized Extraction: Modern extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are often employed to increase efficiency and reduce solvent consumption.[7] The choice of solvent remains critical, with ethanol or methanol often being the starting point.[5][8]

  • Solid-Phase Extraction (SPE): Crude extracts are often cleaned up using SPE cartridges to remove interfering substances like chlorophyll and lipids.

  • Preparative HPLC: The semi-purified extract is then subjected to preparative HPLC. A typical setup would involve:

    • Column: A C18 reversed-phase column is commonly used.[2][9]

    • Mobile Phase: A gradient elution is typically employed, starting with a high proportion of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol.[10]

    • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, which is useful for identifying flavonoids based on their characteristic UV-Vis spectra.

The rationale for using reversed-phase HPLC lies in its high resolving power for separating structurally similar compounds like different glycosides of the same aglycone. The C18 stationary phase provides a non-polar environment, and by carefully controlling the mobile phase gradient, compounds are eluted based on their relative hydrophobicity.

Counter-Current Chromatography (CCC):

Another powerful technique for the preparative-scale isolation of natural products is High-Speed Counter-Current Chromatography (HSCCC).[11] This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the analytes between the two liquid phases.[11] For a compound like this compound, a solvent system like ethyl acetate-ethanol-water could be employed.[11]

Part 3: Structural Elucidation and Characterization - The Spectroscopic Revolution

Once isolated, the definitive identification of this compound requires a combination of spectroscopic techniques.

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a molecule.[12] Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules like flavonoid glycosides.[12] In the mass spectrum of this compound, one would expect to see the molecular ion peak, as well as fragment ions corresponding to the loss of the sugar moieties. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful technique for the complete structural elucidation of a novel compound.[13] Both 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments are necessary to assign all the proton and carbon signals and to determine the connectivity of the atoms within the molecule. For this compound, NMR is essential to:

  • Confirm the identity of the aglycone as quercetin.

  • Identify the two sugar units as glucose and rhamnose.

  • Determine the linkage between the two sugars to confirm the neohesperidose structure.

  • Establish the point of attachment of the disaccharide to the quercetin aglycone (at the 3-position).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure.[13] The UV spectrum of quercetin and its glycosides typically shows two major absorption bands, which can be influenced by the pattern of glycosylation.

Visualization of the Workflow

Isolation_Workflow cluster_extraction Extraction & Preliminary Separation cluster_purification Purification cluster_characterization Structural Characterization Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Maceration (Ethanol/Methanol) Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning e.g., Ethyl Acetate/Water Enriched_Fraction Enriched Glycoside Fraction Solvent_Partitioning->Enriched_Fraction Preparative_HPLC Preparative HPLC (C18) Enriched_Fraction->Preparative_HPLC HSCCC High-Speed Counter-Current Chromatography Enriched_Fraction->HSCCC Pure_Compound Isolated this compound Preparative_HPLC->Pure_Compound HSCCC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Final_Structure Confirmed Structure MS->Final_Structure NMR->Final_Structure UV_Vis->Final_Structure

Caption: Generalized workflow for the isolation and characterization of this compound.

Quantitative Data Summary

TechniquePurposeKey Parameters/Information Obtained
HPLC Separation and QuantificationRetention time, peak area, purity assessment.[6]
MS Molecular Weight and FragmentationMolecular ion peak (m/z), fragment ions (loss of sugar units).[12]
NMR Complete Structure ElucidationChemical shifts (δ), coupling constants (J), atom connectivity.[13]
UV-Vis Electronic TransitionsAbsorption maxima (λmax).[13]

Conclusion

The journey of this compound from its initial detection in complex plant mixtures to its full structural characterization is a testament to the advancements in analytical and spectroscopic techniques. Each step in its isolation and identification has been guided by a deep understanding of its chemical properties, and the evolution of these methods continues to enable the discovery and study of other complex natural products. The protocols and techniques described herein represent the culmination of decades of research and provide a robust framework for the continued exploration of the rich chemical diversity of the plant kingdom.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

Quercetin 3-neohesperidoside is a prominent flavonoid glycoside found in various plants, including certain citrus species and corn (Zea mays).[1][2] As a member of the flavonol class, it consists of a quercetin aglycone attached to a neohesperidose disaccharide. Its significance in drug discovery and natural product research stems from its potential biological activities, such as anti-inflammatory effects.[3] For any research or development application, from preclinical studies to quality control of botanical extracts, the unequivocal structural confirmation of this molecule is paramount. This guide provides an in-depth, field-proven approach to the characterization of this compound, synthesizing data from core spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will not only present the data but also explore the causality behind the analytical choices, ensuring a robust and reproducible characterization workflow.

Molecular Structure and Isomeric Considerations

The foundational step in any characterization is understanding the target molecule's structure. This compound (C₂₇H₃₀O₁₆, Molar Mass: ~610.52 g/mol ) possesses a complex stereochemistry.[3][4][5] The disaccharide, neohesperidose, is composed of rhamnose and glucose linked as α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranose. This unit is, in turn, attached to the C3 hydroxyl group of the quercetin aglycone. It is critical to differentiate this compound from its common isomer, Rutin, where the disaccharide is rutinoside (α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose). This subtle difference in linkage profoundly impacts the molecule's conformation and can be resolved using advanced NMR techniques.

Caption: Chemical structure of this compound.

UV-Visible (UV-Vis) Spectroscopy: The Flavonoid Fingerprint

Expertise & Causality

UV-Vis spectroscopy is an indispensable first-pass technique for confirming the general flavonoid skeleton. Flavonols like quercetin exhibit two characteristic absorption maxima due to their conjugated aromatic systems.[6]

  • Band I (350-380 nm): Arises from the B-ring cinnamoyl system.

  • Band II (250-270 nm): Arises from the A-ring benzoyl system. The presence of a glycoside at the C3 position typically causes a hypsochromic (blue) shift in Band I compared to the free quercetin aglycone, making this a quick and valuable check.

Experimental Protocol: A Self-Validating System
  • Solvent Selection: Use spectroscopic grade methanol or ethanol. These solvents are transparent in the analytical UV range (200-500 nm) and effectively solubilize polar flavonoid glycosides.[3]

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) and further dilute to an analytical concentration (e.g., 5-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Scan the sample from 200 to 500 nm against a solvent blank (the same solvent used for sample preparation).

  • Data Acquisition: Record the wavelengths of maximum absorbance (λmax).

Data Presentation: Expected Absorption Maxima

The UV-Vis spectrum provides a characteristic fingerprint that should align with established literature values.

BandTypical λmax (in Methanol/Ethanol)Aromatic System Origin
Band I ~352 - 374 nmB-Ring (Cinnamoyl)
Band II ~256 - 266 nmA-Ring (Benzoyl)
Data compiled from references[6][7][8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Causality

While UV-Vis confirms the flavonoid class, only NMR can provide the atom-level connectivity required for unequivocal identification. ¹H NMR reveals the proton environment and connectivities, while ¹³C NMR identifies every unique carbon atom. For a glycoside, NMR is non-negotiable as it is the only technique that definitively establishes the identity of the sugars and, crucially, the specific linkage point and stereochemistry of the glycosidic bond. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are standard choices.[10] DMSO-d₆ is often preferred as it allows for the observation of exchangeable hydroxyl protons, though their signals can be broad.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering ~0-13 ppm, and a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Trustworthiness): For unambiguous assignment, especially of the sugar moieties and their linkage to the aglycone, acquiring 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) is essential. HMBC is particularly vital for identifying the correlation between the anomeric proton of the glucose (H-1'') and the C3 carbon of the quercetin aglycone.

Caption: A typical workflow for NMR-based structural elucidation.

Data Presentation: Representative NMR Data

The following tables summarize representative ¹H and ¹³C NMR data compiled from literature for this compound in CD₃OD. Chemical shifts (δ) are in ppm.

Table 1: ¹H NMR Data (600 MHz, CD₃OD)

Protonδ (ppm)MultiplicityJ (Hz)
Aglycone
H-66.22d2.0
H-86.41d2.0
H-2'7.73d2.2
H-5'6.89d8.5
H-6'7.60dd8.5, 2.2
Glucose
H-1''5.27d7.6
Rhamnose
H-1'''5.0-5.1br s-
CH₃-6'''1.1-1.2d6.2
Data synthesized from related structures in references[7][10]. Sugar proton signals typically appear between 3.2-4.0 ppm.

Table 2: ¹³C NMR Data (150 MHz, CD₃OD)

Carbonδ (ppm)Carbonδ (ppm)
Aglycone Neohesperidose
C-2158.4C-1'' (Glc)104.4
C-3135.6C-2'' (Glc)78.4
C-4179.5C-3'' (Glc)78.1
C-5163.0C-4'' (Glc)71.2
C-699.9C-5'' (Glc)75.7
C-7166.0C-6'' (Glc)62.5
C-894.7C-1''' (Rha)102-103
C-9159.0C-2''' (Rha)~72
C-10105.7C-3''' (Rha)~72
C-1'123.1C-4''' (Rha)~74
C-2'117.6C-5''' (Rha)~70
C-3'145.9C-6''' (Rha)~18
C-4'149.8
C-5'115.9
C-6'123.2
Data synthesized from references[10][11].

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality

High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-MS), provides two critical pieces of information: the accurate molecular weight and structural details via fragmentation patterns (MS/MS). Electrospray ionization (ESI) is the method of choice for polar molecules like flavonoid glycosides. Negative ion mode ([M-H]⁻) is often preferred as the phenolic hydroxyl groups are acidic and readily deprotonate. The accurate mass measurement allows for the confident determination of the molecular formula (e.g., C₂₇H₃₀O₁₆).

Experimental Protocol: A Self-Validating System
  • LC Separation: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18).[4] The mobile phase is typically a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • MS Detection: Analyze the eluent using an ESI source coupled to a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QTOF).

  • MS¹ Scan: Acquire full scan data in negative ion mode over a mass range of m/z 100-1000 to find the deprotonated parent molecule [M-H]⁻.

  • MS² Scan (Trustworthiness): Perform a targeted MS/MS experiment on the precursor ion (m/z 609.1). The collision-induced dissociation (CID) will fragment the molecule in a predictable way. The most characteristic fragmentation is the loss of the neohesperidose sugar moiety, yielding the quercetin aglycone fragment ion.

Data Presentation: Expected Mass and Fragments

The fragmentation pattern provides a definitive signature for the compound.

Ion DescriptionExpected m/z (Negative Mode)
[M-H]⁻ (Precursor Ion)609.1534
[M-H - rhamnose]⁻463.0880
[M-H - neohesperidose]⁻ / [Y₀]⁻301.0353
Calculated exact masses. Observed values in sources like PubChem are typically within 5 ppm error.[4]

digraph "MS_Fragmentation" {
graph [bgcolor="#F1F3F4"];
node [style=filled, shape=box, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

Parent [label="this compound\n[M-H]⁻\nm/z 609.1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="Loss of Rhamnose + Glucose\n(-308 Da)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aglycone [label="Quercetin Aglycone Fragment\n[Y₀]⁻\nm/z 301.0", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent -> Fragment1 [label="CID", color="#5F6368"]; Fragment1 -> Aglycone [style=invis]; }

Caption: Primary MS/MS fragmentation of this compound.

Conclusion: An Integrated Approach to Confidence

The characterization of a complex natural product like this compound cannot rely on a single technique. It requires a logical, integrated workflow where each piece of spectroscopic data corroborates the others. UV-Vis provides the initial flavonoid fingerprint. High-resolution mass spectrometry confirms the elemental composition and the mass of the aglycone and sugar units. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, unambiguous proof of structure, including the crucial sugar identities and their specific linkage. By following this multi-faceted, self-validating approach, researchers and developers can ensure the scientific integrity of their work and have absolute confidence in the identity and purity of their material.

References

The Biological Significance of the Neohesperidose Moiety in Flavonoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted biological significance of the neohesperidose moiety in flavonoids. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the structure, biosynthesis, and diverse physiological effects of neohesperidoside-containing flavonoids. We will delve into the critical role this disaccharide plays in modulating bioavailability, receptor interaction, and sensory properties, supported by experimental data and detailed methodologies.

The Structural and Chemical Landscape of Neohesperidose

Neohesperidose is a disaccharide composed of α-L-rhamnose linked to β-D-glucose via a 1→2 glycosidic bond. When attached to a flavonoid aglycone, typically at the 7-hydroxyl position, it forms a neohesperidoside. A prominent example is neohesperidin, where the neohesperidose moiety is attached to the flavanone hesperetin. This seemingly subtle glycosylation has profound implications for the molecule's physical, chemical, and biological properties.

cluster_flavonoid Hesperetin (Aglycone) cluster_sugar Neohesperidose Moiety Aglycone Flavonoid Aglycone (e.g., Hesperetin) Neohesperidin Neohesperidin Aglycone->Neohesperidin 7-O-glycosidic bond Glucose β-D-Glucose Glucose->Neohesperidin Rhamnose α-L-Rhamnose Rhamnose->Glucose 1→2 glycosidic bond

Caption: Structure of Neohesperidin, a flavonoid glycoside.

Biosynthesis of Neohesperidosides in Plants

The biosynthesis of neohesperidosides is a multi-step enzymatic process. It begins with the synthesis of the flavonoid aglycone via the phenylpropanoid pathway. Subsequently, glycosyltransferases (GTs) play a pivotal role in attaching the sugar moieties. Specifically, a UDP-glucosyltransferase (UGT) first attaches a glucose molecule to the flavonoid aglycone. Following this, a rhamnosyltransferase catalyzes the addition of a rhamnose unit to the glucose, forming the characteristic 1→2 linkage of neohesperidose. Recent advancements have even enabled the biosynthesis of neohesperidin in engineered microorganisms like Escherichia coli by introducing the necessary glycosyltransferases from plants.[1][2][3][4][5][6]

A Flavonoid Aglycone (e.g., Hesperetin) UGT UDP-Glucosyltransferase (UGT) A->UGT B UDP-Glucose B->UGT C UDP-Rhamnose RhaT Rhamnosyltransferase C->RhaT D Flavonoid-7-O-glucoside D->RhaT E Neohesperidoside (e.g., Neohesperidin) UGT->D RhaT->E

Caption: Enzymatic synthesis of neohesperidosides.

Biological Activities of Neohesperidoside-Containing Flavonoids

The presence of the neohesperidose moiety significantly influences the biological activities of flavonoids. These compounds have been reported to exhibit a wide range of pharmacological effects.

Table 1: Summary of Biological Activities
Flavonoid (Neohesperidoside)Biological ActivityKey FindingsReferences
Neohesperidin Antioxidant Scavenges free radicals and reduces oxidative stress.[7]
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines.[7]
Bone Health Promotes osteogenic differentiation and may protect against bone loss.[7][7]
Metabolic Health Attenuates obesity and insulin resistance in animal models, partly by modulating gut microbiota.[8][9][8][9]
Naringin Antioxidant Exhibits significant free radical scavenging activity.[10]
Anti-inflammatory Reduces inflammation in various experimental models.[10]
Cardioprotective May offer protection against cardiovascular diseases.[10]
Rhoifolin Anticancer Has shown cytotoxic effects against certain cancer cell lines.
Poncirin Anti-allergic Inhibits mast cell degranulation and allergic reactions.

The Role of Neohesperidose in Bioavailability and Receptor Interaction

The glycosylation of flavonoids with neohesperidose has a profound impact on their bioavailability and how they interact with biological targets.

Bioavailability and Metabolism

Generally, the addition of a sugar moiety like neohesperidose increases the water solubility of flavonoids but can decrease their passive diffusion across the intestinal wall compared to their aglycone forms.[11][12][13] However, the story is more complex. The absorption of flavonoid glycosides can be mediated by sugar transporters.[14]

Crucially, the gut microbiota plays a key role in the metabolism of neohesperidosides. Intestinal bacteria can hydrolyze the glycosidic bonds, releasing the aglycone, which can then be absorbed or further metabolized into smaller phenolic compounds.[15][16][17] For instance, neohesperidin administration has been shown to alter the composition of gut microbiota, which may contribute to its anti-obesity effects.[8][9]

Receptor Binding and Mechanism of Action

The neohesperidose moiety can influence how a flavonoid interacts with proteins and cellular receptors. Glycosylation generally decreases the binding affinity of flavonoids to proteins like bovine serum albumin (BSA), which can affect their transport and distribution in the body.[18][19][20] This is often attributed to steric hindrance and changes in the molecule's hydrophobicity.

The anti-inflammatory effects of neohesperidin, for example, are linked to its ability to modulate signaling pathways such as the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation.[7]

cluster_gitract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cellular Cellular Level Ingestion Ingestion of Neohesperidoside Metabolism Gut Microbiota Metabolism Ingestion->Metabolism Hydrolysis of glycosidic bond Absorption Absorption Metabolism->Absorption Aglycone and metabolites Transport Protein Binding (e.g., Albumin) Absorption->Transport Distribution Distribution to Tissues Transport->Distribution Receptor Receptor Binding Distribution->Receptor Signaling Modulation of Signaling Pathways Receptor->Signaling Response Biological Response Signaling->Response

Caption: Bioavailability and mechanism of action of neohesperidosides.

Sensory Properties: The Bitter-Sweet Symphony of Neohesperidose

The neohesperidose moiety is a key determinant of the taste of many citrus flavonoids. Neohesperidin and naringin, both containing this disaccharide, are intensely bitter.[21] This bitterness is mediated by specific human bitter taste receptors (hTAS2Rs), such as hTAS2R14 and hTAS2R39.[22][23]

Interestingly, a simple chemical modification of these bitter compounds can lead to a dramatic shift in taste. The hydrogenation of the chalcone derivative of neohesperidin results in neohesperidin dihydrochalcone (NHDC), a potent artificial sweetener that is hundreds of times sweeter than sucrose.[21][24] NHDC exerts its sweet taste by binding to the sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins.[25] This remarkable transformation from bitter to sweet highlights the critical role of the molecular structure, including the neohesperidose moiety, in determining sensory perception.

Experimental Protocols for Assessing Biological Activity

To aid researchers in their investigations, this section provides standardized protocols for key in vitro assays used to evaluate the biological activities of neohesperidoside-containing flavonoids.

In Vitro Antioxidant Activity Assays

6.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [26][27][28][29][30]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test flavonoid and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

6.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [26][29][30]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

6.2.1. Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages [12]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test flavonoid for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

The neohesperidose moiety is not merely a passive structural component of flavonoids; it is a key modulator of their biological destiny. From influencing their synthesis in plants to dictating their taste, bioavailability, and interaction with molecular targets in the human body, this disaccharide plays a central role. A thorough understanding of the structure-function relationships conferred by neohesperidose is essential for the rational design of novel therapeutics and functional foods. This guide provides a foundational framework for researchers to explore and harness the significant biological potential of these fascinating natural compounds.

References

Methodological & Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Quercetin 3-neohesperidoside in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quercetin 3-neohesperidoside, a prominent flavonoid glycoside found in various plants, is of significant interest to researchers in nutrition, pharmacology, and drug development due to its potential antioxidant and anti-inflammatory properties.[1] Accurate quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, bioavailability, and metabolic studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled selectivity and sensitivity for this purpose.[2][3] This application note presents a detailed, validated HPLC-MS/MS protocol for the reliable quantification of this compound, designed to be readily implemented by researchers and scientists. The methodology emphasizes not just the procedural steps but the scientific rationale behind them, ensuring robust and reproducible results.

Core Principles of the Method

The fundamental principle of this method lies in the synergy between the chromatographic separation power of HPLC and the specific detection capabilities of tandem mass spectrometry. The HPLC system separates this compound from other matrix components based on its physicochemical properties. The analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is fragmented, and a characteristic product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and minimizes interferences from the sample matrix.[3][4][5]

Section 1: Materials and Reagents

For this analysis, high-purity reagents are essential to minimize background noise and ensure accurate quantification.

  • Analytes and Standards:

    • This compound (Purity ≥ 98%)

    • Internal Standard (IS): Rutin (Purity ≥ 98%) or a stable isotope-labeled analog is recommended for optimal results.

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., Milli-Q or equivalent)

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

    • Biological matrix (e.g., rat plasma, human plasma) collected with an appropriate anticoagulant (e.g., K2-EDTA).

Section 2: Experimental Protocols

Preparation of Standard Solutions and Quality Control Samples

The accuracy of the quantification relies heavily on the precise preparation of calibration standards and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and the Internal Standard.

    • Dissolve each in an appropriate solvent, such as DMSO or methanol, to a final concentration of 1 mg/mL.[1] These solutions should be stored at -20°C or -80°C to ensure stability.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These will be used to spike the biological matrix for the calibration curve.

  • Calibration Curve and QC Sample Preparation:

    • Spike the blank biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from biological samples, which can interfere with the analysis.

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of the internal standard solution (prepared in the protein precipitation solvent).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for injection into the HPLC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection HPLC Chromatographic Separation Injection->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Q1) Select Precursor Ion ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Select Product Ion CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Overall workflow from sample preparation to data analysis.

Section 3: HPLC-MS/MS Method Parameters

The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: HPLC Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

Rationale: A C18 column is well-suited for the separation of flavonoids.[6][7] The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[6][7] Gradient elution allows for efficient separation of the analyte from matrix components with varying polarities.[7]

Table 2: Mass Spectrometer Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transition (Q1/Q3) Analyte specific. For this compound (MW ~610.52), a common transition is m/z 609.15 -> 301.0 (aglycone). For Rutin (IS), m/z 610.91 -> 302.98.[3][8]
Collision Energy (CE) To be optimized for the specific instrument and transition.
Dwell Time 200 ms
Source Temperature ~500°C
Gas Settings To be optimized for the specific instrument.

Rationale: ESI is a soft ionization technique suitable for non-volatile and thermally labile molecules like flavonoid glycosides.[2] The MRM transition is highly specific to the analyte of interest. The precursor ion (Q1) corresponds to the molecular weight of the analyte, and the product ion (Q3) is a characteristic fragment, often the aglycone resulting from the loss of the sugar moiety.[8] Optimization of collision energy is critical to achieve the best sensitivity for the desired fragmentation.

Section 4: Method Validation

To ensure the reliability of the analytical data, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10][11]

Table 3: Typical Method Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.99 for the calibration curve.
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the reproducibility of the measurements (precision).For QC samples, the mean concentration should be within ±15% of the nominal value, and the precision (RSD) should not exceed 15%.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The matrix factor should be consistent and close to 1.
Recovery The efficiency of the extraction procedure.The recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations should remain within ±15% of the initial concentration under the tested conditions.

Section 5: Data Analysis and Interpretation

  • Peak Integration: The chromatographic peaks for the analyte and the internal standard are integrated using the instrument's software.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Quantification: The concentration of this compound in the unknown samples is calculated from the calibration curve using the measured peak area ratio.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the quantification of this compound in biological matrices. By following the detailed protocols for sample preparation, instrument setup, and method validation, researchers can achieve sensitive, specific, and reliable results. The provided rationale for each step is intended to empower scientists to not only replicate the method but also to troubleshoot and adapt it for their specific research needs.

References

NMR Spectroscopy for the Structural Elucidation of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This document provides a detailed application note and a comprehensive set of protocols for the structural elucidation of Quercetin 3-neohesperidoside (C₂₇H₃₀O₁₆) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide is intended for researchers, natural product chemists, and drug development professionals who require a robust methodology for identifying flavonoid glycosides. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of 1D and 2D NMR techniques, ensuring a self-validating approach to confirm the molecule's aglycone identity, sugar composition, and inter-glycosidic linkages.

Introduction: The Challenge of Flavonoid Glycosides

This compound is a naturally occurring flavonoid glycoside found in various plants.[1][3] Structurally, it consists of a quercetin aglycone linked to a neohesperidose disaccharide (a rhamnose unit linked to a glucose unit). The complete structural determination requires unambiguous confirmation of three key features:

  • The identity of the aglycone (Quercetin).

  • The identity and configuration of the two sugar moieties (L-rhamnose and D-glucose).

  • The precise location of the glycosidic bond on the quercetin aglycone (at the C3 hydroxyl group) and the linkage point between the two sugars.

NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity between different molecular fragments.[4][5] This guide outlines a field-proven workflow that leverages a suite of NMR experiments to solve this structural puzzle systematically.

The Logic of the NMR Approach: A Multi-faceted Strategy

The structural elucidation of a complex glycoside is not achieved with a single experiment but through the logical integration of data from several NMR techniques. Each experiment provides a unique piece of the puzzle, and their combined interpretation provides a cross-validated final structure.

  • 1D NMR (¹H and ¹³C): The Initial Survey. The one-dimensional ¹H NMR spectrum provides the initial overview of all protons in the molecule, revealing characteristic signals for aromatic, vinylic, aliphatic, and anomeric protons. The ¹³C NMR spectrum complements this by showing all unique carbon environments, including the distinctive carbonyl signal of the flavone core.[4]

  • 2D Homonuclear Correlation (COSY): Mapping Proton Neighbors. The Correlation Spectroscopy (COSY) experiment is essential for identifying protons that are coupled to each other (typically through 2 or 3 bonds). This allows for the tracing of proton networks within each isolated spin system, such as the A- and B-rings of the quercetin aglycone and the individual sugar rings.[6][7]

  • 2D Heteronuclear Correlation (HSQC & HMBC): Connecting the Fragments. These experiments are the cornerstone of the elucidation process.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J-coupling). It is the definitive method for assigning carbon signals based on their known proton assignments.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling).[6] Its power lies in its ability to see correlations between the distinct structural units. The HMBC spectrum is critical for unequivocally establishing the linkage between the anomeric proton of the inner glucose and the C3 carbon of quercetin, as well as the linkage between the two sugar units.[9]

Experimental Workflow and Protocols

This section details the step-by-step methodology for acquiring high-quality NMR data for this compound.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500/600 MHz Spectrometer) cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation prep Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 or Methanol-d4 vortex Vortex to ensure complete dissolution prep->vortex transfer Transfer to NMR tube vortex->transfer acq_1d 1D Spectra: ¹H NMR ¹³C NMR transfer->acq_1d Insert sample and tune probe acq_2d 2D Spectra: COSY HSQC HMBC acq_1d->acq_2d proc_1d Process 1D Spectra: - Phasing - Baseline Correction - Integration (¹H) - Peak Picking acq_2d->proc_1d proc_2d Process 2D Spectra: - Phasing - Baseline Correction - Identify Cross-Peaks proc_1d->proc_2d assign_aglycone Assign Quercetin Aglycone Signals proc_2d->assign_aglycone assign_sugars Assign Sugar Residue Signals assign_aglycone->assign_sugars confirm_link Confirm Linkages (Aglycone-Sugar, Sugar-Sugar) using HMBC assign_sugars->confirm_link final_structure Final Structure Validation confirm_link->final_structure

Caption: Overall workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The choice of solvent is critical for flavonoids due to their polarity and the presence of exchangeable hydroxyl protons.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are recommended.[10][11] DMSO-d₆ is often preferred as it allows for the observation of hydroxyl protons, which can sometimes provide useful structural information. Methanol-d₄ can lead to the exchange of hydroxyl protons with deuterium, simplifying the spectrum by removing these signals.

  • Sample Weighing: Accurately weigh 5-10 mg of the isolated and purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. Mild sonication can be used if necessary.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

These protocols assume the use of a 500 MHz or 600 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. Tune the probe for the relevant nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment.

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: ~220 ppm (centered around 110 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.

  • COSY Acquisition:

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans: 4-8 per increment.

  • HSQC Acquisition:

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsp). This version allows for phase editing, distinguishing CH/CH₃ from CH₂ signals.

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm.

    • ¹J-coupling Constant: Optimized for ~145 Hz (average for aromatic and aliphatic C-H).

    • Number of Scans: 4-16 per increment.

  • HMBC Acquisition:

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~220 ppm.

    • Long-range Coupling Constant (ⁿJ): Optimized for 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.

    • Number of Scans: 16-64 per increment.

Step-by-Step Spectral Interpretation

Step 1: Analyze the ¹H NMR Spectrum
  • Aglycone Protons: Identify the aromatic protons of the quercetin moiety, typically found between δ 6.0 and 8.0 ppm.[12]

    • The A-ring protons (H-6 and H-8) will appear as two meta-coupled doublets (J ≈ 2.0 Hz).

    • The B-ring protons (H-2', H-5', H-6') will show an AMX or ABX spin system characteristic of a 3,4-disubstituted aromatic ring.[12]

  • Sugar Protons:

    • Anomeric Protons: Look for two distinct doublet signals between δ 4.5 and 5.5 ppm. These are the H-1" of glucose and H-1''' of rhamnose. Their coupling constants are diagnostic of their stereochemistry (large J ≈ 7-8 Hz for a β-anomer; small J ≈ 1-3 Hz for an α-anomer).

    • Rhamnose Methyl Group: A characteristic doublet around δ 1.1-1.3 ppm indicates the methyl group (C-6''') of the rhamnose unit.

    • Other sugar protons will reside in a crowded region between δ 3.0 and 4.0 ppm.

Step 2: Analyze the ¹³C NMR Spectrum
  • Carbonyl Carbon: A signal in the downfield region (δ > 175 ppm) corresponds to the C-4 carbonyl of the flavone.[13]

  • Aromatic Carbons: Signals between δ 90 and 165 ppm belong to the aromatic and olefinic carbons of the quercetin framework.

  • Sugar Carbons: Signals between δ 60 and 105 ppm are characteristic of the sugar moieties. The anomeric carbons (C-1" and C-1''') typically appear around δ 100-104 ppm. The rhamnose methyl carbon (C-6''') will be the most upfield signal, around δ 18 ppm.

Step 3: Build Fragments with COSY and HSQC
  • Use the COSY spectrum to connect coupled protons. Starting from an easily identifiable proton (e.g., an anomeric proton or an aromatic proton), trace the correlations to map out the entire spin system for the A-ring, B-ring, glucose ring, and rhamnose ring independently.

  • Overlay the HSQC spectrum to assign the carbon signal for each proton identified in the previous step. This will provide a complete set of ¹H and ¹³C assignments for each structural fragment.

Step 4: Connect the Fragments with HMBC

The HMBC spectrum provides the final, definitive links.

  • Aglycone-Sugar Linkage: The key correlation is from the anomeric proton of the inner sugar (Glucose H-1") to a carbon on the aglycone. A strong cross-peak between H-1" and the C-3 of quercetin (expected around δ 135 ppm) confirms the 3-O-glycosylation site.

  • Inter-glycosidic Linkage: The structure is a neohesperidoside, meaning the rhamnose is linked to the C-2 position of the glucose. This is confirmed by a clear HMBC correlation from the anomeric proton of the terminal sugar (Rhamnose H-1''') to the C-2" of the inner sugar (Glucose).

Diagram: HMBC Correlation Logic

Caption: Key HMBC correlations for assembling the final structure.

Summary of Expected NMR Data

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound, compiled from literature data for the parent aglycone and related glycosides. Values are in ppm and are solvent-dependent.

Position¹³C (ppm)¹H (ppm)Multiplicity, J (Hz)
Quercetin Aglycone
2~158
3~135
4~179
5~163
6~99.9~6.21d, 2.0
7~166
8~94.7~6.41d, 2.0
9~159
10~105
1'~123
2'~115~7.70d, 2.2
3'~145
4'~149
5'~117~6.90d, 8.5
6'~123~7.60dd, 8.5, 2.2
Glucose Moiety
1''~102~5.35d, ~7.5
2''~78~3.5-3.8m
3''~78~3.5-3.8m
4''~71~3.2-3.5m
5''~77~3.2-3.5m
6''~62~3.5-3.8m
Rhamnose Moiety
1'''~102~4.55d, ~1.5
2'''~72~3.5-3.8m
3'''~72~3.5-3.8m
4'''~74~3.2-3.5m
5'''~70~3.5-3.8m
6'''~18~1.15d, ~6.2

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Assignments should be confirmed with 2D NMR data.[13][14][15]

Conclusion

The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy. By systematically applying a series of 1D and 2D NMR experiments, one can confidently determine the complete structure of this complex natural product. The workflow described herein—progressing from initial survey spectra (¹H, ¹³C) to mapping intra-fragment connections (COSY) and finally establishing inter-fragment linkages (HMBC)—represents a robust and self-validating methodology. This approach ensures high confidence in the final structural assignment, a critical requirement for research in natural products chemistry, pharmacology, and drug development.

References

Comprehensive Protocols for the Extraction and Purification of Quercetin 3-Neohesperidoside from Plant Material

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Quercetin 3-neohesperidoside, a significant flavonoid glycoside, is garnering increasing attention within the pharmaceutical and nutraceutical industries for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] This document provides a detailed guide for its extraction from plant sources, subsequent purification, and analysis. We will delve into advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), followed by a multi-step purification strategy involving Macroporous Resin Chromatography (MRC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC). The protocols herein are designed to be robust and scalable, providing researchers and drug development professionals with a practical framework for obtaining high-purity this compound for further investigation.

Introduction to this compound

This compound is a naturally occurring flavonoid. Structurally, it consists of the flavonol aglycone, quercetin, linked to the disaccharide neohesperidose at the 3-hydroxyl group.[2] This glycosylation enhances its solubility and stability in plant tissues. It is found in various plants, including Diospyros cathayensis and Zea mays.[1][3][4] The biological activities attributed to this compound make it a valuable target for natural product research and development.

Chemical Structure of this compound:

  • Molecular Formula: C₂₇H₃₀O₁₆[3][5]

  • Molecular Weight: 610.5 g/mol [3][5]

  • CAS Number: 32453-36-4[5][6]

Overall Workflow: From Plant to Purified Compound

The journey from raw plant material to a highly purified active compound involves a multi-stage process. Each stage is critical for the final yield and purity. The following diagram outlines the comprehensive workflow.

Extraction_Purification_Workflow cluster_Prep Phase 1: Preparation cluster_Extract Phase 2: Extraction cluster_Purify Phase 3: Purification cluster_Final Phase 4: Final Product PlantMaterial Plant Material Selection (e.g., Zea mays) Drying Drying PlantMaterial->Drying Grinding Grinding & Sieving Drying->Grinding UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Filtration Filtration & Concentration UAE->Filtration CrudeExtract Crude Flavonoid Extract Filtration->CrudeExtract MRC Macroporous Resin Chromatography (MRC) CrudeExtract->MRC EnrichedFraction Enriched Flavonoid Fraction MRC->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound High-Purity Quercetin 3-neohesperidoside (>98%) PrepHPLC->PureCompound Analysis Purity & Structural Analysis (HPLC, MS, NMR) PureCompound->Analysis

Caption: Overall workflow from plant material to purified compound.

Phase 1: Plant Material Preparation

The quality of the starting material directly impacts the efficiency of extraction and the final yield.

  • Selection: Choose plant parts known to be rich in this compound, such as the leaves or flowers of specific species.

  • Drying: The plant material should be dried to a constant weight, typically at a temperature below 60°C to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a fine powder (e.g., 40-60 mesh). This increases the surface area available for solvent penetration, significantly improving extraction efficiency.

Phase 2: Ultrasound-Assisted Extraction (UAE)

UAE is a green and efficient technique that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular metabolites into the solvent.[7]

Principle of UAE

Ultrasonic waves create and collapse microscopic bubbles in the solvent. This process, known as cavitation, generates localized high pressure and temperature, acting as a micro-mixing force that enhances mass transfer of the target compounds from the plant matrix into the solvent.[7]

UAE_Mechanism cluster_Process Mechanism of Ultrasound-Assisted Extraction UltrasonicWaves High-Frequency Ultrasonic Waves Solvent Extraction Solvent (e.g., Ethanol) UltrasonicWaves->Solvent Cavitation Acoustic Cavitation (Bubble Formation & Collapse) Solvent->Cavitation PlantCell Intact Plant Cell with Target Compound Disruption Cell Wall Disruption PlantCell->Disruption Cavitation->Disruption localized high pressure and temperature Release Release of This compound Disruption->Release

Caption: Mechanism of Ultrasound-Assisted Extraction.

Protocol for UAE
  • Preparation: Place 50 g of the dried plant powder into a 2000 mL flask.

  • Solvent Addition: Add the extraction solvent (e.g., 60% aqueous ethanol) according to the optimized solid-to-liquid ratio.

  • Ultrasonication: Submerge the flask in an ultrasonic bath. Perform the extraction under the optimized conditions.

  • Filtration: After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.

  • Storage: The resulting aqueous crude extract can be stored at 4°C or lyophilized for long-term storage.

Table 1: Optimized Parameters for UAE of Flavonoids
ParameterOptimized Value/RangeRationale & Expert Insights
Solvent 60-70% EthanolEthanol-water mixtures are highly effective for extracting polar flavonoid glycosides. The water content helps to swell the plant material, while the ethanol disrupts the cell membrane.
Solid-to-Liquid Ratio 1:30 to 1:60 (g/mL)A higher ratio ensures that the solvent does not become saturated with the target compound, allowing for more complete extraction.[8]
Temperature 50-75 °CIncreased temperature enhances solvent diffusivity and solubility of the compound. However, temperatures above 80°C may lead to the degradation of flavonoids.[9]
Time 30-50 minutesUAE is a rapid extraction method. Prolonged exposure to ultrasonic waves can generate free radicals that may degrade the target compound.[7][10]
Ultrasonic Power 300-330 WHigher power increases the intensity of cavitation, but excessive power can also lead to compound degradation. Optimization is key.[7]

Phase 3: Purification Strategies

A multi-step purification approach is necessary to isolate this compound from the complex mixture of the crude extract.

Macroporous Resin Chromatography (MRC)

MRC is an effective and economical technique for the initial purification and enrichment of flavonoids from crude extracts.[11]

This technique relies on the physical adsorption of molecules onto a porous polymer resin. Flavonoids are adsorbed from the aqueous extract onto the resin. Impurities with low affinity, such as sugars and salts, are washed away. The adsorbed flavonoids are then desorbed using an organic solvent like ethanol. The selection of the appropriate resin is crucial; non-polar or weakly polar resins like AB-8 are often effective for flavonoids.[11][12]

MRC_Workflow cluster_MRC Macroporous Resin Chromatography Workflow CrudeExtract Crude Extract (Aqueous) Adsorption Adsorption Phase (Sample Loading) CrudeExtract->Adsorption Column Packed Resin Column (e.g., AB-8 Resin) Washing Washing Phase (Deionized Water) Column->Washing flow through Desorption Desorption Phase (Ethanol Elution) Column->Desorption elution Adsorption->Column Impurities Impurities (Sugars, Salts) Washing->Impurities EnrichedFraction Enriched Flavonoid Fraction Desorption->EnrichedFraction

Caption: Workflow for Macroporous Resin Chromatography.

  • Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Equilibration: Equilibrate the column by passing deionized water through it at a steady flow rate.

  • Sample Loading: Load the concentrated aqueous crude extract onto the column.

  • Washing: Wash the column with several bed volumes of deionized water to remove unbound impurities.

  • Elution: Elute the adsorbed flavonoids with a stepwise gradient of aqueous ethanol (e.g., 30%, 60%, 90%). Collect the fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the enriched fractions and concentrate them using a rotary evaporator.

Table 2: Typical Parameters for MRC Purification of Flavonoids
ParameterTypical Value/ConditionRationale & Expert Insights
Resin Type AB-8 (weakly polar)AB-8 resin has shown excellent adsorption and desorption characteristics for flavonoids in numerous studies.[11][12][13]
Sample Concentration ~1 mg/mL total flavonoidsA lower concentration prevents overloading the column and ensures efficient adsorption.
Loading Flow Rate 2 Bed Volumes/hour (BV/h)A slower flow rate allows sufficient time for the target molecules to interact with and adsorb to the resin.[11]
Washing Solvent Deionized Water (5-10 BV)Water is effective at removing highly polar impurities like sugars and salts without desorbing the flavonoids.
Elution Solvent 30-60% Aqueous EthanolThis concentration is typically optimal for desorbing flavonoids. A stepwise gradient can help separate flavonoids with different polarities.[11][14]
Elution Flow Rate 2-3 BV/hA controlled flow rate ensures efficient desorption and results in more concentrated fractions.[12]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity (>98%), Prep-HPLC is the final and most crucial step. It separates compounds with high resolution based on their differential partitioning between a stationary phase and a mobile phase.

  • Sample Preparation: Dissolve the concentrated, enriched fraction from MRC in the mobile phase and filter it through a 0.45 µm syringe filter.

  • System Setup: Set up the Prep-HPLC system with the appropriate column and mobile phase.

  • Injection: Inject a suitable volume of the sample onto the column.

  • Elution and Fraction Collection: Run the separation using an isocratic or gradient elution method. Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

  • Purity Check and Final Product: Analyze the purity of the collected fractions. Pool the high-purity fractions and remove the solvent by lyophilization to obtain the final purified compound.

Table 3: Example Conditions for Prep-HPLC Purification
ParameterConditionRationale & Expert Insights
Column C18 (e.g., 250 mm x 10.0 mm, 5 µm)C18 columns are versatile and widely used for the separation of flavonoids due to their reversed-phase characteristics.[15][16]
Mobile Phase Acetonitrile and 0.1% Acetic Acid in WaterA common mobile phase for flavonoid separation. The organic modifier (acetonitrile) and the acidic aqueous phase allow for good peak shape and resolution.[15][17]
Elution Mode Isocratic or GradientIsocratic elution is simpler, but a gradient elution (gradually increasing the organic solvent percentage) may be necessary to resolve closely eluting compounds.
Flow Rate 3-5 mL/minThe flow rate is optimized for preparative scale to balance separation efficiency and run time.[15]
Detection Wavelength 280 nm or 370 nmFlavonoids exhibit strong UV absorbance at these wavelengths, allowing for sensitive detection.[17][18]
Column Temperature 30-35 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.[17][18]

Purity Assessment and Structural Confirmation

The purity of the final product should be confirmed using analytical HPLC. Structural confirmation is typically achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on the molecular weight and the precise arrangement of atoms in the molecule.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the extraction and purification of this compound from plant materials. By employing a systematic approach that combines efficient extraction with multi-step, high-resolution purification techniques, researchers can obtain a high-purity compound suitable for a wide range of biological and pharmacological studies. The principles and protocols detailed herein can be adapted and optimized for various plant matrices and target flavonoids.

References

Application Note: A Validated Protocol for the Solid-Phase Extraction of Quercetin 3-neohesperidoside from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the selective extraction and purification of Quercetin 3-neohesperidoside from complex aqueous samples using reversed-phase solid-phase extraction (SPE). This compound, a significant flavonoid glycoside with notable anti-inflammatory and antioxidant properties, presents unique purification challenges due to its moderate polarity and potential for degradation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the physicochemical properties of the analyte. We explain the causality behind each step, ensuring a reproducible and efficient workflow for applications in natural product chemistry, pharmacology, and quality control.

Introduction and Scientific Principle

This compound is a naturally occurring flavonoid composed of the aglycone quercetin linked to the disaccharide neohesperidose.[3][4] Its structure, rich in hydroxyl groups, imparts moderate polarity, making it soluble in polar solvents like ethanol and DMSO, with limited solubility in water.[1][3] The primary challenge in its isolation is the efficient separation from both highly polar compounds (e.g., sugars, salts) and less polar, hydrophobic contaminants often present in crude plant extracts or biological matrices.

This protocol leverages Reversed-Phase Solid-Phase Extraction (RP-SPE) , a chromatographic technique ideal for isolating moderately polar to non-polar analytes from polar matrices.[5] The core principle relies on hydrophobic interactions between the analyte and a non-polar stationary phase, typically silica chemically modified with C18 (octadecyl) alkyl chains.

Mechanism of Separation:

  • Retention: The sample is loaded onto the C18 sorbent in a highly polar solvent (e.g., water). This maximizes the hydrophobic interactions between the non-polar regions of the this compound molecule and the C18 chains, causing the analyte to be retained on the solid phase.

  • Selective Washing: Polar impurities, which have minimal affinity for the non-polar sorbent, are washed away using a polar solvent.

  • Elution: A non-polar (organic) solvent is then used to disrupt the hydrophobic interactions, releasing the retained analyte from the sorbent for collection.[5]

The stability of flavonoids like quercetin is a critical consideration; they are susceptible to oxidative degradation, particularly at neutral or alkaline pH.[6][7][8] Therefore, this protocol incorporates sample acidification to maintain the integrity of the analyte throughout the extraction process.[7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful SPE protocol.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₆[9][10]
Molecular Weight 610.52 g/mol [1][10]
Structure Class Flavonoid-3-O-glycoside[3]
logP (estimated) -0.7 to 0.15[3][9]
Water Solubility (est.) 4.78 g/L[3]
pKa (Strongest Acidic) 6.43[3]
Appearance Off-white to light yellow solid[1]

Experimental Protocol

This section details the materials, reagents, and step-by-step procedure for the SPE of this compound.

Materials and Reagents
  • SPE Cartridges: C18-bonded silica, 500 mg bed mass, 3 mL volume (e.g., Agilent Bond Elut, Waters Sep-Pak, Thermo Scientific HyperSep). Polymeric sorbents like Oasis HLB can also be effective.[11][12]

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (Type 1).

  • Reagents: Formic Acid or Acetic Acid.

  • Apparatus: SPE vacuum manifold, collection tubes (glass or polypropylene), nitrogen evaporator (optional), pH meter.

Workflow Diagram

The following diagram illustrates the complete SPE workflow, from cartridge preparation to final eluate collection.

SPE_Workflow Figure 1. Workflow for Reversed-Phase SPE Condition 1. Condition Cartridge Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate 5 mL Methanol (Activates C18 chains) Load 3. Load Sample Equilibrate->Load 5 mL Acidified Water (Prepares for aqueous sample) Waste Waste Effluent Equilibrate:s->Waste:s Wash 4. Wash Interferences Load->Wash 1-5 mL Sample (Analyte binds to sorbent) Load:s->Waste:s Elute 5. Elute Analyte Wash->Elute 5 mL 5% Methanol (Removes polar impurities) Wash:s->Waste:s Collect Collect & Analyze Elute->Collect 3-5 mL 100% Methanol (Releases analyte)

Caption: Workflow for Reversed-Phase SPE of this compound.

Detailed Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Rationale: Proper sample preparation is critical for analyte stability and efficient binding. Acidification prevents the degradation of the flavonoid structure.[7] Dilution ensures the solvent environment is sufficiently polar to promote retention.

  • Procedure:

    • Ensure the sample containing this compound is in a liquid (aqueous) form. If starting from a solid extract, dissolve it in a minimal amount of methanol before diluting with water.

    • Adjust the sample pH to 2.5 - 3.0 using a dilute solution of formic acid or acetic acid.

    • If the sample contains a high concentration of organic solvent (>5%), dilute it with acidified deionized water to reduce the solvent strength.

Step 2: SPE Cartridge Conditioning

  • Rationale: This step solvates the C18 functional groups, activating the sorbent to ensure reproducible interaction with the analyte.

  • Procedure:

    • Place the C18 cartridge on the vacuum manifold.

    • Pass 5 mL of methanol through the cartridge. A slow, dropwise flow rate is sufficient. Do not allow the sorbent bed to dry out after this step.[13]

Step 3: SPE Cartridge Equilibration

  • Rationale: This step removes the organic conditioning solvent and prepares the sorbent surface for the aqueous sample, maximizing retention.

  • Procedure:

    • Immediately after conditioning, pass 5 mL of acidified deionized water (pH 2.5 - 3.0) through the cartridge.

    • Again, do not allow the sorbent bed to dry. A small layer of liquid should remain on top of the sorbent.

Step 4: Sample Loading

  • Rationale: A slow flow rate is essential to allow sufficient residence time for the analyte to partition from the liquid phase and bind to the stationary phase.

  • Procedure:

    • Load the pre-treated sample onto the equilibrated cartridge.

    • Maintain a slow, consistent flow rate of approximately 1-2 mL/min .

    • Collect the flow-through for analysis if you need to check for analyte breakthrough.

Step 5: Washing

  • Rationale: This step removes weakly retained, highly polar interferences without eluting the target analyte. A weak organic wash helps to remove slightly less polar impurities than water alone.

  • Procedure:

    • Wash the cartridge with 5 mL of 5% methanol in acidified water (pH 2.5 - 3.0) .

    • After the wash solution has passed through, dry the cartridge under vacuum for 5-10 minutes to remove residual aqueous solvent, which can improve elution efficiency.

Step 6: Elution

  • Rationale: A strong, non-polar solvent disrupts the hydrophobic forces, eluting the analyte from the C18 sorbent. Methanol is an effective choice for this purpose.[14][15]

  • Procedure:

    • Place clean collection tubes inside the manifold.

    • Add 3-5 mL of 100% methanol to the cartridge to elute this compound.

    • Allow the solvent to pass through at a slow flow rate (approx. 1 mL/min) to ensure complete desorption.

Step 7: Post-Elution Processing

  • Rationale: The collected eluate may need to be concentrated and reconstituted in a solvent compatible with the subsequent analytical technique (e.g., HPLC, LC-MS).

  • Procedure:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the dried residue in a known volume of the desired mobile phase for analysis.

Method Optimization and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery 1. Incomplete elution. 2. Analyte breakthrough during loading. 3. Analyte lost in the wash step.1. Increase elution volume or use a stronger solvent (e.g., acetonitrile). 2. Decrease sample loading flow rate or use a larger sorbent bed mass. 3. Decrease the percentage of organic solvent in the wash solution.
Poor Purity of Eluate 1. Insufficient washing. 2. Co-elution of interferences.1. Increase the volume of the wash solvent or add an intermediate wash step with a slightly stronger solvent (e.g., 10% methanol). 2. Optimize the pH of the load/wash steps to alter the polarity of interfering compounds.
Inconsistent Results 1. Sorbent bed drying out before loading. 2. Inconsistent flow rates. 3. Sample pH variation.1. Ensure the sorbent remains wet between conditioning, equilibration, and loading.[13] 2. Use the vacuum manifold to maintain a consistent, slow flow rate for all steps. 3. Precisely control sample pH before loading.

Conclusion

The reversed-phase solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the purification of this compound from complex aqueous samples. By carefully controlling solvent polarity and sample pH, this method ensures high recovery and purity of the target analyte while preserving its chemical integrity. The principles and steps outlined herein can be adapted for various sample matrices and serve as a foundational workflow for researchers in natural product analysis and drug discovery.

References

"UV-Vis spectrophotometric assay for total flavonoid content including Quercetin 3-neohesperidoside"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: UV-Vis Spectrophotometric Assay for Total Flavonoid Content Including Quercetin 3-neohesperidoside

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quantification of flavonoids, a diverse group of plant secondary metabolites renowned for their pharmacological properties, is a critical step in natural product research and drug development. This document provides a comprehensive guide to the determination of Total Flavonoid Content (TFC) using the aluminum chloride (AlCl₃) colorimetric assay, a robust and widely adopted UV-Vis spectrophotometric method. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for analysis, discuss method validation in accordance with ICH guidelines, and address critical experimental considerations. This guide is designed to be applicable for the quantification of a broad range of flavonoids, including glycosylated forms such as this compound, within complex matrices like plant extracts.

Introduction: The Significance of Flavonoid Quantification

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants, contributing to pigmentation and defense mechanisms. Their significance in human health is extensively documented, with research highlighting their antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1] Consequently, the accurate quantification of flavonoid content is paramount for the standardization of herbal extracts, quality control of raw materials, and the development of new therapeutic agents.

The aluminum chloride colorimetric method is a simple, cost-effective, and rapid spectrophotometric technique for estimating the total flavonoid content in a sample.[2][3] It is important to recognize that this assay provides an aggregate measure rather than quantifying individual flavonoid compounds. Flavonoids such as this compound, a flavonoid glycoside found in organisms like Zea mays[4][5], possess the necessary structural motifs to be detected by this method, thus contributing to the overall TFC value.

Principle of the Aluminum Chloride Colorimetric Assay

The scientific basis of this assay lies in the ability of aluminum chloride (AlCl₃) to form stable chelate complexes with specific functional groups on the flavonoid scaffold. The primary reaction involves the formation of an acid-stable complex between the aluminum ion and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[1][6] Additionally, acid-labile complexes can form with ortho-dihydroxyl groups present in the A or B rings of the flavonoid structure.[1][6]

This complexation event induces a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum, resulting in the formation of a distinct yellow-colored solution.[1] The intensity of this color is directly proportional to the amount of flavonoids present in the sample and can be quantified by measuring its absorbance, typically at a λmax around 415 nm.[2][7] The results are expressed relative to a standard flavonoid, most commonly as milligrams of Quercetin Equivalents (mg QE) per gram of the sample.

Visualizing the Chelation Mechanism

G cluster_0 Flavonoid Structure cluster_1 Reagent cluster_2 Resulting Complex cluster_3 Measurement Flavonoid Flavonoid (with C4-Keto and C3/C5-OH groups) Complex Stable Yellow Al³⁺-Flavonoid Complex Flavonoid->Complex Chelates with AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Complex Forms complex Spectro Absorbance Measurement (λmax ≈ 415 nm) Complex->Spectro Quantified via

Caption: Chemical principle of the AlCl₃ assay.

Materials and Methodology

Apparatus
  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes (10-100 µL, 100-1000 µL)

  • Vortex mixer

  • Test tubes or 96-well microplate

Reagents and Preparation
ReagentPreparation Instructions
Quercetin Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of quercetin standard and dissolve in 10 mL of methanol or 96% ethanol. Store in an amber bottle at 4°C.[8]
Aluminum Chloride (10% w/v) Dissolve 10 g of anhydrous AlCl₃ in 100 mL of distilled water or methanol.
Potassium Acetate (1 M) Dissolve 9.815 g of potassium acetate (CH₃COOK) in 100 mL of distilled water.[8][9]
Methanol or Ethanol (Analytical Grade) Used as the primary solvent for standards and samples.
Distilled Water

Experimental Protocols

This protocol is divided into three main parts: establishing a standard curve, analyzing the sample, and calculating the final TFC.

Protocol Part A: Generation of the Quercetin Standard Curve

A standard curve is essential for converting the absorbance values of your samples into quantitative data.

  • Prepare Working Standards: Perform serial dilutions of the 1 mg/mL Quercetin Stock Solution using methanol to prepare a series of working standards. A typical concentration range is 10, 20, 40, 60, 80, and 100 µg/mL.[9]

  • Reaction Setup: In separate test tubes, combine the following for each standard concentration:

    • 0.5 mL of the respective quercetin standard solution[7][9]

    • 1.5 mL of methanol (or 96% ethanol)[9]

    • 0.1 mL of 10% Aluminum Chloride[9]

    • 0.1 mL of 1 M Potassium Acetate[9]

    • 2.8 mL of distilled water[9]

  • Incubation: Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.[7]

  • Blank Preparation: Prepare a reagent blank containing all components except the quercetin standard (replace with 0.5 mL of methanol).

  • Spectrophotometric Measurement: Set the spectrophotometer to measure absorbance at 415 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard solution.

  • Plotting the Curve: Plot a graph of absorbance (Y-axis) versus concentration (X-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for a valid curve.[10][11]

Protocol Part B: Sample Preparation and Analysis
  • Sample Extract Preparation: Accurately weigh a known amount of your dry plant extract (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution.[3]

  • Reaction Setup: Using the sample stock solution, follow the exact same procedure as described in Protocol Part A, Step 2 , replacing the standard solution with 0.5 mL of your sample extract solution.

  • Incubation & Measurement: Incubate the sample mixture for 30 minutes at room temperature and measure its absorbance at 415 nm against the reagent blank.

Protocol Part C: Calculation of Total Flavonoid Content (TFC)
  • Determine Flavonoid Concentration: Use the linear regression equation obtained from the standard curve (y = mx + c) to calculate the concentration of flavonoids in your assayed sample solution.

    • Rearrange the equation: x = (y - c) / m

    • Where:

      • x = Concentration of flavonoids in the sample (e.g., in µg/mL)

      • y = Measured absorbance of the sample

      • m = Slope of the calibration curve

      • c = Y-intercept of the calibration curve

  • Calculate Final TFC: Use the following formula to express the TFC in terms of mg of Quercetin Equivalents per gram of the initial dry extract.

    • TFC (mg QE/g) = (C x V) / W

    • Where:

      • C = Concentration calculated from the calibration curve (in mg/mL)

      • V = Volume of the solvent used to prepare the stock sample solution (in mL)

      • W = Weight of the initial dry extract (in g)

Assay Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_std 1. Prepare Quercetin Standard Dilutions react_std 3. Add Reagents to Standards (AlCl₃, CH₃COOK) prep_std->react_std prep_sample 2. Prepare Sample Extract Solution react_sample 4. Add Reagents to Sample (AlCl₃, CH₃COOK) prep_sample->react_sample incubate 5. Incubate All (30 min, Room Temp) react_std->incubate react_sample->incubate measure_std 6. Measure Absorbance of Standards (@ 415 nm) incubate->measure_std measure_sample 7. Measure Absorbance of Sample (@ 415 nm) incubate->measure_sample plot_curve 8. Plot Calibration Curve (Abs vs. Conc) measure_std->plot_curve calculate 9. Calculate TFC (mg QE/g) measure_sample->calculate plot_curve->calculate

Caption: Step-by-step workflow for TFC determination.

Method Validation and Scientific Integrity

To ensure the trustworthiness and reliability of results, the analytical method must be validated. Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[10][12][13]

Validation ParameterDescription & Acceptance Criteria
Linearity The ability of the method to produce results directly proportional to the analyte concentration. Criterion: Correlation coefficient (R²) ≥ 0.99.[10][12]
Accuracy The closeness of the measured value to the true value. Determined via spike-recovery studies. Criterion: Recovery should be within 90-110%.[10]
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). Criterion: Relative Standard Deviation (RSD) should typically be < 5%.[10][13]
Specificity The ability to measure the analyte of interest in the presence of other components. This is a known limitation of the assay, as it is not specific to a single flavonoid.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.[12]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12]

Critical Insights & Troubleshooting

As a Senior Application Scientist, it is crucial to recognize the nuances and potential pitfalls of this assay to ensure data integrity.

  • The "Total" Flavonoid Dilemma: This method does not differentiate between various types of flavonoids. The choice of standard (e.g., quercetin vs. rutin) can significantly alter the final calculated TFC because different flavonoids exhibit different complexation affinities and molar absorptivities.[14] This is a conceptual flaw that users must acknowledge when interpreting the data.

  • Interference from Sample Color: For deeply colored extracts, particularly those with a yellow hue, the inherent color can absorb light at 415 nm, leading to an overestimation of the TFC.[15][16]

    • Solution: A sample blank is essential. Prepare a parallel sample tube containing the extract and all reagents except aluminum chloride (replace with solvent). Subtract the absorbance of this sample blank from the absorbance of your actual sample reading to correct for background color.[15]

  • Interference from Other Compounds: The assay's selectivity is not absolute. Other endogenous compounds in a crude extract could potentially interact with AlCl₃. Furthermore, flavonoids themselves are known to interfere with other common laboratory assays, such as certain enzymatic or protein quantification methods, a fact that highlights the need for careful experimental design when working with these molecules.[17][18][19]

References

Application Notes and Protocols: Evaluating the Bioactivity of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Quercetin 3-neohesperidoside

This compound is a flavonoid glycoside found in various plants, including Diospyros cathayensis and Zea mays.[1][2] This natural compound is gaining significant interest in pharmacological research due to its diverse biological activities.[1] Structurally, it consists of the flavonol quercetin linked to a neohesperidose sugar moiety. This glycosylation influences its bioavailability and specific biological functions. The primary bioactivities attributed to this compound include antioxidant, anti-inflammatory, and anti-cancer properties.[1][3]

These application notes provide a comprehensive guide with detailed protocols for evaluating the bioactivity of this compound using established cell-based assays. The methodologies are designed to be robust and reproducible, offering researchers a solid foundation for their investigations.

Part 1: Foundational Knowledge and Preparation

Understanding the Compound: Physicochemical Properties

A thorough understanding of the test compound's properties is crucial for accurate and reproducible results.

PropertyValueSource
Molecular Formula C27H30O16PubChem[2]
Molecular Weight 610.5 g/mol PubChem[2]
Solubility Soluble in DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Water solubility is 4.78 g/L.MedChemExpress[4], BioCrick[5], FooDB[6]

Expert Insight: The solubility of this compound in common organic solvents like DMSO and ethanol is a key advantage for in vitro studies.[4][5] For cell-based assays, it is imperative to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the cell culture medium to the final working concentrations. It is critical to ensure that the final solvent concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Stock Solution Preparation
  • Solvent Selection: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Calculation: To prepare a 100 mM stock solution of this compound (MW: 610.5 g/mol ), dissolve 61.05 mg of the compound in 1 mL of DMSO.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Add the calculated volume of DMSO.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Part 2: Cell-Based Assays for Bioactivity Evaluation

This section details the protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic properties of this compound.

Assessment of Antioxidant Activity

Oxidative stress is implicated in numerous diseases. The antioxidant capacity of a compound can be evaluated by its ability to scavenge free radicals. While chemical assays like DPPH and ABTS are common, cell-based assays provide a more biologically relevant context.[7][8]

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will inhibit this oxidation, leading to a reduced fluorescent signal.

Workflow Diagram:

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction & Measurement seed_cells Seed HepG2 cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Treat cells with this compound + DCFH-DA incubate_24h->add_compound incubate_1h Incubate for 1h add_compound->incubate_1h add_aaph Add AAPH to induce oxidative stress incubate_1h->add_aaph read_fluorescence Measure fluorescence kinetically add_aaph->read_fluorescence

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol:

  • Cell Culture:

    • Use a human hepatocarcinoma cell line (HepG2), which is a well-established model for antioxidant studies.[9]

    • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed HepG2 cells at a density of 6 x 10^4 cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.

    • Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and 25 µM DCFH-DA in treatment medium for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Quercetin).

    • After incubation, wash the cells with PBS.

    • Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to each well to induce oxidative stress.

    • Immediately measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm. Take readings every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA unit for each concentration: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Plot the CAA units against the concentration of this compound to determine the EC50 value.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO.[11] NO is a short-lived molecule that is rapidly oxidized to stable nitrite (NO2-) and nitrate (NO3-) in the culture medium.[12] The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically at 540 nm.[13][14] The reduction in nitrite concentration in the presence of the test compound indicates an anti-inflammatory effect.

Workflow Diagram:

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement seed_cells Seed RAW 264.7 cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat cells with this compound incubate_24h->treat_compound add_lps Stimulate with LPS (1 µg/mL) treat_compound->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read absorbance at 540 nm add_griess->read_absorbance

Caption: Workflow for the Griess Assay to measure nitric oxide production.

Detailed Protocol:

  • Cell Culture:

    • Use the murine macrophage cell line RAW 264.7, a standard model for in vitro inflammation studies.[11][12]

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[11]

  • Assay Procedure:

    • Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[11]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, a positive control (e.g., a known iNOS inhibitor like L-NAME), and an LPS-only control.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[13]

    • Incubate at room temperature for 10-15 minutes, protected from light.[13][15]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition: % Inhibition = [(NO in LPS control - NO in sample) / NO in LPS control] x 100.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Trustworthiness Check: It is crucial to perform a cell viability assay (e.g., MTT or WST-1) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[16][17]

Assessment of Cytotoxic Activity

Evaluating the cytotoxic potential of this compound is essential, particularly for its potential application in cancer therapy.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[19]

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed cancer cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat cells with this compound incubate_24h->treat_compound incubate_48h Incubate for 48h treat_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Culture:

    • Select appropriate cancer cell lines based on the research focus (e.g., HT-29 for colon cancer, U-87 for glioblastoma).[20]

    • Culture the cells in their recommended growth medium.

  • Assay Procedure:

    • Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[21][22]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expert Insight: While the MTT assay is widely used, it can be susceptible to interference from compounds that have reducing properties.[23] The WST-1 assay is a viable alternative that produces a water-soluble formazan, simplifying the procedure by eliminating the solubilization step and potentially offering higher sensitivity.[24][25]

Part 3: Data Interpretation and Concluding Remarks

The successful execution of these protocols will yield valuable data on the antioxidant, anti-inflammatory, and cytotoxic properties of this compound. The IC50 and EC50 values obtained provide a quantitative measure of the compound's potency in each bioactivity.

It is essential to integrate the results from all assays for a comprehensive understanding. For instance, a compound exhibiting strong antioxidant and anti-inflammatory effects at non-cytotoxic concentrations could be a promising candidate for treating inflammatory diseases. Conversely, a compound with potent cytotoxicity against cancer cells at concentrations that are not harmful to normal cells would be of interest for anti-cancer drug development.

These application notes provide a robust framework for the initial in vitro characterization of this compound. Further investigations into the underlying molecular mechanisms, such as gene and protein expression analysis, are recommended to fully elucidate its therapeutic potential.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Quercetin 3-neohesperidoside, a significant flavonoid glycoside with potential therapeutic applications. Developed in accordance with International Council for Harmonisation (ICH) guidelines, this protocol provides researchers, scientists, and drug development professionals with a reliable analytical tool for quality control, stability studies, and pharmacokinetic analysis. The method demonstrates excellent linearity, precision, accuracy, and specificity, ensuring its suitability for routine analysis in both academic and industrial settings.

Introduction

This compound, a flavonoid glycoside found in various plants, has garnered considerable interest for its potential anti-inflammatory and antioxidant properties.[1] As research into its therapeutic potential progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. Accurate determination of this compound is crucial for ensuring the quality and consistency of raw materials, monitoring stability in formulations, and conducting pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of phytochemicals due to its high sensitivity, accuracy, and reproducibility.[2] This application note presents a comprehensive, step-by-step protocol for the development and validation of an RP-HPLC method for this compound, adhering to the principles outlined in the ICH Q2(R2) guideline.[3][4][5]

Method Development and Optimization: The Scientific Rationale

The primary objective of method development is to achieve a sensitive, specific, and robust separation of the analyte of interest from potential interferences. The following sections outline the key experimental choices and the reasoning behind them.

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is recommended for this analysis. A C18 column is a suitable choice for the separation of flavonoids like this compound due to its hydrophobic stationary phase, which allows for effective retention and separation based on polarity.[6][7][8]

The mobile phase composition is a critical factor in achieving optimal separation. A gradient elution using a mixture of an acidified aqueous phase (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed for the analysis of complex plant extracts. The acid helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[7][9]

The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity. This is typically determined by running a UV scan of a standard solution. For many flavonoids, including quercetin derivatives, a wavelength in the range of 254-370 nm is appropriate.[7][9][10]

Sample Preparation

Proper sample preparation is essential to ensure the accuracy and longevity of the analytical column. For solid samples, such as plant extracts or formulations, an appropriate solvent must be chosen to completely dissolve the this compound. A mixture of methanol or ethanol and water is often a good starting point. Sonication can be used to aid dissolution. Subsequent filtration through a 0.45 µm or 0.22 µm syringe filter is crucial to remove any particulate matter that could clog the HPLC system.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[3][5][14][15]

Figure 1: Workflow for Analytical Method Development and Validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze a standard solution of this compound.

  • Analyze a sample spiked with this compound.

  • If available, analyze samples containing potential impurities or degradation products.

  • Peak purity analysis using a DAD can also be employed to demonstrate that the analyte peak is not co-eluting with other compounds.

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a stock solution of this compound of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Accuracy is typically assessed using a recovery study.

  • Prepare a sample matrix (placebo or a known sample) and spike it with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the spiked samples and calculate the percentage recovery.

Concentration Level Number of Replicates Acceptance Criteria for Recovery
Low (e.g., 80%)3Typically 98.0% - 102.0%
Medium (e.g., 100%)3Typically 98.0% - 102.0%
High (e.g., 120%)3Typically 98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

Precision Level Acceptance Criteria (%RSD)
Repeatability≤ 2%
Intermediate Precision≤ 2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of regression lines.

  • S = the slope of the calibration curve.

Alternatively, they can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Figure 2: Interconnectedness of Method Validation Parameters.

System Suitability

Before and during the analysis of samples, system suitability tests should be performed to ensure that the chromatographic system is performing adequately.

Protocol:

  • Inject a standard solution of this compound (e.g., five or six replicate injections).

  • Calculate the following parameters:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 2
Theoretical Plates (N)> 2000
%RSD of Peak Area≤ 2%
%RSD of Retention Time≤ 1%

Stability-Indicating Assay

For use in stability studies, the method must be able to resolve the active ingredient from its degradation products.[2][16][17]

Protocol:

  • Subject the this compound sample to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, and photolytic degradation.

  • Analyze the stressed samples using the developed method.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. By following the detailed protocols for method development and validation, researchers and drug development professionals can ensure the generation of accurate and reproducible data, which is essential for advancing the scientific understanding and potential therapeutic applications of this promising flavonoid glycoside.

References

Application Note: Metabolomic Analysis of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolomic Footprint of a Key Flavonoid Glycoside

Quercetin 3-neohesperidoside (Q3N) is a significant flavonoid glycoside found in various plants, including certain species of Diospyros and Zea mays.[1][2][3] As a member of the extensive quercetin family, Q3N is the subject of growing interest for its potential biological activities, which include anti-inflammatory, antioxidant, and antiplatelet aggregation properties.[1][4] However, the biological impact of dietary flavonoids is not solely dependent on the parent compound. Upon ingestion, these glycosides undergo extensive metabolism by intestinal enzymes and the gut microbiota, followed by phase I and phase II biotransformation in the liver and other tissues.[5][6][7] This results in a complex array of metabolites, including the aglycone (quercetin), glucuronidated, sulfated, and methylated derivatives, as well as smaller phenolic acid catabolites.[5][6]

Understanding the full spectrum of these metabolic products and their dynamic changes within a biological system is paramount to elucidating the true mechanisms of action and bioavailability of Q3N. Metabolomics, the comprehensive analysis of all small molecules (< 1500 Da) in a biological sample, provides the necessary toolkit for this deep investigation.[8][9] By employing high-resolution analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can capture a detailed snapshot of the metabolic fate of Q3N.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of metabolomics to study this compound. It outlines detailed protocols for experimental design, sample preparation, analytical methodologies, and data analysis, with a focus on explaining the causality behind each experimental choice to ensure robust and reproducible results.

Part 1: Strategic Experimental Design and Sample Preparation

A well-designed experiment is the cornerstone of any successful metabolomics study. The primary objective is to preserve the in-situ metabolic profile of the biological system at the moment of sampling. This requires careful consideration of the biological matrix, immediate quenching of metabolic activity, and efficient extraction of a broad range of metabolites.

Core Principles of Sample Preparation
  • Metabolic Quenching: The instantaneous and complete arrest of all enzymatic activity is critical to prevent ex-vivo metabolic changes that can distort the true biological snapshot. This is typically achieved by flash-freezing samples in liquid nitrogen immediately upon collection.

  • Extraction Efficiency: The choice of extraction solvent is dictated by the physicochemical properties of the target metabolites. For flavonoid glycosides like Q3N and their anticipated polar metabolites (glucuronides, sulfates), a polar solvent system is required. An 80:20 mixture of methanol and water is a common and effective choice, as it can efficiently extract a wide range of polar to semi-polar compounds.[11] The low temperature (-20°C to -80°C) of the solvent helps to precipitate proteins and further inhibit enzymatic degradation.

  • Quality Control (QC): The inclusion of QC samples is non-negotiable for assessing the analytical reproducibility and stability of the metabolomics platform. A pooled QC sample, created by combining a small aliquot from every study sample, should be injected periodically throughout the analytical run.

Protocol 1: Metabolite Extraction from Biological Fluids (Plasma/Urine)
  • Sample Thawing: Thaw frozen plasma or urine samples on ice to minimize metabolic degradation.

  • Aliquoting: In a pre-chilled microcentrifuge tube, add 100 µL of the sample.

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold extraction solvent (80:20 Methanol:Water, v/v). Rationale: The high ratio of organic solvent effectively denatures and precipitates proteins, releasing protein-bound metabolites.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubation: Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Reconstitution & Storage: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 50:50 Methanol:Water) compatible with the analytical platform. Vortex, centrifuge to remove any particulates, and transfer the clear supernatant to an autosampler vial for analysis. Store at -80°C until injection.

Figure 1: General workflow for metabolomics sample preparation and analysis.

Part 2: Advanced Analytical Methodologies

The choice of analytical platform is critical for achieving the desired coverage, sensitivity, and specificity in a metabolomics study. For analyzing flavonoid glycosides and their metabolites, a combination of LC-MS/MS and NMR spectroscopy offers complementary information.

A. UHPLC-QTOF MS/MS for Untargeted and Targeted Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is the workhorse for metabolomics due to its high chromatographic resolution, mass accuracy, and sensitivity.[12][13]

  • Chromatography: Reversed-phase chromatography using a C18 column is ideal for separating the semi-polar Q3N and its metabolites. A gradient elution with water and acetonitrile, both modified with a small amount of formic acid (0.1%), is typically used to improve peak shape and ionization efficiency.[14]

  • Mass Spectrometry: ESI in negative ion mode is preferred for flavonoids as the phenolic hydroxyl groups are readily deprotonated, forming abundant [M-H]⁻ ions.[15][16] A QTOF instrument allows for high-resolution, accurate mass measurements (<5 ppm), which is crucial for confident elemental composition determination and metabolite identification.[11] Data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes can be used to acquire both precursor ion and fragment ion data in a single run.

Protocol 2: UHPLC-QTOF MS/MS Analysis

ParameterRecommended SettingRationale
UHPLC System Waters Acquity UPLC or equivalentProvides high resolution and fast separation times.
Column Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)Excellent retention and peak shape for flavonoids.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.[14]
Gradient 5% B to 95% B over 15 min (example)A broad gradient ensures elution of a wide range of metabolites.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 2-5 µL
MS System Agilent 6530 Q-TOF, Waters Xevo G2, or equivalentHigh mass accuracy and resolution.[12]
Ionization Mode ESI NegativeOptimal for phenolic compounds like flavonoids.[16]
Scan Range m/z 50 - 1200Covers the expected mass range of metabolites.
Acquisition Mode Data-Dependent MS/MS (TopN)Acquires MS/MS spectra for the most abundant ions.
Collision Energy Ramped (e.g., 10-40 eV)Provides a range of fragmentation energies.

graph LR {
rankdir=LR;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

A[Reconstituted

Sample] --> B(UHPLC System); B --> C{C18 Column}; C --> D[ESI Source (Negative Ion Mode)]; D --> E[Mass Analyzer(QTOF)]; E --> F{MS1 Scan (Precursor Ions)}; E --> G{MS2 Scan (Fragment Ions)}; F --> H[Raw Data Files (.mzXML, .raw)]; G --> H; }

Figure 2: Workflow for UHPLC-QTOF MS/MS analysis.

B. NMR Spectroscopy for Structural Elucidation

While MS is highly sensitive, NMR is unparalleled in its ability to determine the precise chemical structure of novel compounds without the need for authentic standards.[17] For metabolomics, 1D ¹H NMR provides a quantitative overview of highly abundant metabolites. For structural confirmation of Q3N metabolites, 2D NMR experiments like COSY, HSQC, and HMBC are indispensable for piecing together the molecular structure, including the exact position of conjugating groups (e.g., glucuronide or sulfate).[18]

Part 3: Data Processing and Statistical Analysis

Raw metabolomics data is complex and requires a sophisticated bioinformatics pipeline to extract meaningful biological information.[10][19]

Data Processing Workflow
  • File Conversion: Convert raw data files from vendor-specific formats to open formats like mzXML or mzML.

  • Peak Picking: Detect and define chromatographic peaks in each sample.

  • Peak Alignment: Correct for retention time shifts between samples to ensure features are compared consistently across the dataset.

  • Normalization: Correct for variations in sample concentration and instrument response. Common methods include normalization to total ion current (TIC), a specific internal standard, or probabilistic quotient normalization (PQN).

  • Data Annotation: Putative identification of metabolites by matching accurate mass (MS1) and fragmentation patterns (MS2) against spectral databases (e.g., HMDB, METLIN, MassBank).

Statistical Analysis

Once a clean data matrix (features vs. samples) is generated, statistical analysis is used to identify significant changes between experimental groups.[20]

  • Univariate Analysis: Simple statistical tests (e.g., t-test, ANOVA) are applied to each feature individually to identify those that differ significantly between groups. A volcano plot is a common way to visualize these results.

  • Multivariate Analysis: These methods consider all variables simultaneously to identify patterns and relationships.[9]

    • Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, quality control, and outlier detection.[20]

    • Partial Least Squares-Discriminant Analysis (PLS-DA) / Orthogonal PLS-DA (OPLS-DA): Supervised methods that use class information to maximize the separation between groups and identify the variables driving that separation.[10]

Figure 3: A typical data analysis pipeline for metabolomics.

Part 4: Case Study & Pathway Interpretation

To illustrate the application, consider a study investigating the metabolic fate of Q3N in rats. Plasma samples are collected at various time points after oral administration.

Hypothetical Results: Following data analysis, several metabolites are found to be significantly elevated after Q3N administration.

Metabolite (Putative ID)m/z [M-H]⁻Retention Time (min)Fold Change (vs. T0)p-value
This compound 609.14548.250.3<0.001
Quercetin 3'-O-glucuronide477.06716.515.8<0.001
Isorhamnetin 3-O-glucoside491.08287.18.2<0.01
Quercetin 3'-sulfate381.00245.912.5<0.001
Dihydroxyphenylacetic acid167.03493.46.7<0.01

Interpretation: The data suggests that after oral administration, Q3N is absorbed and undergoes extensive metabolism. The presence of quercetin glucuronide and sulfate indicates phase II conjugation in the liver or intestinal wall.[5][6] The detection of isorhamnetin (a methylated form of quercetin) metabolites suggests activity of catechol-O-methyltransferases (COMT).[7] Finally, the appearance of smaller phenolic acids like dihydroxyphenylacetic acid points to degradation of the flavonoid ring structure by the gut microbiota.[5]

This metabolic profile can then be mapped onto known biochemical pathways to visualize the biotransformation of Q3N.

G cluster_liver Hepatic Biotransformation cluster_microbiota Microbial Degradation Q3N This compound (Ingested) Intestine Small Intestine Q3N->Intestine Hydrolysis Quercetin Quercetin Intestine->Quercetin Aglycone Release Microbiota Gut Microbiota Phenolic_Acids Phenolic Acids (e.g., Dihydroxyphenylacetic acid) Microbiota->Phenolic_Acids Liver Liver (Phase II Metabolism) Quercetin_Glucuronide Quercetin Glucuronides Liver->Quercetin_Glucuronide UGT Quercetin_Sulfate Quercetin Sulfates Liver->Quercetin_Sulfate SULT Isorhamnetin Isorhamnetin (Methylated) Liver->Isorhamnetin COMT Circulation Systemic Circulation Quercetin->Microbiota Quercetin->Liver Quercetin_Glucuronide->Circulation Quercetin_Sulfate->Circulation Isorhamnetin->Circulation Phenolic_Acids->Circulation

References

Application Note: Use of Quercetin 3-neohesperidoside as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Quercetin 3-neohesperidoside in Modern Phytochemistry

This compound (Q3N) is a prominent flavonoid glycoside found in a variety of plant species, most notably in citrus fruits.[1][2] Structurally, it consists of the flavonol aglycone, quercetin, linked to the disaccharide neohesperidose at the 3-hydroxyl position.[3][4] As a key secondary metabolite, the accurate quantification of Q3N is critical for the quality control of herbal medicines, functional foods, and dietary supplements. Its concentration can serve as a chemical marker for species authentication, determination of optimal harvest time, and standardization of commercial extracts.[2][5]

Furthermore, in drug development and biomedical research, understanding the pharmacokinetics and bioavailability of flavonoid glycosides is paramount. Q3N serves as an essential analytical standard for these studies, enabling researchers to track its absorption, metabolism, and excretion.

This application note provides comprehensive, field-proven protocols for the use of this compound as a reference standard for quantitative analysis. We detail two robust methodologies: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis, and a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level quantification and unambiguous confirmation.

Physicochemical Properties of the Analytical Standard

Proper handling and preparation of the reference standard are foundational to achieving accurate and reproducible results. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 32453-36-4[6][7]
Molecular Formula C₂₇H₃₀O₁₆[6][7]
Molecular Weight 610.52 g/mol [6][7]
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (≥100 mg/mL), Ethanol (50 mg/mL with sonication), aqueous methanol, and aqueous ethanol.[6]
Storage (Solid) 2-8°C, protect from light.[6]
Storage (In Solution) Aliquot and store at -20°C (1 month) or -80°C (6 months), protected from light. Avoid repeated freeze-thaw cycles.

Expertise & Experience: The Causality Behind Experimental Choices

A robust analytical method is more than a series of steps; it is a system designed for accuracy and reliability. Here, we explain the rationale behind our protocol design.

  • Choosing the Right Technique:

    • HPLC-UV: This is the workhorse for routine quality control. It is cost-effective, reliable, and sufficient for quantifying Q3N in samples where it is a major component (e.g., certain citrus peel extracts).[2] The choice of UV detection wavelength (~254 nm or ~360 nm) is based on the strong absorbance of the flavonoid chromophore, though glycosylation at the 3-position can cause a shift in the maximum absorbance compared to the quercetin aglycone.[8][9]

    • UPLC-MS/MS: This technique is indispensable when high sensitivity and specificity are required. It is the method of choice for bioanalytical studies (e.g., plasma analysis), trace-level detection in complex matrices, and for providing definitive structural confirmation.[10][11]

  • Standard & Sample Preparation:

    • Solvent Choice: Q3N's solubility profile dictates the use of solvents like methanol or DMSO for the primary stock solution. For working solutions and mobile phases, methanol or acetonitrile are common.[12][13] The solvent used to dissolve the final sample for injection should be matched as closely as possible to the initial mobile phase composition to ensure good peak shape.

    • Acidification: The addition of a small amount of acid (formic or acetic acid) to the mobile phase is critical.[10][14] It suppresses the ionization of the phenolic hydroxyl groups on the flavonoid structure, resulting in a single, un-ionized form that produces sharper, more symmetrical peaks on a reverse-phase C18 column.

    • Protection from Degradation: Flavonoids can be sensitive to light and oxidation.[15][16] Preparing solutions fresh, using amber vials, and storing them at low temperatures are simple but crucial steps to ensure the integrity of the standard.

  • Chromatographic & Detection Rationale:

    • Reverse-Phase C18 Column: This is the standard for flavonoid analysis. The nonpolar C18 stationary phase retains the moderately polar Q3N molecule, and its elution is controlled by varying the ratio of the polar aqueous mobile phase and the nonpolar organic mobile phase (methanol or acetonitrile).[12][17]

    • Gradient Elution: For complex samples like plant extracts, a gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic elution.[10] It allows for the efficient elution of a wide range of compounds with varying polarities, improving resolution and reducing run times.

    • Negative Mode ESI-MS: Electrospray Ionization (ESI) in negative ion mode is highly effective for flavonoids because their phenolic hydroxyl groups are easily deprotonated to form a stable [M-H]⁻ ion, leading to high sensitivity.[10][18]

General Analytical Workflow

The overall process for quantifying this compound follows a structured path from sample preparation to final data analysis.

G General Workflow for Q3N Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Q3N Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL) Standard->Stock Sample Prepare Plant Extract/ Biofluid Sample SampleFilt Filter Sample Extract Sample->SampleFilt Cal Prepare Calibration Curve Standards (Serial Dilution) Stock->Cal Inject Inject Standards & Samples into LC System Cal->Inject SampleFilt->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom Detect Detection (UV/DAD or MS/MS) Chrom->Detect Peak Peak Integration & Identification (RT) Detect->Peak Curve Generate Calibration Curve (Peak Area vs. Concentration) Peak->Curve Quant Quantify Q3N in Sample Curve->Quant

Caption: High-level workflow from standard preparation to final quantification.

Protocol 1: Quantification by HPLC-UV

This protocol is suitable for the routine quantification of Q3N in standardized extracts and formulations.

5.1 Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid or Acetic Acid (LC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)

5.2 Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

5.3 Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.5% Acetic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of Q3N standard into a 10 mL amber volumetric flask.

    • Dissolve in and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[19] Store at -20°C.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards.

  • Sample Preparation:

    • Accurately weigh the powdered plant material or extract.

    • Extract with a suitable solvent (e.g., 70% methanol) using sonication or reflux.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of A (0.5% Acetic Acid in Water) and B (Acetonitrile)
Gradient Program 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection Wavelength 254 nm and 368 nm

Note: This gradient is a starting point and should be optimized for specific sample matrices.[1][14][20]

5.4 Trustworthiness: Typical Method Validation Parameters A properly validated method ensures trustworthy results. The following parameters are based on typical performance for flavonoid analysis according to ICH guidelines.[12][21]

ParameterTypical Specification
Linearity (r²) > 0.999
LOD (Limit of Detection) ~0.1 µg/mL
LOQ (Limit of Quantification) ~0.4 µg/mL
Accuracy (% Recovery) 85% - 115%
Precision (% RSD) < 3%

Protocol 2: Quantification and Confirmation by UPLC-MS/MS

This protocol is designed for high-sensitivity applications, such as pharmacokinetic studies or trace analysis in complex food matrices.

6.1 Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

6.2 Instrumentation

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.

6.3 Step-by-Step Methodology

  • Mobile Phase and Standard Preparation: Prepare as described in Protocol 1, using LC-MS grade reagents.

  • UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile)
Gradient Program 0-1 min: 10% B; 1-5 min: 10-60% B; 5-6 min: 60-95% B; 6-7 min: 95% B; 7-8 min: 95-10% B; 8-10 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 1 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Desolvation Temp. 550°C
Detection Mode Multiple Reaction Monitoring (MRM)

Note: Instrument parameters are starting points and must be optimized.[10]

6.4 Expert Insight: MS/MS Fragmentation Pathway For unambiguous identification, MRM is used. This involves selecting the precursor ion (the deprotonated molecule) and monitoring for specific product ions created by fragmentation. For Q3N, the primary fragmentation is the cleavage of the glycosidic bond.

  • Precursor Ion [M-H]⁻: m/z 609.15

  • Product Ion (Quantifier): m/z 301.03 (Quercetin aglycone [M-H]⁻)

  • Product Ion (Qualifier): m/z 151.00 (Fragment of quercetin aglycone)

G parent This compound [M-H]⁻ m/z 609.15 child1 Quercetin Aglycone [M-H]⁻ m/z 301.03 (Quantifier Ion) parent->child1 Loss of Neohesperidose (-308.12 Da) child2 Retro-Diels-Alder Fragment m/z 151.00 (Qualifier Ion) child1->child2 Fragmentation

Caption: Proposed ESI-negative fragmentation pathway for Q3N in MS/MS.

Conclusion

This compound is a vital analytical standard for the quality assessment of phytochemical products and for advanced biomedical research. The HPLC-UV method presented here offers a reliable and accessible approach for routine quantification, while the UPLC-MS/MS method provides the enhanced sensitivity and specificity required for trace-level analysis and bioanalytical applications. Adherence to these detailed protocols, grounded in an understanding of the underlying scientific principles, will enable researchers, scientists, and drug development professionals to generate accurate, reproducible, and trustworthy data.

References

Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Studying Quercetin 3-Neohesperidoside Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Quercetin 3-Neohesperidoside

Quercetin, a ubiquitous flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and metabolic benefits.[1][2] However, in nature, quercetin often exists as glycosides, where a sugar moiety is attached to the quercetin aglycone. This glycosylation can significantly alter the bioavailability, metabolism, and ultimately, the biological efficacy of quercetin.[3] this compound (Q3N) is one such glycoside, and understanding its specific effects in vivo is crucial for harnessing its therapeutic potential.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing robust in vivo experiments to investigate the physiological effects of this compound. We will delve into the critical aspects of experimental design, from animal model selection and dose determination to the selection of appropriate biomarkers and detailed protocols for assessing antioxidant, anti-inflammatory, and metabolic activities.

The primary challenge in studying flavonoid glycosides lies in their complex pharmacokinetics.[4][5] Following oral administration, Q3N may be absorbed intact, or it may be hydrolyzed by intestinal enzymes or gut microbiota to its aglycone, quercetin, which is then absorbed and extensively metabolized.[6][7] Therefore, experimental designs must account for the potential actions of the parent glycoside, its aglycone, and their various metabolites.

Foundational Principles of In Vivo Experimental Design

A well-designed in vivo study is paramount for obtaining reliable and reproducible data. The following principles should be at the core of your experimental strategy when investigating this compound.

Animal Model Selection: Choosing the Right Biological System

The choice of animal model is a critical decision that will profoundly influence the relevance and translatability of your findings. The selection should be driven by the specific research question and the biological effect being investigated.

  • For Antioxidant and Anti-inflammatory Studies:

    • Rodent Models (Rats and Mice): Wistar or Sprague-Dawley rats and C57BL/6 or BALB/c mice are commonly used. They are well-characterized, and a vast array of reagents and standardized models of inflammation and oxidative stress are available.

    • Induced Models:

      • Acute Inflammation: Carrageenan- or dextran-induced paw edema models are suitable for assessing acute anti-inflammatory effects.[8][9]

      • Chronic Inflammation: Adjuvant-induced arthritis or cotton pellet-induced granuloma models can be employed to study chronic inflammatory conditions.[10][11]

      • Oxidative Stress: Models induced by agents like lipopolysaccharide (LPS), carbon tetrachloride (CCl4), or a high-fat diet can effectively create a state of oxidative stress.[12]

  • For Metabolic Studies:

    • Genetically Modified Models: For studying effects on glucose metabolism and insulin resistance, models such as the db/db mouse (leptin receptor deficient) or the Zucker diabetic fatty (ZDF) rat are highly relevant.

    • Diet-Induced Models: High-fat diet (HFD)-fed mice or rats are excellent models for inducing obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), conditions where Q3N's metabolic effects can be evaluated.[13]

Dose Selection and Administration: Navigating Pharmacokinetics

Determining the appropriate dose of Q3N is a multi-faceted process that requires careful consideration of its pharmacokinetic profile.

  • Dose-Response Studies: It is essential to conduct a pilot dose-response study to determine the optimal therapeutic window.[14][15] This involves testing a range of doses (e.g., low, medium, and high) to identify a dose that elicits a biological effect without causing toxicity.

  • Route of Administration:

    • Oral Gavage (P.O.): This is the most common and physiologically relevant route for studying a dietary compound like Q3N.[14] It mimics human consumption and allows for the investigation of intestinal absorption and metabolism.

    • Intraperitoneal (I.P.) Injection: While bypassing first-pass metabolism, I.P. injection can be useful for mechanistic studies to determine the direct effects of Q3N or its metabolites if they reach the systemic circulation.

  • Frequency and Duration of Administration: The frequency and duration will depend on the half-life of Q3N and its metabolites, as well as the nature of the disease model (acute vs. chronic).[14]

Table 1: General Guidance on Dosing for Preclinical Flavonoid Studies

ParameterRecommendationRationale
Initial Dose Finding Start with a literature review of similar flavonoid glycosides.Provides a scientifically grounded starting point for dose selection.[14]
Dose Range Typically 10 - 100 mg/kg body weight for oral administration in rodents.This range has been shown to be effective for quercetin and its glycosides in various studies.[9][16]
Vehicle Control An appropriate vehicle (e.g., water, saline, 0.5% carboxymethylcellulose) should be used.Ensures that any observed effects are due to the test compound and not the vehicle.
Positive Control Include a known active compound (e.g., indomethacin for inflammation, metformin for metabolic studies).Validates the experimental model and provides a benchmark for the efficacy of Q3N.[9]
Experimental Groups and Controls: Ensuring Scientific Rigor

A well-controlled experiment is the cornerstone of scientific integrity. The following groups are essential for a robust study design:

  • Vehicle Control Group: Receives the same vehicle used to dissolve or suspend Q3N. This group serves as the baseline.

  • This compound (Q3N) Treatment Group(s): Receives one or more doses of Q3N.

  • Positive Control Group: Receives a standard drug with known efficacy for the condition being studied. This validates the sensitivity of the animal model.

  • Disease Model + Vehicle Group: In studies involving an induced disease model, this group receives the disease-inducing agent and the vehicle.

  • Disease Model + Q3N Group(s): Receives the disease-inducing agent and the Q3N treatment.

Core Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for assessing the key biological activities of this compound.

Protocol for Assessing Antioxidant Effects

Objective: To determine the in vivo antioxidant capacity of Q3N by measuring markers of oxidative stress and the activity of antioxidant enzymes.

Workflow Diagram:

Antioxidant_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Biochemical Analysis A Animal Acclimatization B Group Allocation & Baseline Sampling A->B C Induction of Oxidative Stress (e.g., LPS) B->C D Q3N Administration C->D E Terminal Sample Collection (Blood, Tissues) D->E F Tissue Homogenization E->F G Measurement of Oxidative Stress Markers (MDA, 8-OHdG) F->G H Measurement of Antioxidant Enzyme Activity (SOD, CAT, GPx) F->H I Measurement of Total Antioxidant Capacity (TAC) F->I

Caption: Workflow for In Vivo Antioxidant Assessment.

Step-by-Step Methodology:

  • Animal Preparation: Acclimatize animals for at least one week. Divide them into the appropriate experimental groups (n=8-10 per group).

  • Induction of Oxidative Stress (Optional): If using an induced model, administer the pro-oxidant agent (e.g., LPS at 1 mg/kg, I.P.).

  • Q3N Administration: Administer Q3N or vehicle via the chosen route and schedule.

  • Sample Collection: At the end of the treatment period, collect blood (via cardiac puncture under anesthesia) and tissues (e.g., liver, kidney, brain).

  • Tissue Processing: Homogenize a portion of the tissue in an appropriate buffer on ice.

  • Biochemical Assays:

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in plasma and tissue homogenates using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • DNA Damage: Quantify 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in urine or tissue DNA extracts using an ELISA kit. This is a reliable biomarker of oxidative DNA damage.[17]

    • Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates using commercially available assay kits.[18]

    • Total Antioxidant Capacity (TAC): Assess the overall antioxidant status of plasma using a TAC assay kit.

Protocol for Assessing Anti-inflammatory Effects

Objective: To evaluate the in vivo anti-inflammatory properties of Q3N by measuring pro-inflammatory cytokines and markers of inflammation.

Workflow Diagram:

Anti_Inflammatory_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Molecular & Cellular Analysis A Animal Acclimatization B Group Allocation A->B C Induction of Inflammation (e.g., Carrageenan) B->C D Q3N Administration C->D E Measurement of Paw Edema (if applicable) D->E F Terminal Sample Collection (Blood, Tissues) E->F G Cytokine Measurement (ELISA, Multiplex Assay) F->G H Gene Expression Analysis (qPCR for inflammatory genes) F->H I Histopathological Examination of Tissues F->I

Caption: Workflow for In Vivo Anti-inflammatory Assessment.

Step-by-Step Methodology:

  • Animal Preparation and Grouping: As described in the antioxidant protocol.

  • Induction of Inflammation: For acute inflammation, inject carrageenan (1% w/v in saline) into the sub-plantar region of the right hind paw.[19][20]

  • Q3N Administration: Administer Q3N or vehicle (e.g., 1 hour before the carrageenan injection).

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Sample Collection: At the end of the experiment, collect blood and the inflamed paw tissue.

  • Biomarker Analysis:

    • Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the serum or tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays.[21][22][23][24]

    • Gene Expression: Isolate RNA from the paw tissue and perform quantitative real-time PCR (qPCR) to assess the expression levels of genes encoding pro-inflammatory mediators (e.g., COX-2, iNOS).

    • Histopathology: Fix the paw tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate immune cell infiltration.

Protocol for Assessing Metabolic Effects

Objective: To investigate the impact of Q3N on glucose homeostasis and lipid metabolism in a model of metabolic disease.

Step-by-Step Methodology:

  • Animal Model: Use a relevant model, such as high-fat diet-induced obese mice. Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Q3N Treatment: After the induction period, divide the mice into groups and begin daily administration of Q3N or vehicle for a specified duration (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor body weight and food intake weekly.

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg, I.P.) and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer insulin (0.75 U/kg, I.P.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Sample Collection: At the end of the study, collect blood and tissues (liver, adipose tissue, skeletal muscle).

  • Biochemical Analysis:

    • Plasma Parameters: Measure fasting plasma glucose, insulin, triglycerides, and total cholesterol using commercial kits.

    • HOMA-IR: Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) as an index of insulin sensitivity: (Fasting Glucose [mmol/L] x Fasting Insulin [µU/mL]) / 22.5.

    • Liver Histology: Perform H&E and Oil Red O staining on liver sections to assess steatosis.

Mechanistic Insights: Exploring Signaling Pathways

Quercetin is known to modulate several key signaling pathways.[25][26][27] Investigating these pathways can provide deeper insights into the mechanisms of action of Q3N.

Key Signaling Pathways to Investigate:

  • Nrf2/ARE Pathway: This is a critical pathway for regulating the expression of antioxidant enzymes.[1][28]

  • NF-κB Pathway: A central regulator of inflammation.[1][29]

  • AMPK Pathway: A key sensor of cellular energy status that plays a crucial role in metabolic regulation.[13][30]

  • PI3K/Akt Pathway: Involved in cell survival, proliferation, and metabolism.[1][25][26]

Signaling Pathway Diagram:

Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response cluster_metabolic Metabolic Regulation Q3N This compound Nrf2 Nrf2 Q3N->Nrf2 Activates NFkB NF-κB Q3N->NFkB Inhibits AMPK AMPK Q3N->AMPK Activates ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines Inhibition GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Activation FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Activation

Caption: Key Signaling Pathways Modulated by Quercetin.

Concluding Remarks and Future Directions

The in vivo study of this compound presents a promising avenue for discovering novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and metabolic dysregulation. The experimental designs and protocols outlined in these application notes provide a robust framework for conducting high-quality, reproducible research.

Future studies should focus on the detailed pharmacokinetic profiling of Q3N, including the identification and quantification of its major metabolites in plasma and tissues. This will be crucial for establishing a clear link between the administered compound and the observed biological effects. Furthermore, the use of more sophisticated animal models that closely mimic human diseases will enhance the translational relevance of the findings. By adhering to rigorous scientific principles and employing the methodologies described herein, researchers can effectively elucidate the health benefits of this compound and pave the way for its potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Degradation of Qu-3-neo During Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and preparation of Quercetin 3-neohesperidoside (Qu-3-neo). As a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research, maintaining its structural integrity during experimental work is paramount for accurate quantification and functional assays.[1][2][3][4] This guide provides in-depth, experience-based answers to common challenges encountered in the lab.

Section 1: Understanding this compound Instability (FAQs)

This section addresses the fundamental chemical properties of Qu-3-neo that make it susceptible to degradation.

Q1: What is this compound, and why is it prone to degradation?

A1: this compound is a flavonoid glycoside, consisting of the flavonoid aglycone, quercetin, attached to a disaccharide, neohesperidose.[2][4] Its instability arises from several structural features:

  • Phenolic Hydroxyl Groups: The multiple hydroxyl (-OH) groups on the quercetin backbone are susceptible to oxidation, especially the catechol group on the B-ring.

  • Glycosidic Bond: The ether linkage connecting the quercetin molecule to the neohesperidose sugar is susceptible to hydrolysis (cleavage by water), particularly under acidic or enzymatic conditions.[5][6]

  • Conjugated System: The extensive system of double bonds in the flavonoid structure is highly susceptible to photodegradation when exposed to UV or even visible light.[7][8][9]

Q2: What are the primary factors that cause Qu-3-neo degradation during sample preparation?

A2: The degradation of Qu-3-neo is multifactorial. The key environmental and chemical stressors to control are pH, temperature, light, enzymes, and the presence of oxidizing agents. Each of these factors can initiate distinct degradation pathways, often with synergistic effects.[10][11]

Caption: Key factors leading to the degradation of Qu-3-neo.
Q3: What are the tell-tale signs of degradation in my sample extract?

A3: Visual and analytical indicators can signal degradation:

  • Color Change: Solutions of quercetin and its glycosides can turn from light yellow to a brownish hue upon oxidation.[7]

  • Precipitation: The aglycone, quercetin, is less soluble in aqueous solutions than its glycoside form. Its formation through hydrolysis can lead to precipitation.

  • Chromatographic Profile Changes: When analyzing by HPLC or LC-MS, degradation is indicated by:

    • A decrease in the peak area of Qu-3-neo.

    • The appearance of a new peak corresponding to the quercetin aglycone.

    • The emergence of multiple, smaller, unidentified peaks, which are often the result of oxidative fragmentation.

Section 2: Troubleshooting the Sample Preparation Workflow

This section provides solutions to specific problems that may arise during the experimental process.

Extraction Phase
Q4: My recovery of Qu-3-neo is consistently low. Could my choice of extraction solvent be the issue?

A4: Absolutely. The choice of solvent is critical not only for extraction efficiency but also for stability. While polar solvents are necessary, their properties can influence degradation.

Causality: The ideal solvent should efficiently solubilize Qu-3-neo while minimizing conditions that promote degradation. For instance, highly aqueous environments can facilitate hydrolysis if the pH is not controlled. Methanol and ethanol are often preferred over water alone. Acidification of the solvent (e.g., with 0.1% formic acid) can improve the stability of flavonoids by maintaining a low pH, which inhibits oxidative degradation that is often accelerated in neutral or alkaline conditions.[12]

Data Summary: Comparison of Common Extraction Solvents

Solvent SystemAdvantagesDisadvantages & Mitigation Strategies
70-80% Methanol (aq.) High extraction efficiency for glycosides.Can co-extract interfering polar compounds. Mitigation: Use a subsequent solid-phase extraction (SPE) cleanup step.
70-80% Ethanol (aq.) Generally regarded as safe (GRAS); good efficiency.Slightly less efficient than methanol for some glycosides. Mitigation: Optimize with ultrasonication.[13]
Acidified Methanol/Ethanol (e.g., with 0.1% Formic Acid) Enhances stability by preventing ionization and oxidation.[12]May not be suitable for downstream assays sensitive to acid. Mitigation: Evaporate and reconstitute in a neutral buffer if necessary.
Water Inexpensive and non-toxic.Lower extraction efficiency; can promote enzymatic activity and hydrolysis if pH and temperature are not strictly controlled.
Q5: How can I prevent enzymatic degradation during the initial homogenization of fresh plant material?

A5: When working with fresh tissues (e.g., citrus peels, leaves), cellular compartments are disrupted, mixing endogenous enzymes like β-glucosidases and rhamnosidases with Qu-3-neo. These enzymes can rapidly cleave the sugar moiety.[6][14]

Recommended Protocol: Enzyme Inactivation Workflow

Caption: Workflow for preventing enzymatic degradation.
Purification and Storage

Q6: I'm seeing multiple unexpected peaks in my chromatogram after a solid-phase extraction (SPE) cleanup. Is this degradation?

A6: It's highly likely. Degradation can occur on the SPE sorbent itself if not handled correctly.

Causality:

  • pH Shift: If the sample is loaded in an acidic solvent and then eluted with a neutral or basic solvent (e.g., containing ammonium hydroxide), the drastic pH change on the sorbent surface can cause alkaline degradation of flavonoids.[7]

  • Oxidation: Some SPE sorbents can contain trace metal impurities that catalyze oxidation, especially if the sample is exposed to air on the cartridge for an extended period.

Troubleshooting Steps:

  • Minimize Residence Time: Do not let the sample sit on the SPE cartridge for longer than necessary.

  • Maintain Acidic Conditions: If possible, use an eluent that is also slightly acidic to maintain stability.

  • Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to your sample before loading and to your collection vials.

Q7: What are the optimal conditions for storing my processed samples before analysis?

A7: Proper storage is critical to prevent degradation between preparation and analysis. The key is to mitigate all major degradation factors simultaneously.

Data Summary: Recommended Storage Conditions

DurationTemperatureAtmosphereLight ConditionRecommended Solvent/Matrix
Short-Term (< 24h) 4°CInert gas (Argon/Nitrogen) headspace in vialAmber vials or vials wrapped in foilAcidified Methanol or Ethanol
Long-Term (> 24h) -80°CInert gas (Argon/Nitrogen) headspace in vialAmber vials stored in a dark freezer boxDried extract under inert gas, or frozen in an appropriate solvent like DMSO.[1]

Expert Insight: For long-term storage, it is best to evaporate the solvent under a stream of nitrogen at a low temperature (<35°C) and store the dried extract. Reconstitute in your mobile phase or a suitable solvent just before analysis. This minimizes the risk of solvent-mediated degradation over time. High temperatures during solvent evaporation are a common source of degradation, leading to the hydrolysis of the glycosidic bond.[5][15]

Section 3: Gold-Standard Protocol for Stability-Focused Extraction

This protocol integrates the principles discussed above for robust and reproducible quantification of this compound from a solid plant matrix.

Step-by-Step Methodology
  • Sample Pre-treatment (Enzyme Inactivation):

    • Weigh approximately 200 mg of fresh plant material.

    • Immediately flash-freeze the sample in liquid nitrogen.

    • Lyophilize (freeze-dry) the sample overnight until a constant weight is achieved. The resulting material should be a fine, dry powder.

  • Extraction:

    • To the dried powder, add 5 mL of pre-chilled (4°C) extraction solvent: 80% Methanol / 20% Water (v/v) with 0.1% Formic Acid .

    • Add an antioxidant, such as ascorbic acid, to a final concentration of 0.1 mg/mL.

    • Vortex vigorously for 1 minute.

    • Place the sample in an ultrasonic bath for 20 minutes, ensuring the water in the bath remains cool.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Filtration and Storage:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into an amber HPLC vial.

    • If not analyzing immediately, flush the vial with nitrogen or argon, cap tightly, and store at -80°C.[1]

This comprehensive guide is designed to empower you with the knowledge to proactively prevent the degradation of this compound, ensuring the accuracy and reliability of your research data.

References

Technical Support Center: Column Selection for Optimal Separation of Quercetin 3-neohesperidoside Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for flavonoid analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Quercetin 3-neohesperidoside and its structurally similar isomers. The separation of these compounds is a common challenge due to their subtle structural differences, which often leads to co-elution and inaccurate quantification. This resource is designed to provide both foundational knowledge and advanced strategies to achieve baseline separation.

Understanding the Challenge: The Isomeric Nature of Quercetin Glycosides

This compound belongs to a class of compounds known as flavonoid glycosides. The core issue in their separation lies in the isomerism, where molecules have the same chemical formula but different structural arrangements. For this compound, common isomers include rutin (Quercetin-3-O-rutinoside), where the only difference is the linkage between the two sugar moieties of the disaccharide. This subtle change significantly impacts the molecule's polarity and interaction with the stationary phase, making their separation a non-trivial task.

Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties in separating this compound from its isomers like rutin?

A1: The main challenge is the high degree of structural similarity. Both this compound and rutin share the same quercetin aglycone and the same two sugar units (glucose and rhamnose). The only difference is the glycosidic bond between these two sugars. This subtle difference in stereochemistry results in very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve on traditional reversed-phase columns.

Q2: Which HPLC column is the best starting point for separating these isomers?

A2: A high-purity, end-capped C18 column is the conventional starting point for the separation of flavonoid glycosides.[1][2][3] These columns separate compounds primarily based on hydrophobicity. While a standard C18 might not provide baseline resolution for these specific isomers, it serves as an excellent scout column to establish initial retention times and assess the complexity of the sample matrix. For improved performance, consider columns packed with superficially porous particles (SPP) or core-shell particles, which can offer higher efficiency and better resolution compared to fully porous particles of the same dimension, often at lower backpressures.[4][5][6][7]

Q3: My C18 column gives me co-eluting peaks. What should I try next?

A3: If a C18 column fails to provide adequate separation, the next logical step is to explore alternative selectivities. A Phenyl-Hexyl column is an excellent choice.[8][9] This stationary phase offers a different separation mechanism by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the flavonoids.[9][10] This can lead to enhanced retention and selectivity for aromatic compounds, often resulting in the resolution of isomers that co-elute on a C18 phase.[8][9]

Q4: When is it appropriate to consider Hydrophilic Interaction Liquid Chromatography (HILIC)?

A4: HILIC is a powerful technique for separating highly polar compounds that show little or no retention on reversed-phase columns.[11] Since quercetin glycosides are quite polar due to their sugar moieties, HILIC can be a valuable alternative. In HILIC, a polar stationary phase (like bare silica, diol, or zwitterionic phases) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water.[11][12] This creates a water-rich layer on the surface of the stationary phase, and separation occurs based on the partitioning of the analytes between this layer and the mobile phase. HILIC can provide unique selectivity for glycosidic isomers and is particularly useful when dealing with complex mixtures of polar compounds.[13][14][15]

Q5: Could chiral chromatography be beneficial for separating this compound isomers?

A5: Yes, especially when dealing with stereoisomers. Flavanones, a class of flavonoids, possess a chiral center, and their enantiomers can exhibit different biological activities.[16][17] While this compound and rutin are diastereomers, not enantiomers, chiral stationary phases (CSPs) can still offer unique selectivities. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been successfully used for the separation of various flavonoid enantiomers and diastereomers.[16][18] This approach is more specialized and is typically considered when other methods have failed to provide the desired resolution.[19]

Troubleshooting Guide: Common Separation Problems and Solutions

ProblemPotential CauseRecommended Solution
Poor Resolution / Co-elution Inadequate Selectivity: The stationary phase is not providing differential retention for the isomers.1. Switch Column Chemistry: If using a C18, switch to a Phenyl-Hexyl column to introduce π-π interactions.[8][9][10] 2. Consider HILIC: For these polar glycosides, a HILIC column can offer an orthogonal separation mechanism.[11][12][13] 3. Optimize Mobile Phase: Adjusting the organic modifier (acetonitrile often provides better selectivity than methanol for flavonoids) and the pH can alter selectivity.[20][21]
Low Column Efficiency: Peaks are broad, leading to overlap.1. Use a Higher Efficiency Column: Switch to a column with smaller particles (e.g., sub-2 µm) or a superficially porous particle (SPP) column.[4][5][6] 2. Optimize Flow Rate: Ensure you are operating near the optimal flow rate for your column dimension and particle size. Slower flow rates can sometimes improve resolution.[21] 3. Check for Extra-Column Volume: Ensure tubing is as short and narrow as possible, especially on UHPLC systems.
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone can interact with the polar hydroxyl groups of the flavonoids.1. Use an End-Capped Column: Modern, high-purity, end-capped columns minimize silanol interactions. 2. Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of both the silanol groups and the phenolic hydroxyls on the flavonoids, leading to sharper, more symmetrical peaks.[20][22][23]
Column Overload: Injecting too much sample mass can lead to distorted peak shapes.1. Reduce Injection Volume or Sample Concentration: Dilute your sample and reinject. SPP columns may have a lower loading capacity than fully porous particle columns.[6]
Inconsistent Retention Times Unstable Column Temperature: Fluctuations in ambient temperature can affect retention.1. Use a Column Oven: Maintain a constant, slightly elevated temperature (e.g., 30-40 °C) for improved reproducibility.[21]
Mobile Phase pH Instability: The pH of the mobile phase is not well-controlled.1. Use a Buffer: If precise pH control is needed, use a buffer instead of just adding acid. Ensure the buffer is soluble in the mobile phase composition.[23] 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily to avoid changes in pH due to absorption of atmospheric CO2.

Experimental Protocols & Methodologies

Protocol 1: Initial Screening with a C18 Column
  • Column: High-purity, end-capped C18, 250 x 4.6 mm, 5 µm (or a comparable 3 µm or SPP column for higher efficiency).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or 350 nm.

  • Analysis: Evaluate the chromatogram for the resolution between the target isomers. If resolution (Rs) is less than 1.5, proceed to Protocol 2.

Protocol 2: Alternative Selectivity with a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with the final conditions from the C18 run and optimize. A good starting point is a shallow gradient, for example, 15-35% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or 350 nm.

  • Analysis: The Phenyl-Hexyl phase often provides a different elution order and improved selectivity for aromatic isomers.[8][9][10]

Visualization of the Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal column for separating this compound isomers.

ColumnSelectionWorkflow Start Start: Co-elution of This compound Isomers C18_Scout Step 1: Initial Screening Standard C18 Column Start->C18_Scout Check_Resolution Evaluate Resolution (Rs) C18_Scout->Check_Resolution Phenyl_Hexyl Step 2: Alternative Selectivity Phenyl-Hexyl Column Check_Resolution->Phenyl_Hexyl Rs < 1.5 Success Success: Baseline Separation (Rs >= 1.5) Check_Resolution->Success Rs >= 1.5 Optimization Method Optimization (Gradient, Temperature, pH) Phenyl_Hexyl->Optimization HILIC Step 3: Orthogonal Selectivity HILIC Column HILIC->Optimization Chiral Step 4: Specialized Selectivity Chiral Column (e.g., Polysaccharide-based) Chiral->Optimization Check_Resolution_2 Check_Resolution_2 Optimization->Check_Resolution_2 Re-evaluate Check_Resolution_2->HILIC Rs < 1.5 (Try HILIC) Check_Resolution_2->Chiral Rs < 1.5 (Try Chiral) Check_Resolution_2->Success Rs >= 1.5

Caption: A decision tree for systematic column selection in HPLC.

Comparative Summary of Recommended Column Chemistries

Column ChemistryPrimary Separation MechanismBest For...Key Considerations
C18 (Reversed-Phase) Hydrophobic interactionsGeneral-purpose screening of flavonoids.[1][2][3]May not resolve closely related isomers. Performance is highly dependent on end-capping and silica purity.
Phenyl-Hexyl (Reversed-Phase) Hydrophobic and π-π interactionsResolving aromatic isomers that co-elute on C18.[8][9][10] Enhanced selectivity for compounds with aromatic rings.Elution order may change compared to C18. Offers a complementary selectivity.
HILIC Hydrophilic partitioningSeparating highly polar compounds like glycosides that are poorly retained in reversed-phase.[11][12][13]Requires careful equilibration. Mobile phases have high organic content. Different selectivity compared to reversed-phase.
Chiral (e.g., Polysaccharide-based) Enantioselective/Stereoselective interactionsSeparating stereoisomers (enantiomers and diastereomers).[16][18]More expensive and specialized. Often used when other methods fail.

By systematically exploring different column selectivities and optimizing mobile phase conditions, researchers can overcome the challenges of separating this compound isomers and achieve accurate, reliable results.

References

Technical Support Center: Troubleshooting Poor Solubility of Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Quercetin 3-neohesperidoside. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this flavonoid glycoside in analytical solvents. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: I'm trying to dissolve this compound directly in an aqueous buffer (like PBS) or water, and it's not working. Why?

A: This is a common and expected challenge. While the neohesperidoside sugar moiety improves water solubility compared to its aglycone (Quercetin), the overall molecule retains a large, planar, and relatively non-polar flavonoid structure.[1][2] This structure resists disruption by water molecules, leading to very low aqueous solubility. Direct dissolution in purely aqueous media is often unsuccessful, especially at concentrations required for most assays.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A: For initial stock solutions, a strong polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry standard and the most effective choice.[3][4] It can typically dissolve this compound to concentrations of 100 mg/mL or higher.[3] Ethanol is a viable alternative, though it may require physical assistance like ultrasonication to achieve high concentrations (e.g., 50 mg/mL).[3]

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This "crashing out" occurs when the final concentration of the organic co-solvent (DMSO) in the aqueous buffer is too low to maintain solubility. The key is to ensure the final DMSO concentration is sufficient, typically between 0.1% and 1%, though this is compound-dependent.

  • Causality: DMSO molecules form a "solvation shell" around the this compound. When diluted heavily in water, water molecules disrupt this shell faster than they can form a stable new one, causing the compound to aggregate and precipitate.

  • Troubleshooting Steps:

    • Prepare a more concentrated initial stock in DMSO. This allows you to add a smaller volume to your buffer, minimizing the final DMSO concentration while still achieving the desired working concentration.

    • Add the DMSO stock to the aqueous buffer drop-wise while vortexing vigorously. This rapid mixing helps prevent localized high concentrations that can initiate precipitation.

    • If precipitation persists, consider slightly increasing the final percentage of DMSO in your assay, but always verify the tolerance of your biological system (e.g., cells, enzymes) to the solvent.

Q4: Can I warm the solution to improve solubility?

A: Yes, gentle warming can increase the rate of dissolution and solubility. However, this must be done with caution. Flavonoids can be susceptible to thermal degradation, especially over extended periods or at high temperatures.[5][6]

  • Best Practice: Warm the solution gently in a water bath (e.g., 37-50°C) for a short period (5-10 minutes) while stirring or sonicating. Do not boil the solution. This approach is best for dissolving the compound initially, but the solution may not remain stable upon cooling to room temperature.

Q5: Is ultrasonication effective and are there any risks?

A: Ultrasonication is a highly effective and recommended method for dissolving challenging compounds like this compound.[3][7] The high-frequency sound waves create cavitation bubbles that physically break apart solute aggregates, increasing the surface area available for the solvent to act upon.[8]

  • Risks: Prolonged or high-intensity sonication can generate localized heat and free radicals, which may lead to the degradation of the compound.[7][9]

  • Protocol: Use a standard laboratory ultrasonic bath. Place your vial in the bath and sonicate in short bursts (e.g., 5-15 minutes). Monitor the temperature of the water bath to ensure it does not become excessively hot.[8]

Q6: How does pH influence the solubility of this compound?

A: pH has a significant impact. The solubility of most flavonoids, including quercetin derivatives, increases dramatically in alkaline (basic) conditions.[10][11]

  • Mechanism: The phenolic hydroxyl (-OH) groups on the flavonoid rings are weakly acidic. At higher pH (typically above 7.4), these groups begin to deprotonate to form phenolate ions (-O⁻). This negative charge increases the molecule's polarity, thereby significantly enhancing its solubility in polar solvents like water.[10][12] If your experimental conditions allow, adjusting the pH of your buffer to a slightly alkaline value (e.g., pH 8.0) can be a powerful strategy.[12] However, be aware that flavonoid stability can decrease at very high pH.[13]

Section 2: Visual Troubleshooting Guide

This workflow provides a logical sequence of steps to address solubility issues.

G cluster_start Initial Problem cluster_strategy Solubilization Strategy cluster_validation Validation Start Compound will not dissolve in desired analytical solvent Solvent Step 1: Choose Optimal Solvent Prepare high-concentration stock. Primary: DMSO Secondary: Ethanol, Methanol Start->Solvent Cosolvent Step 2: Use Co-Solvent Method Pipette stock into aqueous buffer while vortexing vigorously. Solvent->Cosolvent If preparing aqueous solution Physical Step 3: Apply Physical Methods Use ultrasonication in short bursts. Apply gentle, controlled heat (37-50°C). Cosolvent->Physical If precipitation occurs or dissolution is slow Check Visually inspect for clarity. Is the solution clear? Cosolvent->Check pH_Adjust Step 4: Modify Solvent pH If permissible, increase buffer pH to >7.4 to enhance solubility. Physical->pH_Adjust If still challenging and assay permits pH change Physical->Check pH_Adjust->Check Success SUCCESS Solution is ready for use. Store appropriately. Check->Success Yes Failure PERSISTENT ISSUE Re-evaluate concentration. Consider alternative solvents or consult literature for specific formulation. Check->Failure No G cluster_factors Key Influencing Factors cluster_mechanisms Primary Mechanisms center This compound Solubility Solvent Solvent Choice (Polarity Match) center->Solvent pH System pH (Ionization State) center->pH Temp Temperature (Kinetic Energy) center->Temp Energy Physical Energy (Dispersion) center->Energy Solvent_M Matching intermolecular forces (H-bonding, dipole-dipole) Solvent->Solvent_M affects pH_M Deprotonation of phenolic -OH groups forms highly soluble phenolate ions pH->pH_M affects Temp_M Increases kinetic energy to overcome crystal lattice energy Temp->Temp_M affects Energy_M Sonication breaks solute aggregates; Vortexing ensures rapid mixing Energy->Energy_M affects

References

"Refining purification protocols to remove co-eluting compounds with Quercetin 3-neohesperidoside"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of Quercetin 3-neohesperidoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to address the common challenges encountered during the isolation and purification of this valuable flavonoid glycoside. Our focus is on resolving the persistent issue of co-eluting compounds, ensuring you can achieve the highest possible purity for your downstream applications.

Introduction: The Challenge of Co-Elution with this compound

This compound, a significant bioactive flavonoid, presents a considerable purification challenge due to its propensity to co-elute with other structurally similar compounds, particularly its isomers and other flavonoid glycosides. The subtle differences in the sugar moieties and their linkage to the quercetin aglycone result in very similar physicochemical properties, making their separation a non-trivial task. This guide provides a systematic approach to troubleshooting and refining your purification protocols to overcome these challenges.

Troubleshooting Guide: Resolving Co-Elution and Other Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am observing a broad or tailing peak for this compound during my HPLC analysis. What are the likely causes and how can I resolve this?

A1: Peak broadening and tailing are common issues in the chromatography of flavonoids and can significantly impact resolution and purity. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or system-related problems.[1][2]

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar hydroxyl groups of this compound, leading to peak tailing.[2]

    • Solution:

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

      • Mobile Phase Modification: Add a small percentage of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte.[3]

      • Lower pH: Maintain the mobile phase pH in the acidic range (e.g., pH 2.5-3.5) to ensure the flavonoid is in a single, non-ionized state and to suppress silanol activity.[2]

  • Metal Chelation: Flavonoids can chelate with metal ions in the HPLC system (e.g., from stainless steel frits, tubing, or the column packing itself), causing peak distortion.[1]

    • Solution:

      • Inert System: If possible, use an HPLC system with biocompatible or PEEK flow paths.

      • Chelating Agent: Add a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase to sequester metal ions.[1]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, especially in preparative chromatography.

    • Solution:

      • Reduce Sample Concentration: Dilute your sample and reinject.

      • Optimize Loading: Determine the optimal loading capacity of your column for this specific compound.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[4]

    • Solution:

      • Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.005") where possible.[5]

Q2: My primary impurity co-elutes almost perfectly with this compound. I suspect it's an isomer. How can I confirm this and achieve separation?

A2: The most common co-eluting impurity with this compound is its structural isomer, Quercetin-3-O-rutinoside (Rutin) . Both have the same molecular weight, making them indistinguishable by mass spectrometry alone.[1][6] The difference lies in the disaccharide moiety: neohesperidose in your target compound and rutinose in the impurity. This subtle structural difference is the key to their separation.

Confirmation and Separation Strategy:

  • Confirmation of Isomeric Nature:

    • LC-MS/MS: While MS cannot differentiate them by mass, their fragmentation patterns upon collision-induced dissociation (CID) might show subtle differences that can aid in identification.[4]

    • Co-injection with Standard: The most definitive method is to co-inject your sample with a pure standard of Rutin. If the peak height of the impurity increases without the appearance of a new peak, it confirms the presence of Rutin.

  • Chromatographic Separation Strategy:

    • Mobile Phase Optimization: This is the most critical factor.

      • Solvent Composition: The choice and ratio of organic solvents in your mobile phase can significantly impact selectivity. Experiment with different solvent systems. For instance, a ternary mobile phase of acetonitrile, methanol, and acidified water can sometimes provide better resolution than a binary system.[7]

      • Acid Modifier: Vary the type and concentration of the acid modifier (e.g., formic acid, acetic acid, trifluoroacetic acid). Different acids can alter the selectivity between the isomers.

      • Gradient Optimization: A shallow, slow gradient around the elution time of the isomers can significantly improve their separation.[3]

    • Stationary Phase Selection:

      • Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 columns due to pi-pi interactions with the aromatic rings of the flavonoids. This can be effective in resolving isomers.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar glycosides, HILIC can be a powerful alternative to reversed-phase chromatography. It operates with a high organic content mobile phase and separates based on the polarity of the sugar moieties.

    • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of interaction with the stationary phase. Systematically varying the column temperature (e.g., in increments of 5°C from 25°C to 40°C) can sometimes improve the resolution of closely eluting peaks.[8]

Q3: I am scaling up my purification from analytical to preparative HPLC and losing the resolution I had. What adjustments should I make?

A3: Scaling up from analytical to preparative chromatography often presents challenges in maintaining resolution due to the higher sample loads and different column dynamics.[9][10]

Key Considerations for Preparative Scale-Up:

  • Column Loading: Overloading the column is a common cause of lost resolution.

    • Determine Loading Capacity: Perform a loading study by injecting increasing amounts of your sample to find the maximum amount that can be loaded without significant peak broadening and loss of resolution.

    • Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Precipitation on the column will lead to poor peak shape and pressure issues.[10]

  • Flow Rate and Gradient Adjustment:

    • Linear Velocity: When scaling up, aim to maintain the same linear velocity of the mobile phase as in your analytical method. The flow rate for the preparative column should be scaled up proportionally to the square of the ratio of the column diameters.

    • Gradient Profile: The gradient profile needs to be adjusted for the larger column volume. The gradient time should be increased proportionally to the column volume.

  • Fraction Collection:

    • Delay Volume: Account for the delay volume between the detector and the fraction collector to ensure accurate collection of the target peak.

    • Fractionation Strategy: For closely eluting compounds, it may be necessary to collect narrow fractions across the entire peak and analyze them individually to pool the purest fractions.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds with this compound?

A1: The most frequently encountered co-eluting compounds are other flavonoid glycosides with similar structures and polarities. These include:

  • Quercetin-3-O-rutinoside (Rutin): The most common isomeric impurity.[6]

  • Other Quercetin Glycosides: Quercetin-3-O-glucoside (Isoquercitrin), Quercetin-3-O-galactoside (Hyperoside), and other mono- or di-glycosides of quercetin.[11]

  • Kaempferol and Isorhamnetin Glycosides: Glycosides of other flavonols like kaempferol and isorhamnetin can also have similar retention times depending on the chromatographic conditions.[12]

Q2: Which chromatographic technique is best for purifying this compound?

A2: The choice of technique depends on the scale of purification and the nature of the impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common and effective method for achieving high purity, especially for resolving closely related isomers.[13]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition technique that avoids solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for initial purification from crude extracts and can handle larger sample loads.[14]

  • Column Chromatography (e.g., with Sephadex LH-20): Often used for initial fractionation of crude extracts to enrich the flavonoid glycoside fraction before final purification by preparative HPLC.[15]

Q3: How do the physicochemical properties of this compound and its isomers differ?

A3: The primary difference lies in the stereochemistry and linkage of the sugar moieties. While they have the same molecular formula (C27H30O16) and molecular weight (610.52 g/mol ), these subtle structural variations can lead to slight differences in:

  • Polarity: The overall polarity can be slightly different, which is the basis for their separation by chromatography.[16]

  • Solubility: There can be minor differences in their solubility in various solvents.[17]

  • Interaction with Stationary Phase: The spatial arrangement of the sugar units can affect how they interact with the stationary phase, leading to different retention times under optimized conditions.

Q4: Can I use mass spectrometry to differentiate between this compound and its co-eluting isomers?

A4: Standard mass spectrometry (MS) cannot differentiate between isomers as they have the same mass-to-charge ratio. However, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in their fragmentation patterns, which can be used for identification if you have reference spectra.[1][4] For quantitative purposes, chromatographic separation prior to MS detection is essential.

Q5: What are the ideal storage conditions for purified this compound?

A5: Like many flavonoids, this compound is susceptible to degradation by light, heat, and oxidation. For long-term storage, it should be kept as a solid in a tightly sealed, amber-colored vial at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).

Visualizations and Protocols

Diagram: Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_other_params Other Parameters start Co-eluting Peaks Observed mp1 Adjust Gradient Slope (shallower gradient) start->mp1 Primary Approach mp2 Change Organic Modifier (e.g., ACN vs. MeOH) mp1->mp2 mp3 Modify Acidic Additive (e.g., Formic vs. Acetic Acid) mp2->mp3 sp1 Switch to Phenyl-Hexyl Column (for π-π interactions) mp3->sp1 If Mobile Phase Optimization Fails end_success Baseline Resolution Achieved mp3->end_success Success sp2 Consider HILIC Column (for polar glycosides) sp1->sp2 op1 Optimize Column Temperature sp2->op1 sp2->end_success Success op2 Check for System Issues (e.g., extra-column volume) op1->op2 op2->end_success Success end_partial Partial Resolution (Consider 2D-LC or alternative techniques) op2->end_partial If Unsuccessful

Caption: A systematic workflow for troubleshooting co-eluting peaks in flavonoid purification.

Protocol 1: General Preparative HPLC Method for this compound Purification

This protocol provides a starting point for developing a preparative HPLC method. Optimization will be required based on your specific sample matrix and instrumentation.

  • Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimensions)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-45 min: 20-40% B (shallow gradient)

    • 45-50 min: 40-95% B (column wash)

    • 50-60 min: 95% B

    • 60-65 min: 95-20% B (re-equilibration)

    • 65-75 min: 20% B

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions to maintain linear velocity)

  • Detection: UV at 350 nm

  • Injection Volume: Dependent on sample concentration and column loading capacity (determine experimentally).

  • Sample Preparation: Dissolve the enriched flavonoid fraction in a minimal amount of the initial mobile phase or a compatible solvent like methanol. Filter through a 0.45 µm filter before injection.

Table 1: Comparison of Physicochemical Properties of this compound and its Isomer Rutin
PropertyThis compoundQuercetin-3-O-rutinoside (Rutin)Reference(s)
Molecular Formula C27H30O16C27H30O16[18]
Molecular Weight 610.52 g/mol 610.52 g/mol [18]
Disaccharide Moiety Neohesperidose (Rhamnose-Glucose)Rutinose (Rhamnose-Glucose)[16]
Glycosidic Linkage α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranosideα-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranoside[16]
Relative Polarity Generally considered slightly less polar than RutinGenerally considered slightly more polar than this compound[8]
Water Solubility LowLow, but generally slightly higher than the aglycone[17]

References

Technical Support Center: Enhancing the Stability of Quercetin 3-Neohesperidoside Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Quercetin 3-neohesperidoside, a prominent flavonoid glycoside, is a compound of significant interest in biomedical and pharmaceutical research for its potential anti-inflammatory and antioxidant properties.[1] The integrity of experimental data derived from in vitro and in vivo studies is critically dependent on the stability and purity of the stock solutions used. However, the inherent chemical structure of this compound makes it susceptible to degradation, leading to variability in results and potential misinterpretation of its biological effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting workflows and validated protocols, to maximize the stability and shelf-life of this compound stock solutions.

Understanding the Instability of this compound

The stability of this compound is governed by its molecular structure, which contains several reactive sites prone to chemical modification under common laboratory conditions. The two primary degradation pathways are oxidation and hydrolysis.

  • Oxidation: The quercetin aglycone portion of the molecule possesses a catechol group (3',4'-dihydroxyphenyl) on its B-ring.[2][3] This moiety is highly susceptible to oxidation, especially under neutral to alkaline pH conditions or in the presence of oxygen and metal ions.[4][5] Oxidation leads to the formation of semiquinone radicals and ortho-quinones, which can subsequently polymerize, causing a visible color change in the solution (typically to yellow or brown) and a loss of biological activity.[3]

  • Hydrolysis: The molecule features a glycosidic bond linking the quercetin aglycone to a neohesperidose disaccharide.[6][7] This bond is susceptible to cleavage under acidic conditions (acid hydrolysis), breaking the molecule down into quercetin and neohesperidose.[8][9] This degradation compromises the identity of the compound and alters its solubility and bioactivity.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can also accelerate the degradation of flavonoids.[10][11][12] Light can induce oxidative reactions, leading to a loss of the compound.[12]

Key Degradation Pathways

Below is a diagram illustrating the main points of vulnerability in the this compound structure.

References

Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for Quercetin 3-neohesperidoside Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quantification of active pharmaceutical ingredients (APIs) and other critical components is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for these analytical challenges. This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC method for the flavonoid, Quercetin 3-neohesperidoside, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Importance of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pharmaceutical applications, this is not merely a recommendation but a regulatory requirement. A validated HPLC method ensures the reliability, reproducibility, and accuracy of the analytical data generated.[4] This guide will compare and contrast different approaches and provide supporting data to illustrate the validation process.

Method Development and Optimization: A Comparative Approach

The first step in any validation is the development of a robust analytical method. For this compound, a reversed-phase HPLC method is typically employed. Here, we compare two common approaches:

  • Isocratic Elution: Utilizes a constant mobile phase composition. This method is simpler and often more robust.

  • Gradient Elution: The mobile phase composition is changed over time. This is beneficial for complex samples containing multiple compounds with different polarities.

For the analysis of a purified this compound sample, an isocratic method is often sufficient and preferable due to its simplicity and reproducibility.[5][6]

Optimized Chromatographic Conditions (Method A - Isocratic):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 352 nm[6]
Injection Volume 10 µL
Column Temperature 25°C

Alternative Chromatographic Conditions (Method B - Gradient):

ParameterCondition
Column C18 (e.g., 50 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% TFA in Acetonitrile (50:50 v/v)
Gradient Program Time/%A: 0/100, 1.67/75, 11.67/70, 15/20, 20/100[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 255 nm[7]
Injection Volume 10 µL
Column Temperature 25°C[7]

Validation Parameters According to ICH Q2(R1) Guidelines

The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of this compound.

  • Analyze a sample spiked with potential impurities or related substances.

  • If analyzing a complex matrix (e.g., a plant extract), perform a peak purity analysis using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The blank should show no interfering peaks at the retention time of this compound.

  • The analyte peak should be well-resolved from any other peaks in the spiked sample (Resolution > 2).

  • The peak purity analysis should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 5-100 µg/mL).[9][10]

  • Inject each standard in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be > 0.999.[11]

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
5150234
10301567
25752345
501504567
1003010123

Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[12]

  • Analyze each level in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98-102%.

  • The Relative Standard Deviation (RSD) for each level should be ≤ 2%.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard solution on the same day, by the same analyst, and on the same instrument.[13]

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or with different equipment.[13]

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2%.[9][14]

Data Presentation:

Precision LevelParameterRSD (%)
RepeatabilityPeak Area0.8%
Intermediate Precision (Day 1 vs. Day 2)Concentration1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Example Data:

ParameterValue (µg/mL)
LOD0.15
LOQ0.50
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)[7]

    • Column temperature (± 2°C)[7]

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Detection wavelength (± 2 nm)[7]

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The RSD of the results obtained under the varied conditions should be within acceptable limits (typically ≤ 5%).

  • System suitability parameters should remain within the established limits.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the validation steps.

graph "HPLC_Method_Validation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes MethodDev [label="Method Development & Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity / Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; ValidationReport [label="Final Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MethodDev -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Linearity -> Precision; Linearity -> LOD_LOQ; Accuracy -> Robustness; Precision -> Robustness; LOD_LOQ -> Robustness; Robustness -> ValidationReport; }

Caption: A flowchart illustrating the sequential steps of HPLC method validation.

Logical Relationships of Validation Parameters

The various validation parameters are interconnected. For instance, linearity is a prerequisite for assessing accuracy and precision over a defined range.

digraph "Validation_Parameter_Interdependencies" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Specificity [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; Linearity [label="Linearity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="LOD", fillcolor="#F1F3F4", fontcolor="#202124"]; LOQ [label="LOQ", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Specificity -> Linearity [label="ensures analyte peak is pure"]; Linearity -> Range [label="defines"]; Range -> Accuracy [label="tested over"]; Range -> Precision [label="tested over"]; Linearity -> LOD [label="slope used for calculation"]; Linearity -> LOQ [label="slope used for calculation"]; }

Caption: Interdependencies of key HPLC method validation parameters.

Conclusion

The validation of an HPLC method for this compound, or any other analyte, is a systematic and evidence-based process. By following the principles outlined in the ICH Q2(R1) guidelines and employing a logical, scientifically sound approach, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This guide provides a framework for this process, emphasizing the causality behind experimental choices and the importance of robust data to support the method's suitability.

References

A Comparative Guide to the Antioxidant Activity of Quercetin 3-Neohesperidoside and Rutin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Flavonoids are a vast class of polyphenolic compounds ubiquitously found in plants, renowned for their significant contributions to human health, largely attributed to their antioxidant properties. Within this class, the flavonol quercetin is one of the most studied molecules due to its potent radical-scavenging capabilities. However, in nature and in dietary sources, quercetin is most often present not as a free aglycone but as a glycoside—attached to one or more sugar molecules.

This guide provides an in-depth comparative analysis of two such important quercetin glycosides: Rutin (Quercetin-3-O-rutinoside) and Quercetin 3-neohesperidoside . While both share the same quercetin backbone, they differ in the specific disaccharide moiety attached at the C-3 position. This seemingly minor structural variance has significant implications for their respective antioxidant activities, bioavailability, and therapeutic potential. Understanding these differences is critical for researchers in pharmacology and drug development aiming to select the optimal compound for specific applications, from dietary supplements to targeted therapeutics for oxidative stress-mediated diseases.

Structural Comparison: The Critical Glycosidic Linkage

The foundation of the functional differences between rutin and this compound lies in their chemical structures. Both molecules consist of a quercetin aglycone, which is the primary source of their antioxidant capacity. The key distinction is the disaccharide (two-sugar unit) attached to the hydroxyl group at the C-3 position of the quercetin C-ring.

  • Rutin (Quercetin-3-O-rutinoside): Features the disaccharide rutinose , which is α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose.[1]

  • This compound: Features the disaccharide neohesperidose , which is α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose.[2]

The fundamental difference is the linkage between the rhamnose and glucose sugar units. In rutin, the linkage is at the 6th carbon of glucose, whereas in neohesperidoside, it is at the 2nd carbon. This variation in glycosidic bonding influences the molecule's overall conformation, steric hindrance, and solubility, which in turn can modulate its interaction with free radicals and biological membranes.

G cluster_0 Core Aglycone cluster_1 Glycosides (Attached at C-3 Position) cluster_2 Final Compounds Aglycone Quercetin Backbone Rutinose Rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) Aglycone->Rutinose + Neohesperidose Neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) Aglycone->Neohesperidose + Rutin Rutin Rutinose->Rutin Q3N This compound Neohesperidose->Q3N

Caption: Structural relationship of Rutin and this compound.

Mechanisms of Flavonoid Antioxidant Action

The antioxidant activity of both compounds is primarily driven by the quercetin aglycone. The key structural features of quercetin responsible for this activity are the catechol group (3',4'-dihydroxy) on the B-ring and the hydroxyl group at the C-3 position of the C-ring.[3] These features allow the molecules to act as antioxidants through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, neutralizing it and forming a stable flavonoid radical in the process.[4]

  • Single Electron Transfer (SET): Flavonoids can donate an electron to a free radical, converting it into a more stable species.

  • Metal Chelation: The ortho-dihydroxy structure on the B-ring can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

  • Upregulation of Endogenous Antioxidant Enzymes: Rutin has been shown to upregulate cellular antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the cell's intrinsic defense against oxidative stress.[5]

A critical point in this comparison is that both rutin and this compound have their C-3 hydroxyl group occupied by a large sugar moiety. This glycosylation is known to decrease the antioxidant activity compared to the free quercetin aglycone, as it removes one of the key functional groups for radical scavenging.[6][7]

Comparative Analysis of Antioxidant Activity

While direct, side-by-side comparative studies of rutin and this compound are scarce, a robust comparison can be synthesized from structure-activity relationship (SAR) principles and data from related compounds.

In Vitro Chemical Assays (DPPH & ABTS)

Chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are standard methods for evaluating radical scavenging capacity. The general consensus from numerous studies is that the antioxidant potency of quercetin derivatives follows this order: Quercetin (aglycone) > Quercetin Glycosides .[7][8]

The glycosylation at the C-3 position sterically hinders the molecule and removes a key hydrogen-donating hydroxyl group, resulting in lower activity than the parent quercetin.[6] For instance, one study reported the DPPH radical scavenging IC₅₀ value for quercetin as 2.93 µg/mL, while rutin's was significantly higher at 9.65 µg/mL, indicating lower potency.[9] Similarly, for the ABTS assay, quercetin's IC₅₀ was 2.04 µg/mL compared to 4.54 µg/mL for rutin.[9]

Comparing rutin and this compound, the difference lies in the 1→6 vs. 1→2 linkage of the sugar moiety. This can affect the molecule's conformation and how easily the remaining hydroxyl groups can interact with radicals. One study comparing rutin to an enzymatically modified "rutin glycoside" found the modified version to have superior DPPH and ABTS scavenging activity (SC₅₀ of 29.13 µM vs. 60.25 µM for rutin).[10][11] This highlights that the nature of the glycoside is indeed a significant modulator of activity. Without direct comparative data for this compound, it is hypothesized that its activity would be in a similar range to rutin, but potentially slightly different due to the conformational changes induced by the neohesperidose sugar.

Cellular Antioxidant Activity (CAA)

The CAA assay provides a more biologically relevant measure by assessing a compound's ability to prevent intracellular oxidative stress in live cells.[11] This assay accounts for cellular uptake and metabolism, which are heavily influenced by glycosylation.

Generally, the aglycone quercetin is more effective in cellular models than its glycosides like rutin.[8] This is often attributed to the higher lipophilicity of the aglycone, allowing it to more readily pass through cell membranes. While glycosides have higher water solubility, they may require enzymatic hydrolysis by cellular or gut enzymes to release the active quercetin aglycone before they can exert their full intracellular effect. Therefore, quercetin typically demonstrates superior performance in protecting cells from induced oxidative stress compared to rutin.[2][8] The relative performance of this compound would similarly depend on its uptake and metabolic fate within the cell.

Summary of Quantitative Data
CompoundAssayResult (IC₅₀ / SC₅₀)InterpretationReference
Quercetin DPPH~2.93 µg/mLHigh Potency [9]
ABTS~2.04 µg/mLHigh Potency [9]
Rutin DPPH~9.65 µg/mL (60.25 µM)Moderate Potency[9][10]
ABTS~4.54 µg/mL (105.43 µM)Moderate Potency[9][10]
This compound DPPH / ABTSNot consistently reportedExpected to be in a similar range to Rutin-

IC₅₀/SC₅₀: The concentration required to scavenge 50% of free radicals. A lower value indicates higher antioxidant activity.

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for key antioxidant assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Sample Preparation: Prepare stock solutions of this compound, Rutin, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol. Create a series of dilutions from each stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution (or methanol as a blank).

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at 37°C for 30 minutes.[12]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Plot the % inhibition against the sample concentration and determine the IC₅₀ value, which is the concentration required to achieve 50% inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 0.1 mM DPPH in Methanol a2 Add 180 µL DPPH Solution to each well p1->a2 p2 Prepare Serial Dilutions of Test Compounds a1 Add 20 µL Sample to 96-well plate p2->a1 a1->a2 a3 Incubate 30 min in Dark at 37°C a2->a3 d1 Read Absorbance at 517 nm a3->d1 d2 Calculate % Inhibition d1->d2 d3 Plot Curve & Determine IC50 d2->d3

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within live cells.[11]

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add 50 µL of a 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe solution to each well.

    • Add 50 µL of the test compound (this compound, Rutin, or Quercetin standard) at various concentrations. Incubate at 37°C for 60 minutes.

  • Induction of Oxidative Stress:

    • Carefully remove the treatment solution and wash the cells three times with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission (530 nm) with an excitation of 480 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of both control and treated wells.

    • Determine the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100

      • ∫SA is the AUC for the sample-treated wells.

      • ∫CA is the AUC for the control wells.

    • Results are often expressed as Quercetin Equivalents (QE).

Discussion & Conclusion

The comparative analysis of this compound and rutin reveals the critical role of molecular structure in dictating antioxidant function. While both are potent antioxidants derived from quercetin, their efficacy is modulated by the specific nature of their C-3 glycosidic substitution.

Key Findings:

  • Dominance of the Aglycone: The antioxidant potential of both compounds is fundamentally derived from the quercetin aglycone. As a result, both are less potent radical scavengers than free quercetin due to the occupation of the critical 3-hydroxyl group.[8]

  • Structural Nuances Matter: The primary structural difference between rutin (rutinose, 1→6 linkage) and this compound (neohesperidose, 1→2 linkage) leads to different molecular conformations. This can influence factors like solubility and steric access to radical species, likely resulting in subtle but measurable differences in antioxidant activity.

  • Biological Relevance: In cellular systems, the activity of these glycosides is not only dependent on their intrinsic radical-scavenging ability but also on their bioavailability—their capacity to be absorbed by cells and potentially metabolized back to the more active quercetin aglycone.

Conclusion for Researchers: For applications requiring direct chemical radical scavenging in in vitro systems, the choice between rutin and this compound may depend on the specific radical species and solvent system, though both are expected to be less active than quercetin. For in vivo or cellular applications, the selection becomes more complex. The compound with the more favorable absorption and metabolic profile for releasing the quercetin aglycone at the target site would be superior. Rutin is a well-studied, benchmark compound, but further investigation into the bioavailability and metabolism of this compound is warranted to fully understand its potential as a therapeutic agent against oxidative stress.

References

An Inter-Laboratory Comparative Guide to the Analysis of Quercetin 3-Neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is the bedrock of reliable pharmacological, toxicological, and formulation studies. Quercetin 3-neohesperidoside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] The ability to reliably measure its concentration across different laboratories is paramount for advancing its development from a natural product to a potential therapeutic agent.

This guide provides an in-depth comparison of common analytical methodologies for this compound. While a formal, large-scale inter-laboratory study on this specific compound is not publicly documented, this document synthesizes data from numerous validated methods to construct a comparative framework. It is designed to emulate the insights gained from such a study, offering objective performance data and detailed experimental protocols to guide researchers in selecting and implementing the most appropriate analytical method for their needs.

The Imperative for Inter-Laboratory Validation

Analytical results can be influenced by a myriad of factors, including instrumentation, reagent quality, analyst skill, and environmental conditions. An inter-laboratory study (ILS), also known as proficiency testing, is the gold standard for assessing the performance and reliability of an analytical method.[2][3] By having multiple laboratories analyze the same homogenous sample, an ILS can determine the method's repeatability (precision within a single lab) and reproducibility (precision between different labs).[4] This process is critical for standardizing methods, ensuring that data generated in one facility can be confidently compared to data from another, a cornerstone of collaborative research and regulatory submission. The principles for conducting such studies are well-established in international standards like ISO/IEC 17043.[5][6]

This guide will compare three widely used analytical techniques for the quantification of flavonoids:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • UV-Visible (UV-Vis) Spectrophotometry

Designing a Virtual Inter-Laboratory Study

To objectively compare these methods, we will structure our analysis around a hypothetical inter-laboratory study. The workflow for such a study is a self-validating system designed to isolate method performance as the primary variable.

G *Q3N: this compound cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Preparation of Homogenous Test Material (Q3N*) B Characterization & Assignment of Reference Value A->B C Secure Distribution to Participating Laboratories B->C D Lab 1: HPLC-DAD Analysis C->D E Lab 2: LC-MS/MS Analysis C->E F Lab 'n': UV-Vis Analysis C->F G Adherence to Standardized Experimental Protocols D->G E->G F->G H Centralized Data Collection G->H I Statistical Analysis (ISO 13528 Guidelines) H->I J Performance Scoring (e.g., Z-Scores) I->J K Final Report & Method Comparison J->K

Caption: Workflow of a typical inter-laboratory study.

Comparative Analysis of Analytical Methods

The choice of an analytical method is a critical decision driven by the specific requirements of the study, such as required sensitivity, selectivity, sample matrix complexity, and available resources. Chromatographic techniques like HPLC and LC-MS are preferred for their high selectivity and sensitivity.[7][8][9]

Method Performance Data

The following table summarizes typical performance characteristics for the three analytical methods, compiled from a meta-analysis of validated methods for quercetin and its glycosides. This data provides a benchmark for what researchers can expect to achieve.

Parameter HPLC-DAD LC-MS/MS UV-Vis Spectrophotometry Causality & Rationale
Linearity (R²) > 0.999[10]> 0.999> 0.999[11]All methods demonstrate excellent linearity, indicating a direct proportional response to concentration within the defined range.
LOD (µg/mL) ~0.05 - 0.15[10][12]~0.001 - 0.01~0.04 - 1.3[11]LC-MS/MS is orders of magnitude more sensitive due to its ability to detect specific mass-to-charge ratios, eliminating background noise.
LOQ (µg/mL) ~0.14 - 0.40[10][12]~0.005 - 0.05~0.13 - 4.0[11]The LOQ reflects the lowest concentration that can be reliably quantified. The superior sensitivity of MS detection provides the lowest LOQ.
Accuracy (% Recovery) 98 - 105%[12]95 - 110%97 - 103%[13]All methods show high accuracy, indicating minimal systemic error. LC-MS/MS can sometimes show wider variability due to matrix effects.
Precision (%RSD) < 2%[14][15]< 5%< 3%[11]HPLC-DAD often provides the highest precision for routine analysis. MS detectors can have slightly higher variability but offer unparalleled selectivity.
Selectivity HighVery HighLow to ModerateHPLC separates Q3N from other compounds. LC-MS/MS separates and confirms identity by mass. UV-Vis is prone to interference from any compound absorbing at the same wavelength.[8][9]
Cost & Complexity ModerateHighLowUV-Vis is the most accessible and cost-effective. LC-MS/MS systems require significant capital investment and specialized expertise.

Experimental Protocols

The trustworthiness of an analytical method hinges on a well-defined and robust protocol. The following sections provide detailed, step-by-step methodologies.

Protocol 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is the workhorse for routine quality control, offering a balance of selectivity, precision, and cost.

1. Instrumentation & Conditions:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Rationale: The non-polar C18 stationary phase is ideal for retaining and separating moderately polar flavonoids like quercetin glycosides from a polar mobile phase.[16]
  • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
  • Rationale: The acid protonates the phenolic hydroxyl groups, preventing ionization and peak tailing, which ensures sharp, symmetrical peaks essential for accurate integration.[12][17] A gradient elution is used to ensure good separation and a reasonable run time.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 368 nm.
  • Rationale: Flavonols like quercetin exhibit a strong characteristic absorbance maximum around 370 nm, providing high sensitivity and selectivity over many other matrix components.[12][17][18]
  • Injection Volume: 10 µL.

2. Standard & Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.5 to 100 µg/mL.
  • Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter prior to injection to protect the HPLC column from particulates.

3. System Suitability Test (SST):

  • Before analysis, inject a mid-range standard five times.
  • Calculate the %RSD for retention time and peak area (acceptance criteria: < 2%).
  • Evaluate theoretical plates and tailing factor to ensure column efficiency and peak symmetry. This step is a self-validating check to confirm the system is performing correctly before analyzing samples.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is essential for applications requiring ultra-high sensitivity and specificity, such as bioanalysis of plasma samples or characterization of complex extracts.[19][20]

1. Instrumentation & Conditions:

  • System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column & Mobile Phase: Similar to HPLC-DAD, often using smaller particle size columns (e.g., < 2 µm) for better resolution and faster analysis times with UPLC.
  • Ionization Mode: ESI in negative mode.
  • Rationale: The phenolic hydroxyl groups are readily deprotonated in negative ESI, forming a stable [M-H]⁻ precursor ion, which is ideal for sensitive detection.[21]
  • MS Detection: Multiple Reaction Monitoring (MRM).
  • Precursor Ion [M-H]⁻: m/z 609.5 (for C₂₇H₃₀O₁₆)
  • Product Ion: m/z 301.1 (corresponding to the quercetin aglycone after loss of the neohesperidose sugar moiety).
  • Rationale: MRM provides exceptional selectivity. The instrument is set to specifically monitor the transition of the parent ion (609.5) to a specific fragment ion (301.1). This virtually eliminates chemical noise, allowing for ultra-trace level quantification.[22]

2. Standard & Sample Preparation:

  • Preparation is similar to HPLC, but lower concentrations are used due to the higher sensitivity.
  • For complex matrices like plasma, a solid-phase extraction (SPE) or protein precipitation step is required to remove interferences that can cause ion suppression in the ESI source.

Protocol 3: UV-Visible (UV-Vis) Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for screening or quantifying this compound in simple, high-concentration samples.[8]

1. Instrumentation & Conditions:

  • System: Double-beam UV-Vis spectrophotometer.
  • Scan Range: 200 - 500 nm to determine the wavelength of maximum absorbance (λmax).
  • Measurement Wavelength (λmax): Approximately 370 nm.[11][23]

2. Standard & Sample Preparation:

  • Blank: Use the same solvent (e.g., methanol) used to dissolve the samples to zero the instrument.[24]
  • Standard & Sample Solutions: Prepare solutions in the same manner as for HPLC, ensuring concentrations fall within the linear range of the instrument (typically 1-20 µg/mL).[23]

3. Measurement & Calculation:

  • Measure the absorbance of all standards and samples at the λmax.
  • Create a calibration curve by plotting absorbance vs. concentration for the standards.
  • Determine the concentration of the samples using the linear regression equation from the calibration curve.

Guidance on Method Selection

The optimal method depends entirely on the analytical objective. The following decision-making framework can guide the selection process.

G cluster_0 cluster_1 A What is the primary analytical goal? B Trace-level quantification (e.g., plasma, tissue) A->B High Sensitivity & Specificity Needed? C Routine QC & Assay (e.g., bulk material, formulation) A->C Balance of Precision, Cost & Selectivity? D Rapid Screening (Simple, known matrix) A->D Speed & Low Cost Paramount? E LC-MS/MS B->E F HPLC-DAD C->F G UV-Vis Spectrophotometry D->G

Caption: Decision tree for analytical method selection.

  • Choose LC-MS/MS for bioanalytical studies, metabolite identification, and the analysis of highly complex matrices where ultimate sensitivity and confirmatory identification are required.

  • Choose HPLC-DAD for the routine quality control of raw materials, finished products, and stability studies where a validated, precise, and robust method is needed.[25]

  • Choose UV-Vis Spectrophotometry for preliminary screening of extracts or for educational purposes where the sample matrix is simple and concentrations are relatively high. Its low selectivity makes it unsuitable for complex mixtures or regulatory purposes.[9]

Conclusion

The reliable analysis of this compound is achievable through several analytical techniques, each with a distinct profile of strengths and limitations. HPLC-DAD stands out as the most balanced method for routine, quantitative analysis, while LC-MS/MS offers unparalleled performance for research applications demanding high sensitivity. UV-Vis spectrophotometry remains a viable tool for basic screening.

Ultimately, the establishment of a universally accepted analytical method requires a formal inter-laboratory study to rigorously define its performance characteristics. By understanding the principles, protocols, and comparative performance data presented in this guide, researchers and scientists are better equipped to select the appropriate method, generate reliable data, and contribute to the collective scientific understanding of this promising natural compound.

References

A Senior Application Scientist's Guide to Bioanalytical Method Validation: Measuring Quercetin 3-Neohesperidoside in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quercetin 3-Neohesperidoside

This compound, a prominent flavonoid glycoside found in various botanicals, is increasingly the subject of pharmacokinetic (PK) and toxicokinetic (TK) studies due to its potential therapeutic properties. Accurate quantification of this analyte in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Without a robust and reliable bioanalytical method, the data generated from preclinical and clinical trials are meaningless.[1]

This guide provides an in-depth comparison of key validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure this compound in plasma. Our approach is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard, superseding previous FDA and EMA guidelines.[1][2][3][4] We will move beyond a simple checklist, delving into the scientific rationale behind each parameter, offering detailed experimental protocols, and comparing common sample preparation techniques to illustrate their impact on method performance.

The Bioanalytical Workflow: A Bird's-Eye View

Before diving into individual validation parameters, it's crucial to visualize the entire process. A well-defined workflow ensures consistency and minimizes variability from sample receipt to data reporting.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Plasma Sample Receipt (Frozen at -80°C) Thawing Sample Thawing (Controlled Conditions) Sample->Thawing Spiking Spiking with Internal Standard (IS) Thawing->Spiking Prep Sample Preparation (e.g., Protein Precipitation) Spiking->Prep Evap Evaporation & Reconstitution Prep->Evap Inject UHPLC Injection Evap->Inject LC Chromatographic Separation Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve Regression Integration->Regression Concentration Calculate Analyte Concentration Regression->Concentration Report Data Reporting & Review Concentration->Report G cluster_0 Scenario 1: Neat Solution (No Matrix) cluster_1 Scenario 2: Plasma Extract (Matrix Present) a Analyte Molecules Droplet entering MS source b Abundant Protonation High Analyte Signal a->b ESI Process c Analyte + Matrix Molecules Droplet entering MS source d Competition for Protons (Ion Suppression) Low Analyte Signal c->d ESI Process

References

A Comparative Guide to the Differential Cytotoxicity of Flavonoids on Cancer Cell Lines: Featuring Quercetin, Rutin, Hesperidin, and the less explored Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Flavonoid Family and the Quest for Selective Anticancer Agents

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been a focal point of cancer research. Their appeal lies in their potential to modulate various signaling pathways that govern cell proliferation, apoptosis, and metastasis, often with a degree of selectivity for cancer cells over normal cells.[1] The anticancer properties of flavonoids are not uniform across the class; they are intricately linked to their chemical structure.[2] Key structural features, such as the C2-C3 double bond in the C-ring, the number and position of hydroxyl groups, and the presence of glycosidic moieties, dictate their biological activity.[2]

This guide provides a comparative analysis of the cytotoxic effects of several key flavonoids: the aglycone Quercetin , its common glycoside Rutin (Quercetin-3-rutinoside), the flavanone Hesperidin , and the structurally related but less-studied Quercetin 3-neohesperidoside . We will delve into their structural differences, compare their cytotoxic efficacy against various cancer cell lines, explore the underlying molecular mechanisms, and provide detailed protocols for researchers to conduct their own comparative studies.

Structural Nuances: The Basis of Differential Activity

The cytotoxic potential of a flavonoid is fundamentally tied to its molecular architecture. The presence of a sugar moiety (glycoside) versus its absence (aglycone) is a critical determinant of activity. Generally, the aglycone form is more cytotoxic than its glycoside counterpart, a difference often attributed to altered cell membrane permeability and interaction with intracellular targets.[3]

Here, we compare the structures of Quercetin, its two glycosides—Rutin and this compound—and the flavanone Hesperidin. The key distinction between Rutin and this compound lies in the linkage of the disaccharide to the quercetin backbone.

Caption: Chemical structures of the compared flavonoids.

Comparative Cytotoxicity: An Analysis of Experimental Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. A lower IC50 value indicates higher potency. The table below summarizes published IC50 values for Quercetin, Rutin, and Hesperidin across various cancer cell lines.

Table 1: Comparative IC50 Values of Selected Flavonoids on Cancer Cell Lines

FlavonoidCancer Cell LineCancer TypeIC50 (µM)Incubation TimeReference
Quercetin HT-29Colorectal Cancer7572h[4]
MCF-7Breast Cancer3724h[5]
HeLaCervical Cancer>5072h[6]
T47DBreast Cancer~5048h[7]
AsPC-1Pancreatic Cancer~5572h[8]
Rutin HCT-116Colon Cancer>20024h[3]
HepG2Liver Cancer>50 µg/mL24hN/A
Hesperidin MCF-7/DoxBreast Cancer (Resistant)11N/A[9][10]
A431Melanoma108.448h[11]
HEp-2Laryngeal Carcinoma>50N/A[3]
A549Lung Cancer814.3648h[2]
H460Lung Cancer944.2148h[2]

Note: IC50 values can vary based on experimental conditions (e.g., cell density, assay type).

From the available data, a clear trend emerges: Quercetin , the aglycone, generally exhibits significantly higher cytotoxicity (lower IC50 values) compared to its glycoside, Rutin . For instance, Quercetin demonstrated much greater cytotoxicity than Rutin against HCT116 colon cancer cells.[3] This supports the structure-activity principle that the presence of a bulky sugar moiety at the C-3 position can hinder the molecule's anticancer activity.[3] Hesperidin shows variable cytotoxicity, with a noteworthy potent effect on doxorubicin-resistant MCF-7 cells (IC50 of 11 µM), suggesting a potential role in overcoming chemoresistance.[9][10] However, its efficacy against other cell lines, like lung cancer, is considerably lower.[2]

This compound: An Extrapolation Based on Structure

Specific experimental data on the cytotoxicity of this compound against cancer cell lines is notably scarce in the public domain. However, based on established structure-activity relationships for flavonoid glycosides, we can formulate a scientifically grounded hypothesis.[12] Like Rutin, this compound is a glycoside of Quercetin. The presence of the neohesperidose sugar moiety at the C-3 position is expected to increase its polarity and molecular size compared to the Quercetin aglycone. Consequently, it is reasonable to predict that This compound would exhibit lower cytotoxicity than Quercetin . Its activity would likely be more comparable to that of Rutin, although subtle differences may arise due to the different disaccharide structures. This highlights a significant gap in the literature and underscores the need for direct experimental evaluation of this compound.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Flavonoids exert their cytotoxic effects primarily through two interconnected mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Quercetin is a well-documented inducer of apoptosis in numerous cancer cell lines.[8] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Quercetin modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[7]

  • Extrinsic Pathway: It can also upregulate death receptors like Fas, leading to the activation of caspase-8.[12]

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quercetin Quercetin FasL FasL/Death Receptors Quercetin->FasL Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Quercetin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation Quercetin->Bax Activates Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized flavonoid-induced apoptotic pathway.

Cell Cycle Arrest

By interfering with the machinery of the cell cycle, flavonoids can prevent cancer cells from proliferating. Quercetin has been shown to induce cell cycle arrest at various phases, most commonly the G1 and G2/M phases, depending on the cell line.[12][13] This is achieved by modulating the levels and activity of key regulatory proteins.

  • G1 Arrest: Quercetin can upregulate cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which inhibit the activity of Cyclin D/CDK4/6 complexes, preventing the transition from G1 to S phase.[13]

  • G2/M Arrest: It can also decrease the expression of Cyclin B1 and CDK1, proteins essential for entry into mitosis.

CellCycle Flavonoids Flavonoids (e.g., Quercetin) p53 p53 Upregulation Flavonoids->p53 Activates CyclinB_CDK1 Cyclin B1 / CDK1 Flavonoids->CyclinB_CDK1 Inhibits p21 p21 Upregulation p53->p21 Activates CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits G1_S G1/S Transition CyclinD_CDK46->G1_S Promotes G2_M G2/M Transition CyclinB_CDK1->G2_M Promotes

Caption: Key targets of flavonoids in cell cycle regulation.

Experimental Protocols: A Guide for In-Vitro Comparison

To ensure trustworthy and reproducible results, standardized and well-validated protocols are essential. Here, we provide step-by-step methodologies for the key assays used to determine differential cytotoxicity.

Workflow Diagram: Cytotoxicity Assessment

Workflow cluster_assay Select Assay start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate 24h (Adhesion) seed->incubate1 treat Treat with Flavonoids (Concentration Gradient) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay (Viability) incubate2->mtt annexin Annexin V / PI (Apoptosis) incubate2->annexin pi PI Staining (Cell Cycle) incubate2->pi analyze Data Acquisition (Spectrophotometer / Flow Cytometer) mtt->analyze annexin->analyze pi->analyze end Endpoint: IC50, % Apoptosis, Cell Cycle Distribution analyze->end

Caption: General workflow for assessing flavonoid cytotoxicity.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The causality lies in the fact that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Dimethyl sulfoxide (DMSO).

  • Complete cell culture medium.

  • 96-well flat-bottom plates.

  • Cancer cell line of interest.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavonoids in complete medium. Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each flavonoid.

Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The protocol's self-validating nature comes from its dual-staining approach. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of flavonoids for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin-EDTA, then combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This method uses the fluorescent intercalating agent Propidium Iodide (PI) to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).

  • Cold 70% ethanol.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).

  • Cell Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.

  • Analysis: Analyze the stained cells on a flow cytometer using a linear scale for the fluorescence histogram. Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

The comparative analysis reveals a clear structure-activity relationship among the selected flavonoids. The aglycone Quercetin is a potent cytotoxic agent against a broad range of cancer cell lines, acting through the induction of apoptosis and cell cycle arrest. Its glycosylated form, Rutin , is significantly less active, highlighting the inhibitory role of the sugar moiety. Hesperidin displays variable efficacy, with its most promising activity observed in overcoming drug resistance.

The significant gap in experimental data for This compound underscores a critical area for future research. Direct cytotoxic screening and mechanistic studies of this and other less-common flavonoid glycosides are necessary to fully understand their potential as anticancer agents. Future investigations should also focus on synergistic combinations with conventional chemotherapeutics and the development of novel delivery systems to overcome the bioavailability challenges that often limit the clinical application of flavonoids.

References

A Comparative Guide to the Structure-Activity Relationship of Quercetin Glycosides: Unveiling the Role of the Sugar Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural product research and drug development, flavonoids, particularly quercetin and its derivatives, have garnered significant attention for their multifaceted biological activities. As researchers and drug development professionals, understanding the nuanced relationship between the chemical structure of these compounds and their therapeutic efficacy is paramount. This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of Quercetin 3-neohesperidoside and other prevalent glycosidic forms, supported by experimental data to inform future research and development endeavors.

Introduction: The Significance of Glycosylation on Quercetin's Bioactivity

Quercetin, a flavonol found in numerous fruits and vegetables, is a potent antioxidant. However, in its natural state, it predominantly exists as glycosides, where one or more of its hydroxyl groups are conjugated to a sugar moiety. This glycosylation is not merely a structural variation but a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. The type of sugar, its linkage position, and the overall structure of the glycoside profoundly influence its bioavailability and biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide will dissect these structural nuances, with a particular focus on this compound in comparison to other common glycosides such as rutin (quercetin-3-O-rutinoside), isoquercitrin (quercetin-3-O-glucoside), and quercitrin (quercetin-3-O-rhamnoside).

Structural Comparison: A Tale of Two Sugars

The fundamental difference between these quercetin glycosides lies in the sugar moiety attached to the 3-hydroxyl group of the quercetin aglycone.

  • This compound: Possesses a disaccharide, neohesperidose, which is composed of rhamnose and glucose linked as α-L-Rhamnopyranosyl-(1→2)-α-D-glucopyranose.

  • Rutin: Also features a disaccharide, rutinose, where rhamnose and glucose are linked as α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose. The difference in the glycosidic linkage between the two sugars (1→2 vs. 1→6) is a key structural distinction from neohesperidoside.

  • Isoquercitrin: Contains a single glucose molecule (monosaccharide).

  • Quercitrin: Features a single rhamnose molecule (monosaccharide).

This seemingly subtle variation in the sugar component has profound implications for how these molecules are processed in the body and their resulting biological effects.

G cluster_quercetin Quercetin Aglycone cluster_glycosides Quercetin Glycosides Quercetin Quercetin (Aglycone) Q3N This compound Quercetin->Q3N + Neohesperidose (Rhamnose-Glucose 1→2) Rutin Rutin (Quercetin 3-rutinoside) Quercetin->Rutin + Rutinose (Rhamnose-Glucose 1→6) Isoquercitrin Isoquercitrin (Quercetin 3-glucoside) Quercetin->Isoquercitrin + Glucose Quercitrin Quercitrin (Quercetin 3-rhamnoside) Quercetin->Quercitrin + Rhamnose G cluster_si Small Intestine cluster_colon Colon Ingestion Oral Ingestion of Quercetin Glycosides SI_Enzymes Intestinal β-glucosidases Ingestion->SI_Enzymes Isoquercitrin (Glucoside) Microbiota Gut Microbiota (Rhamnosidases, Glucosidases) Ingestion->Microbiota This compound, Rutin (Disaccharides) Absorption_SI Absorption of Quercetin Aglycone SI_Enzymes->Absorption_SI Systemic_Circulation Systemic Circulation (Metabolites) Absorption_SI->Systemic_Circulation Absorption_Colon Absorption of Quercetin Aglycone Microbiota->Absorption_Colon Absorption_Colon->Systemic_Circulation G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 Quercetin Quercetin Glycosides (post-hydrolysis) Quercetin->NFkB Inhibits G Quercetin Quercetin (Aglycone) Procaspase9 Pro-caspase-9 Quercetin->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Quercetin 3-neohesperidoside and Related Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a cornerstone of professional integrity and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Quercetin 3-neohesperidoside, leveraging established safety protocols for its parent compound, Quercetin, to ensure a conservative and protective approach. Our goal is to empower your laboratory with the knowledge to handle this compound confidently, from initial hazard assessment to final disposal, ensuring the safety of personnel and the preservation of our environment.

Hazard Assessment & Classification: A Precautionary Principle

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the established toxicological profile of its aglycone, Quercetin , provides the necessary data for a robust and cautious hazard assessment. In laboratory settings, it is standard practice to treat derivatives with the same or greater caution as the parent compound.

The parent compound, Quercetin, is classified as a hazardous substance.[1] Therefore, this compound must be managed and disposed of as hazardous chemical waste . Key hazards associated with the parent compound are summarized below.

Hazard ClassificationDescriptionGHS CodePrimary SDS Source
Acute Oral Toxicity Toxic if swallowed. Ingestion may cause irritation of the digestive tract.H301 (Category 3)[1][2][3][4]
Skin & Eye Irritation May cause skin and eye irritation upon contact.H315 / H319[4][5]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.H335[4][5]
UN Number Classified for transport as a toxic solid.UN 2811[2][6]

This data is based on the parent compound, Quercetin, and should be applied to this compound as a precautionary measure.

Regulatory Framework: Understanding the Landscape

The disposal of laboratory waste is governed by national and local regulations designed to protect both individuals and the ecosystem. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] This framework includes guidelines for waste determination, container management in Satellite Accumulation Areas (SAAs), and proper labeling.[8] Many academic institutions may operate under the alternative Subpart K regulations, which provide more flexibility for laboratory settings.[7][9][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's focus is on worker safety.[11] This includes requirements for a written chemical hygiene plan, employee training on handling hazardous materials, providing access to SDSs, and mandating the use of appropriate Personal Protective Equipment (PPE).[12][13][14]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for specific local and state requirements that build upon this federal foundation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form, it is imperative to don the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Eye Protection: ANSI-approved safety goggles with side shields must be worn at all times to protect against splashes and airborne dust particles.[15][16]

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a common and effective choice). Inspect gloves for tears or holes before use and change them frequently, especially if contamination occurs.[17] Remember to use an ungloved hand for opening doors or touching common surfaces outside the immediate work area.[16]

  • Protective Clothing: A lab coat is mandatory to protect your skin and clothing.[18] Ensure clothing fully covers the legs, and wear closed-toe, non-porous shoes.[16][17]

  • Respiratory Protection: When weighing or handling the solid powder outside of a certified chemical fume hood, a respirator may be required to prevent inhalation. Consult your institution's EHS guidelines for specific respirator requirements. All procedures that may generate dust should ideally be performed within a fume hood.[4]

Step-by-Step Disposal Protocols

Proper segregation of waste is critical for safety and compliant disposal. Never mix incompatible waste streams.

Protocol 4.1: Disposal of Solid (Pure) this compound

This applies to expired reagents, unused powder, or residue from weighing.

  • Work Area Preparation: Perform this task in a designated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.

  • Container Selection: Use a dedicated, sealable, and chemically compatible container clearly labeled for "Hazardous Solid Waste."

  • Transfer: Carefully transfer the solid waste into the container using a spatula or brush. Avoid actions that could generate dust, such as dropping the material from a height.[4]

  • Seal and Label: Securely close the container. Ensure the label includes the full chemical name ("this compound") and any other information required by your institution.[19]

  • Storage: Store the sealed waste container in your lab's designated Satellite Accumulation Area, away from incompatible materials.[19]

Protocol 4.2: Disposal of Contaminated Labware

This includes items like weigh boats, contaminated gloves, bench paper, and pipette tips.

  • Segregation: These items are considered solid hazardous waste. Do not dispose of them in the regular trash.

  • Collection: Place all contaminated, non-sharp items into a designated hazardous solid waste container or a securely lined box specifically for this purpose.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container.[16]

  • Labeling: The container must be clearly labeled to indicate it contains chemically contaminated debris.

Protocol 4.3: Disposal of Liquid Solutions

This applies to solutions of this compound dissolved in solvents like DMSO or ethanol.

  • ABSOLUTELY NO DRAIN DISPOSAL: Organic solvent solutions must never be poured down the sink.[1][5] This action violates environmental regulations and can damage plumbing infrastructure.

  • Container Selection: Use a dedicated, sealable, and compatible container for "Hazardous Liquid Waste." Your institution may require separate containers for halogenated and non-halogenated solvents.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. Do not overfill the container; leave at least 10% of the volume as headspace for vapor expansion.[20]

  • Seal and Label: Tightly cap the container immediately after adding waste.[20] Maintain a log on the container's label, listing all constituents and their approximate concentrations.[19]

  • Storage: Store the liquid waste container in secondary containment (such as a spill tray) within your designated Satellite Accumulation Area.[14]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste streams.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps start Identify Waste Stream ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type What is the form of the waste? ppe->waste_type solid_waste Pure Solid or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Solution (e.g., in DMSO, EtOH) waste_type->liquid_waste Liquid solid_container Place in 'Hazardous Solid Waste' Container solid_waste->solid_container label_container Label Container Accurately: - 'Hazardous Waste' - Full Chemical Name - Date & Constituents solid_container->label_container liquid_container Pour into 'Hazardous Liquid Waste' Carboy liquid_waste->liquid_container liquid_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for Pickup by Institutional EHS store_waste->ehs_pickup

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures: Small Spill Management

Accidents can happen. A prepared response minimizes risk. The following procedure is for a small, incidental spill of solid powder.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don all PPE described in Section 3, including respiratory protection if necessary.

  • Containment: Prevent the powder from spreading. Do not use compressed air to clean the spill.

  • Clean-up: Gently sweep or vacuum the solid material and place it into a designated hazardous waste container.[1][4] Avoid creating dust. If using a vacuum, it must be rated for hazardous dust collection.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous solid waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

By adhering to these systematic procedures, you uphold the highest standards of laboratory safety, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quercetin 3-neohesperidoside

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Quercetin 3-neohesperidoside is a glycoside of Quercetin. The Safety Data Sheet for Quercetin classifies it as "Toxic if swallowed".[3][4] Therefore, it is scientifically prudent to handle this compound with a similar level of caution, assuming it may present comparable hazards. The primary risks during laboratory operations involve inhalation of the powdered form, and skin or eye contact.[1]

Key Physical & Chemical Properties:

  • Appearance: Typically a solid, crystalline powder.

  • Reactivity: Generally stable, but sensitive to prolonged exposure to air and light.[5]

  • Solubility: Sparingly soluble in water.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense against potential exposure. The following recommendations are based on guidelines for handling hazardous chemical powders and analogous compounds.[1][6]

Eye and Face Protection

Direct contact with chemical dust or splashes can cause serious eye irritation or injury.

  • Mandatory: Safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards must be worn at all times in any area where this compound is handled.[1][6]

  • For Splash Risks: When working with solutions or performing procedures with a high risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7] Contact lenses are not recommended as they can trap chemicals against the eye.[6][8]

Skin Protection

Preventing dermal contact is crucial to avoid potential irritation and absorption.

  • Gloves: Chemical-resistant gloves tested according to EN 374 standards are required.[3]

    • Recommended Material: Nitrile or neoprene gloves are suitable choices.[9] Latex offers poor chemical resistance and should be avoided.[9]

    • Technique: Always inspect gloves for tears or holes before use. When handling the compound, wear glove cuffs under the sleeves of your lab coat to prevent substances from running down your arm and into the glove.[9][10] Remove gloves before leaving the work area to avoid contaminating surfaces like doorknobs or keyboards.[7]

  • Laboratory Coat: A standard, long-sleeved laboratory coat must be worn and kept fully fastened.[1][11] This protects your skin and personal clothing from contamination.[1] Lab coats used for handling this compound should not be worn in common areas such as offices or break rooms.[6][11]

Respiratory Protection

The fine, powdered nature of this compound presents an inhalation hazard.

  • For Handling Powder: A particulate respirator is necessary when weighing or otherwise handling the powder form, especially outside of a certified chemical fume hood.[1] A P1 or N95-rated respirator is the minimum requirement.[1]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the powder within a chemical fume hood.[1][8] This engineering control captures dust at the source. All work with volatile solvents or procedures that may generate aerosols should also be performed in a fume hood.[7][12]

PPE Summary Table
Protection Type Specification Rationale
Eye/Face Safety goggles with side-shields (EN 166 / NIOSH approved).[1]Protects eyes from dust particles and accidental splashes.
Face shield (in addition to goggles).[6]Required for procedures with a high risk of splashing.
Skin Chemical-resistant nitrile or neoprene gloves (EN 374).[3][9]Prevents direct skin contact and potential absorption.
Standard long-sleeved laboratory coat.[1]Protects skin and personal clothing from contamination.
Respiratory Particulate Respirator (P1 or N95 minimum).[1]Necessary when handling powder to avoid inhalation.

Operational Plan: A Step-by-Step Handling Protocol

A self-validating protocol ensures that safety is integrated into every step of the experimental workflow.

Step 1: Preparation and Area Setup
  • Designate Area: Cordon off and label a specific area for handling this compound.

  • Verify Ventilation: Ensure your workspace, preferably a chemical fume hood, is well-ventilated and functioning correctly.[1]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) before you begin.

  • Don PPE: Put on your lab coat, safety goggles, and gloves as detailed in the section above. If handling powder outside a fume hood, don your respirator.

Step 2: Handling the Solid Compound
  • Minimize Dust: Handle the solid compound carefully to avoid creating dust.[1] Do not crush or grind the material in an open environment.

  • Weighing: Conduct all weighing procedures inside a chemical fume hood or a containment balance enclosure to minimize dust dispersion.[1]

  • Clean-Up: After weighing, gently wipe down the balance and surrounding surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of the wipe as chemical waste.

Step 3: Post-Handling and Storage
  • Secure Container: Tightly seal the primary container of this compound.

  • Clean Workspace: Decontaminate the designated work area.

  • Doff PPE: Remove PPE in the correct order: gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[8][13]

  • Storage: Store the compound in a cool, dark, and dry place, protected from light.[3][14]

Disposal Plan: Ensuring a Safe End-of-Life

Proper disposal prevents environmental contamination and accidental exposure.

  • Unused Compound: The original compound must be disposed of as hazardous chemical waste.[15] Do not discard it in the regular trash or wash it down the drain.[1][15]

  • Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, weigh boats, and disposable wipes, must be placed in a sealed, clearly labeled hazardous waste container.[1]

  • Empty Containers: Rinse the empty primary container three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate and dispose of it as hazardous chemical waste. The triple-rinsed container can then typically be disposed of as non-hazardous waste, pending institutional guidelines.[1]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Prepare Work Area don_ppe Don Full PPE (Goggles, Coat, Gloves, Respirator if needed) prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve clean_area Clean & Decontaminate Work Surface dissolve->clean_area dispose_solid Dispose of Solid Waste (Gloves, Wipes) clean_area->dispose_solid dispose_liquid Dispose of Liquid Waste (Rinsate, Solutions) clean_area->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.